Thymotrinan TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H32F3N7O8 |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H31N7O6.C2HF3O2/c17-6-2-1-5-10(14(27)23-11(15(28)29)8-12(24)25)22-13(26)9(18)4-3-7-21-16(19)20;3-2(4,5)1(6)7/h9-11H,1-8,17-18H2,(H,22,26)(H,23,27)(H,24,25)(H,28,29)(H4,19,20,21);(H,6,7)/t9-,10-,11-;/m0./s1 |
InChI Key |
PCWDKXUXJNWRFH-AELSBENASA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Thymotrinan TFA?
An In-depth Technical Guide on the Core Mechanism of Action of Thymotrinan TFA
Introduction
This compound, also known as TP3 or RGH-0205, is a biologically active tripeptide fragment derived from thymopoietin (B12651440), a polypeptide hormone produced by the epithelial cells of the thymus gland.[1] Comprising the amino acid sequence Arginyl-Lysyl-Aspartic acid (Arg-Lys-Asp), Thymotrinan is classified as an immunomodulating agent. It is understood to play a role in the maturation and differentiation of T-lymphocytes, thereby influencing both cellular and humoral immune responses.[1] This document provides a detailed overview of the proposed mechanism of action of this compound, based on current scientific understanding of thymopoietin and its active fragments.
Core Mechanism of Action
The immunomodulatory effects of this compound are believed to be initiated through its interaction with specific cell surface receptors, leading to the activation of intracellular signaling cascades that ultimately modulate T-cell function. The mechanism can be broken down into receptor binding, second messenger signaling, and the subsequent cellular responses.
Receptor Binding: Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
While a specific receptor for Thymotrinan (TP3) on T-cells has not been definitively identified, substantial evidence points to the nicotinic acetylcholine receptor (nAChR) as a primary target for its parent molecule, thymopoietin. Thymopoietin has been shown to bind with high affinity to nAChRs and can inhibit the binding of α-bungarotoxin, a classic nAChR antagonist.[2] Furthermore, the immunomodulatory effects of the related thymopoietin fragment, thymopentin (B1683142) (TP5), on leukemia cells were significantly antagonized by the nAChR blocker d-tubocurarine.[3] This suggests that Thymotrinan, as an active fragment of thymopoietin, likely exerts its effects through interaction with nAChRs present on lymphocytes, initiating a signaling cascade.
Intracellular Signaling: The Role of Cyclic Nucleotides
The signaling pathways activated by thymopoietin fragments appear to be dependent on the maturation state of the target T-cell. Research on thymopentin (TP5) indicates a dual signaling mechanism involving cyclic nucleotides:[4]
-
In precursor T-cells (thymocytes): The binding of the peptide is proposed to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP acts as a crucial second messenger that triggers the differentiation and maturation of these immature T-cells.
-
In mature peripheral T-cells: The peptide's interaction with the receptor is thought to elevate intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). This shift in the second messenger system in mature T-cells mediates their immunoregulatory functions, rather than differentiation.
This differential signaling allows thymic peptides to have distinct effects on T-cell development in the thymus versus modulating the activity of mature T-cells in the periphery.
Cellular Responses
The culmination of the signaling cascade is the modulation of T-lymphocyte function. The primary cellular responses to this compound include:
-
Induction of T-cell Differentiation: By elevating cAMP in thymocytes, Thymotrinan promotes the maturation of precursor T-cells into functional T-lymphocytes.[4]
-
Modulation of T-cell Subpopulations: Thymotrinan (TP3) has been shown to alter the balance of T-cell subsets. For example, studies in mice have indicated that TP3 treatment can increase the ratio of Thy1+ and Lyt2+ cells. In athymic (nude) mice, TP3 increased the Lyt1+/Lyt2+ ratio, suggesting an influence on the development and balance of helper and cytotoxic T-cell populations.[5]
-
Immunonormalization: Similar to its parent molecule, Thymotrinan is considered an immunonormalizing agent. This means it can help restore a balanced immune response, whether the initial state is hypo- or hyper-responsive.[4]
Quantitative Data
Quantitative data for Thymotrinan (TP3) itself is limited in publicly available literature. However, data from its parent molecule, thymopoietin, provides valuable insight into the receptor interactions that likely govern Thymotrinan's activity.
Table 1: Binding Affinity of Thymopoietin at Nicotinic Acetylcholine Receptors (nAChRs)
| Ligand | Receptor/Preparation | Assay | Affinity Metric (IC₅₀) | Reference |
|---|---|---|---|---|
| Thymopoietin | nAChR (Rat Hemidiaphragm Membrane) | [¹²⁵I]α-Bungarotoxin Binding | 0.35 nM | [2] |
| Thymopoietin | nAChR (Intact Rat Hemidiaphragm) | [¹²⁵I]α-Bungarotoxin Binding | 210 nM |[2] |
Table 2: Observed Effects of Thymotrinan (TP3) on T-Cell Subpopulations in Mice
| Animal Model | Treatment | T-Cell Subpopulation Change | Outcome | Reference |
|---|---|---|---|---|
| Mice | Thymotrinan (TP3) | ↑ Thy1+ cells, ↑ Lyt2+ cells | Increased ratio of specific T-cell markers | [5] |
| Nude (athymic) Mice | Thymotrinan (TP3) | ↑ Lyt1+/Lyt2+ ratio (spleen & bone marrow) | Shift in the helper to cytotoxic T-cell ratio |[5] |
Key Experimental Protocols
The immunomodulatory effects of this compound can be assessed using a variety of in vitro assays. Below are detailed methodologies for key experiments.
T-Cell Proliferation Assay (CFSE Dilution Method)
This assay measures the proliferation of T-cells in response to stimulation, with and without the presence of this compound.
Objective: To quantify the effect of this compound on T-lymphocyte proliferation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further enrich for CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) if a purified population is desired.
-
CFSE Labeling: Resuspend the isolated T-cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (supplemented with 10% FBS). Incubate on ice for 5 minutes.
-
Cell Plating: Wash the cells twice with complete RPMI-1640 medium. Resuspend the cells to a final concentration of 1 x 10⁶ cells/mL and plate 100 µL per well in a 96-well round-bottom plate.
-
Stimulation and Treatment:
-
Add 100 µL of medium containing the desired T-cell stimulus (e.g., anti-CD3/anti-CD28 beads at a 1:1 bead-to-cell ratio, or PHA at 5 µg/mL).
-
To treatment wells, add 100 µL of medium containing both the stimulus and the desired concentration of this compound (a dose-response curve is recommended, e.g., 0.1, 1, 10, 100 µg/mL).
-
Include unstimulated (negative control) and stimulated (positive control) wells without the peptide.
-
-
Incubation: Culture the plates for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells.
-
Stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquire data on a flow cytometer. Gate on the live, single-cell lymphocyte population.
-
Analyze the CFSE fluorescence intensity. Each cell division results in a halving of the CFSE intensity, allowing for the visualization of distinct generational peaks. Proliferation is quantified by the percentage of divided cells or a proliferation index.
-
Analysis of Cytokine Production by ELISA
This protocol is for quantifying the secretion of specific cytokines into the cell culture supernatant following T-cell stimulation with this compound.
Objective: To measure the effect of this compound on the production of key immunomodulatory cytokines (e.g., IL-2, IFN-γ, IL-4, IL-10).
Methodology:
-
Cell Culture Setup: Set up a T-cell stimulation culture as described in the proliferation assay (steps 1, 4, and 5), typically in a 24-well plate for larger supernatant volumes.
-
Supernatant Collection: After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the culture plates at 400 x g for 10 minutes.
-
Sample Storage: Carefully collect the cell-free supernatant from each well without disturbing the cell pellet. Aliquot and store at -80°C until analysis.
-
ELISA Procedure:
-
Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific cytokine of interest.
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the prepared standards and the collected culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thymopoietin inhibits function and ligand binding to nicotinic receptors at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymopentin (TP5), an immunomodulatory peptide, suppresses proliferation and induces differentiation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymopoietin to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic possibilities of thymopoietin fragments (TP3 and TP4) based on experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Thymotrinan TFA in T-Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymotrinan TFA, a synthetic peptide fragment of the thymic hormone thymopoietin (B12651440), is an immunomodulating agent with the potential to influence T-cell differentiation. As a biologically active fragment, its mechanism of action is closely linked to that of thymopoietin and its well-studied pentapeptide active site, thymopentin (B1683142) (TP-5). This technical guide provides a comprehensive overview of the current understanding of this compound's role in T-cell development, drawing upon data from related thymic peptides to elucidate its potential mechanisms and effects. Due to the limited publicly available data specifically on this compound, this document synthesizes information from studies on thymopoietin fragments and thymopentin to provide a scientifically grounded perspective for research and development professionals.
Core Concepts in T-Cell Differentiation
T-cell development is a complex and highly regulated process primarily occurring in the thymus. Hematopoietic stem cells migrate to the thymus and undergo a series of maturation and selection events, differentiating into various T-cell subsets with distinct functions. This process is critical for establishing a functional and self-tolerant T-cell repertoire. Key stages include the expression of specific cell surface markers, such as CD4 and CD8, and the rearrangement of T-cell receptor (TCR) genes. Thymic hormones, including thymopoietin, play a crucial role in this intricate process by providing essential signals for the proliferation and differentiation of T-cell precursors.
The Influence of Thymopoietin Fragments on T-Cell Populations
This compound, as a fragment of thymopoietin, is believed to exert its immunomodulatory effects by promoting the differentiation and maturation of T-lymphocytes. Studies on related thymopoietin peptides, particularly thymopentin, have demonstrated their capacity to influence various T-cell subsets.
Quantitative Data on T-Cell Subset Modulation
The following tables summarize the quantitative effects of thymopentin (TP-5) on T-cell populations and cytokine production from available clinical and in vitro studies. This data provides an insight into the potential quantitative impact of this compound.
Table 1: Effect of Thymopentin (TP-5) on T-Cell Subsets in Atopic Dermatitis Patients
| Parameter | Treatment Group (TP-5) | Placebo Group | p-value |
| Change in Absolute Lymphocytes | Significantly Increased | Not Significantly Increased | < 0.05 |
| Change in OKT8+ (Cytotoxic/Suppressor) Cells | Significantly Increased | Not Significantly Increased | < 0.05 |
Data from a double-blind, prospective study involving 18 patients treated for 6 weeks.
Table 2: In Vitro Effects of Thymopentin on T-Cell Lineage Differentiation from Human Embryonic Stem Cells (hESCs)
| Marker | Percentage of Cells Expressing Marker |
| CD34 (Hematopoietic Progenitor Marker) | ~30.75% (Day 14 of culture) |
| T-Cell Surface Markers (Post-differentiation) | CD3, CD4, CD5, CD7, CD8, CD27, TCRγδ |
Data from an in vitro study on the differentiation of hESCs into the T-cell lineage.
Table 3: Cytokine Production by T-Cells Differentiated in the Presence of Thymopentin
| Cytokine | Production in Response to Stimulation |
| IFN-γ | Detected |
| IL-2 | Detected |
| TNF-α | Detected |
Functional evidence from in vitro differentiated T-cells derived from hESCs.
Experimental Protocols
Detailed experimental protocols are crucial for the consistent and reproducible investigation of this compound's effects on T-cell differentiation. Below is a generalized protocol for an in vitro T-cell differentiation assay that can be adapted for studying the effects of thymic peptides.
In Vitro T-Cell Differentiation Assay from Hematopoietic Stem Cells
Objective: To assess the capacity of this compound to induce the differentiation of hematopoietic stem cells (HSCs) into T-lymphocytes in vitro.
Materials:
-
Human CD34+ hematopoietic stem cells
-
Serum-free cell culture medium (e.g., X-VIVO 15)
-
Recombinant human cytokines (e.g., SCF, Flt-3L, IL-7, IL-15)
-
This compound (at various concentrations)
-
96-well cell culture plates
-
Flow cytometer
-
Fluorescently-conjugated monoclonal antibodies against T-cell markers (e.g., CD3, CD4, CD8, CD7, CD5)
Methodology:
-
HSC Isolation: Isolate CD34+ HSCs from a source such as cord blood or bone marrow using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture Preparation: Prepare a basal culture medium containing serum-free medium supplemented with a cytokine cocktail known to support early hematopoietic and lymphoid development (e.g., SCF, Flt-3L, and IL-7).
-
Experimental Setup:
-
Seed the isolated CD34+ HSCs into 96-well plates at a density of 1-5 x 10^4 cells per well.
-
Prepare serial dilutions of this compound in the basal culture medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (medium with cytokines but without this compound).
-
-
Incubation: Incubate the culture plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days. Refresh the medium every 3-4 days.
-
Flow Cytometry Analysis:
-
At the end of the culture period, harvest the cells from each well.
-
Stain the cells with a panel of fluorescently-conjugated antibodies targeting key T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD7, anti-CD5).
-
Acquire the stained cells on a flow cytometer.
-
Analyze the flow cytometry data to quantify the percentage of cells expressing T-cell lineage markers in the presence of different concentrations of this compound compared to the control.
-
Signaling Pathways in this compound-Mediated T-Cell Differentiation
The precise signaling cascade initiated by this compound in T-cell precursors is not fully elucidated. However, studies on the parent hormone, thymopoietin, and its active fragment, thymopentin, suggest the involvement of cyclic nucleotide second messengers. Specifically, the induction of early T-cell differentiation is thought to be mediated by an increase in intracellular cyclic AMP (cAMP) in precursor T-cells.[1]
Conceptual Signaling Pathway
The following diagram illustrates a conceptual signaling pathway for this compound in a progenitor T-cell, based on the proposed involvement of the cAMP-PKA pathway.
Caption: Conceptual signaling pathway of this compound in a progenitor T-cell.
Experimental Workflow for Investigating Signaling Pathways
To further elucidate the signaling mechanisms of this compound, the following experimental workflow can be employed.
Caption: Experimental workflow for signaling pathway investigation.
Conclusion
This compound, as a synthetic fragment of thymopoietin, holds promise as a modulator of T-cell differentiation. While direct quantitative data and detailed mechanistic studies on this compound are currently limited, research on the closely related peptide thymopentin provides a strong foundation for understanding its potential biological activities. The available evidence suggests that thymopoietin fragments can influence the maturation of T-cell precursors and modulate the balance of T-cell subsets, likely through a cAMP-mediated signaling pathway. Further research, employing rigorous in vitro differentiation assays and detailed signaling pathway analysis as outlined in this guide, is essential to fully characterize the therapeutic potential of this compound in various clinical contexts, including immune deficiencies and autoimmune disorders. The provided frameworks for data presentation, experimental protocols, and pathway visualization are intended to guide future investigations in this promising area of immunology and drug development.
References
Thymotrinan TFA: An In-depth Technical Guide on its Relationship to Thymopoietin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymotrinan Trifluoroacetate (B77799) (TFA) is the trifluoroacetic acid salt of Thymotrinan, a synthetic tripeptide fragment of the endogenous thymic hormone, thymopoietin (B12651440). Thymotrinan, also known as RGH-0205 or TP3, represents a biologically active region of thymopoietin and exhibits immunomodulatory properties. This technical guide provides a comprehensive overview of Thymotrinan TFA, its parent molecule thymopoietin, and the relationship between them. It includes available data on their biological activities, proposed mechanisms of action, and relevant experimental methodologies. This document is intended to serve as a resource for researchers and professionals involved in immunology, peptide therapeutics, and drug development.
Introduction
The thymus gland plays a pivotal role in the maturation and differentiation of T-lymphocytes, a critical component of the adaptive immune system. This function is mediated, in part, by a family of polypeptide hormones secreted by the thymic epithelium. Among these, thymopoietin has been identified as a key regulator of T-cell development and function.
Thymotrinan (TP3) is a synthetic tripeptide corresponding to amino acid residues 32-34 of thymopoietin. It is often supplied as a trifluoroacetate (TFA) salt, a common counter-ion resulting from solid-phase peptide synthesis and purification. Thymotrinan is considered a biologically active fragment of thymopoietin, exhibiting immunomodulatory effects similar to the more extensively studied pentapeptide fragment, thymopentin (B1683142) (TP5), which encompasses residues 32-36 of thymopoietin.[1] This guide will delve into the technical details of this compound and its connection to the broader biology of thymopoietin.
Thymopoietin and its Biologically Active Fragments
Thymopoietin is a 49-amino acid polypeptide that influences T-cell differentiation and neuromuscular transmission.[2] Research into the structure-activity relationship of thymopoietin led to the identification of smaller, synthetic fragments that retain the biological activity of the parent hormone. The most notable of these are Thymotrinan (TP3) and Thymopentin (TP5).
| Peptide | Sequence | Corresponding Residues in Thymopoietin | Key Characteristics |
| Thymopoietin | (49 amino acids) | 1-49 | Endogenous thymic hormone, regulates T-cell differentiation.[2] |
| Thymopentin (TP5) | Arg-Lys-Asp-Val-Tyr | 32-36 | Well-studied immunomodulatory pentapeptide fragment.[3] |
| Thymotrinan (TP3) | Arg-Lys-Asp | 32-34 | Tripeptide fragment with immunomodulatory activity.[1] |
Biological and Immunomodulatory Activities
Thymotrinan, like other thymopoietin fragments, exerts its effects on the immune system, primarily by influencing T-cell populations.
Effects on T-Lymphocyte Differentiation and Maturation
Thymopoietin and its fragments play a crucial role in the differentiation of T-cell precursors in the thymus. They have been shown to induce the expression of T-cell surface markers and promote the maturation of various T-cell subsets.[2]
Studies comparing the effects of different thymopoietin fragments have revealed both quantitative and qualitative differences in their biological activities. For instance, in animal models, both TP3 and TP4 (residues 32-35) were found to increase the ratio of Thy1+ and Lyt2+ cells, while TP5 was observed to decrease the ratio of Lyt1+ cells.[1] Furthermore, in nude mice, TP3 treatment led to an increased Lyt1+/Lyt2+ ratio in both bone marrow and spleen.[1] These findings suggest that even small variations in the peptide sequence can alter the specific effects on T-cell subpopulations.
Immunomodulation in Animal Models
In immunosuppressed animal models, thymopoietin fragments have demonstrated the ability to restore or enhance immune responses. For example, in mice treated with cyclophosphamide, a potent immunosuppressant, TP3 was able to partially restore the immune response and decrease the number of lung tumor metastases.[1] Notably, TP3's effect on cyclophosphamide-induced immunotoxicity was independent of the thymus, suggesting a direct effect on peripheral immune cells.[1]
Mechanism of Action and Signaling Pathways
The immunoregulatory actions of thymopoietin and its fragments are believed to be initiated by their interaction with specific receptors on lymphocytes, leading to the activation of intracellular signaling cascades.
Role of Cyclic Nucleotides
A key aspect of thymopoietin's signaling mechanism appears to be the modulation of intracellular cyclic nucleotide levels. In peripheral T-cells, the immunoregulatory actions of thymopentin (TP5) are mediated by an elevation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This is in contrast to its effect on precursor T-cells, where it induces an increase in cyclic adenosine (B11128) monophosphate (cAMP) to trigger further differentiation.
The proposed signaling pathway for thymopoietin and its fragments in mature T-cells is initiated by the binding of the peptide to a putative cell surface receptor. This interaction is thought to activate guanylate cyclase, leading to an increase in intracellular cGMP levels. Elevated cGMP then acts as a second messenger to modulate various cellular processes, including gene expression and cell proliferation, ultimately leading to the observed immunomodulatory effects.
Involvement of Interleukin Pathways
While the direct signaling cascade is thought to involve cGMP, the downstream effects of thymopoietin fragments likely involve the modulation of cytokine networks. The specific interactions with interleukin (IL) pathways are an area of ongoing research.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the biological activity of this compound and other immunomodulatory peptides. Below are outlines of key experimental methodologies.
T-Cell Proliferation Assay (Example)
This assay measures the ability of a compound to induce or inhibit the proliferation of T-lymphocytes.
Objective: To determine the dose-dependent effect of this compound on the proliferation of isolated T-cells.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
T-Cell Enrichment: (Optional) Enrich for T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in a suitable culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Treatment: Add varying concentrations of this compound to the wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (vehicle).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation indicator such as [3H]-thymidine, BrdU, or a colorimetric reagent (e.g., MTT, WST-1) for the final 4-18 hours of incubation.
-
Data Analysis: Measure the incorporation of the label or the colorimetric change using a suitable plate reader. Plot the results as a dose-response curve to determine the EC50 or IC50.
Intracellular cGMP Measurement
This protocol outlines a general method for quantifying changes in intracellular cGMP levels in response to stimulation.
Objective: To measure the effect of this compound on intracellular cGMP concentrations in lymphocytes.
Methodology:
-
Cell Preparation and Stimulation: Prepare a suspension of lymphocytes and incubate with various concentrations of this compound for a defined period. Include appropriate controls.
-
Cell Lysis: Lyse the cells to release intracellular components, including cGMP.
-
cGMP Quantification: Use a competitive enzyme-linked immunosorbent assay (ELISA) kit to measure the concentration of cGMP in the cell lysates.
-
Data Normalization: Normalize the cGMP concentration to the total protein concentration or cell number in each sample.
-
Data Analysis: Compare the cGMP levels in treated cells to those in control cells to determine the effect of this compound.
Conclusion
This compound, as a biologically active fragment of thymopoietin, represents a promising molecule in the field of immunomodulation. Its ability to influence T-cell populations, likely through a cGMP-mediated signaling pathway, warrants further investigation for potential therapeutic applications. This technical guide has summarized the current understanding of this compound and its relationship to thymopoietin, providing a foundation for future research and development in this area. Further studies are needed to fully elucidate its precise mechanism of action, establish detailed dose-response relationships for various immune parameters, and explore its full therapeutic potential.
References
- 1. Therapeutic possibilities of thymopoietin fragments (TP3 and TP4) based on experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical synthesis of a peptide fragment of thymopoietin II that induces selective T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymopentin (TP5), an immunomodulatory peptide, suppresses proliferation and induces differentiation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of the Trifluoroacetate Salt in Thymotrinan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Thymotrinan
Thymotrinan, also known as TP3, is a synthetic tripeptide corresponding to amino acids 32-34 of thymopoietin (B12651440).[1] It is recognized for its immunomodulatory properties, playing a role in T-cell differentiation and enhancing immune responses.[2] The parent molecule, thymopoietin, is a polypeptide hormone secreted by the thymus gland that influences T-cell maturation and neuromuscular transmission.[3][4] Thymotrinan, as a smaller, active fragment, offers a more targeted approach for therapeutic interventions.
The Trifluoroacetate (B77799) (TFA) Salt: An Inherent Component of Synthetic Peptides
Solid-phase peptide synthesis (SPPS) followed by reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for producing synthetic peptides like Thymotrinan. Trifluoroacetic acid (TFA) is a crucial reagent in this process, used for cleaving the peptide from the resin and as a counter-ion during purification.[5] Consequently, the final lyophilized peptide is typically a TFA salt.
The biological significance of this TFA counter-ion is a critical consideration for researchers. While often considered inert, TFA can exert its own biological effects, potentially confounding experimental results.[6] These effects can range from direct cytotoxicity at higher concentrations to more subtle alterations of cellular signaling pathways.[6] For sensitive biological assays, the presence of TFA can mask or alter the true activity of the peptide under investigation.[6] Therefore, for many in vitro and in vivo studies, conversion to a more biologically compatible salt, such as hydrochloride (HCl) or acetate (B1210297), is often recommended.[5]
Biological Activities of Thymotrinan and Potential Influence of the TFA Salt
While specific studies directly comparing the biological activity of Thymotrinan TFA with other salt forms are lacking, we can infer the potential impact of the TFA salt by examining the known biological activities of Thymotrinan and the general effects of TFA on peptides.
Immunomodulatory Effects
Thymotrinan is known to influence the immune system, particularly T-lymphocyte populations. The potential for the TFA salt to modulate these effects is a key area of consideration.
Quantitative Data on the Effects of Thymopoietin Fragments:
| Experimental Model | Treatment | Observed Effect | Reference |
| Mice with cyclophosphamide-induced immunosuppression | Thymotrinan (TP3) | Decreased the number of Lewis Lung Tumor metastases. | [2] |
| Thymectomized mice with cyclophosphamide-induced immunosuppression | Thymotrinan (TP3) | Decreased cyclophosphamide (B585) immunotoxicity. | [2] |
| NZB mice (model for autoimmunity) | Thymotrinan (TP3) | Inhibition of autoantibody production. | [2] |
| Nude mice | Thymotrinan (TP3) | Increased the Lyt1+/Lyt2+ ratio in bone marrow and spleen. | [2] |
| Mouse peripheral T-cells | Thymopoietin | Enhanced proliferative response to allogeneic stimulation at concentrations as low as 1.5 ng/ml. | [1] |
Note: The specific salt form of Thymotrinan used in these studies is not always explicitly stated. It is crucial for researchers to report the full chemical identity of the compounds they use, including the counter-ion.
The TFA counter-ion has been reported to have cytotoxic effects on various cell types, which could potentially mask or reduce the intended immunomodulatory effects of Thymotrinan in cellular assays.[6]
Cellular Signaling Pathways
The immunomodulatory effects of Thymotrinan are mediated through specific intracellular signaling pathways. While the precise signaling cascade initiated by Thymotrinan is not fully elucidated, related thymic peptides are known to influence key pathways such as NF-κB and MAPK.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses. Thymoquinone, a compound with immunomodulatory properties, has been shown to suppress NF-κB activation.[7][8][9] Given Thymotrinan's role in immunity, it is plausible that it may also modulate this pathway.
Mitogen-activated protein kinase (MAPK) signaling cascades are involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses.[10][11][12] The ERK1/2 pathway, a key MAPK cascade, is often associated with cell proliferation and is activated by various growth factors and mitogens. Thymic hormones can influence lymphocyte proliferation, suggesting a potential role for the MAPK pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data. Below are representative protocols for key assays used to evaluate the biological activity of immunomodulatory peptides like Thymotrinan.
T-Cell Differentiation Assay
This protocol outlines a general procedure for inducing the differentiation of naïve CD4+ T-cells into various T-helper subsets. Thymotrinan would be added to the culture medium to assess its effect on this process.
Workflow for In Vitro T-Cell Differentiation:
Detailed Steps:
-
Isolation of Naïve CD4+ T-cells: Isolate naïve CD4+ T-cells from the spleen or lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Plate Coating: Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies (e.g., at 1µg/mL in sterile PBS) and incubate overnight at 4°C.
-
Cell Plating: Wash the coated plates with sterile PBS and plate the isolated naïve T-cells at a density of 1 x 10^6 cells/mL in a suitable culture medium.
-
Treatment: Add Thymotrinan (as TFA, HCl, or acetate salt) at various concentrations to the wells. Include appropriate polarizing cytokines to direct differentiation towards specific T-helper lineages (e.g., IL-12 and anti-IL-4 for Th1; IL-4 and anti-IFN-γ for Th2).
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Analyze the differentiated T-cell populations using:
-
Flow Cytometry: Stain for cell surface markers (e.g., CD4, CD25) and intracellular cytokines (e.g., IFN-γ for Th1, IL-4 for Th2) or transcription factors (e.g., T-bet for Th1, GATA3 for Th2).
-
ELISA: Measure the concentration of secreted cytokines in the culture supernatant.
-
qPCR: Analyze the gene expression of key transcription factors.
-
Cell Viability Assay
To assess the potential cytotoxicity of the this compound salt, a standard cell viability assay should be performed.
Detailed Steps:
-
Cell Seeding: Seed target cells (e.g., lymphocytes, relevant cell lines) into a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.[13]
-
Treatment: Treat the cells with a range of concentrations of this compound, Thymotrinan HCl (or another salt form), and TFA alone. Include an untreated control.
-
Incubation: Incubate the plate for 24-72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or a commercial cell viability kit (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the untreated control and calculate the IC50 value if applicable.
Conclusion and Recommendations
Thymotrinan is a promising immunomodulatory peptide with therapeutic potential. However, the common use of the TFA salt in its synthetic preparation necessitates careful consideration of the counter-ion's own biological effects. The available literature strongly suggests that TFA can influence the outcomes of biological assays, particularly those involving cell culture.
Key Recommendations for Researchers:
-
Acknowledge and Report the Salt Form: When publishing research involving synthetic peptides, it is imperative to report the full chemical identity, including the counter-ion (e.g., Thymotrinan trifluoroacetate).
-
Consider Salt Exchange: For sensitive biological assays, especially in vitro cell-based studies and in vivo experiments, consider exchanging the TFA salt for a more biologically benign alternative like HCl or acetate. Protocols for this exchange are readily available.[14]
-
Include Appropriate Controls: When using the TFA salt of a peptide, include a control group treated with TFA alone at a concentration equivalent to that present in the peptide preparation. This will help to distinguish the effects of the peptide from those of the counter-ion.
-
Direct Comparative Studies are Needed: The scientific community would greatly benefit from direct, head-to-head studies comparing the biological activity of this compound with other salt forms. Such studies would provide definitive insights into the biological significance of the TFA salt for this specific peptide.
By adhering to these recommendations, researchers can ensure the accuracy and reproducibility of their findings and contribute to a clearer understanding of the therapeutic potential of Thymotrinan.
References
- 1. Thymopoietin enhances the allogeneic response and cyclic GMP levels of mouse peripheral, thymus-derived lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic possibilities of thymopoietin fragments (TP3 and TP4) based on experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Chemical synthesis of a peptide fragment of thymopoietin II that induces selective T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Regulation of NF-κB Expression by Thymoquinone; A Role in Regulating Pro-Inflammatory Cytokines and Programmed Cell Death in Hepatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 13. library.scconline.org [library.scconline.org]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Putative Cell Signaling Pathways Affected by Thymotrinan TFA
Disclaimer: The following guide is based on the available scientific literature for thymopoietin (B12651440) and its fragments, primarily the closely related pentapeptide thymopentin (B1683142) (TP5). As of December 2025, there is a notable scarcity of publicly available research specifically detailing the cell signaling pathways and quantitative effects of Thymotrinan TFA (also known as TP3 or RGH-0205). Therefore, the pathways described herein are presented as putative mechanisms of action, extrapolated from studies on functionally similar molecules. The experimental protocols provided are representative methods for studying these pathways and are not derived from studies specifically utilizing this compound.
Introduction to this compound
This compound is a biologically active tripeptide fragment of thymopoietin, a hormone produced by the thymus gland.[1] It is understood to be an immunomodulating agent, influencing both cellular and humoral immune responses, in a manner similar to other well-characterized thymopoietin fragments like thymopentin (TP5).[1] Its primary role is believed to be in the regulation of T-lymphocyte differentiation and function. This guide explores the most probable cell signaling pathways modulated by this compound based on current research into the thymopoietin family of peptides.
Putative Cell Signaling Pathways
Based on the immunomodulatory functions of thymopoietin fragments, two primary signaling pathways are likely to be affected by this compound: the Toll-Like Receptor 2 (TLR2) pathway and the Interleukin-2 (IL-2) signaling pathway, which is critical for T-cell proliferation and differentiation.
Thymopentin (TP5) has been shown to interact with TLR2, a pattern recognition receptor crucial for the innate immune response. This interaction triggers a downstream cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of inflammatory cytokines. Given the functional similarity, it is plausible that this compound also engages this pathway.
Pathway Description:
-
Ligand Binding: this compound may act as a ligand for TLR2, which exists as a heterodimer with either TLR1 or TLR6 on the cell surface of immune cells like macrophages and dendritic cells.
-
Recruitment of Adaptor Proteins: Upon ligand binding, the intracellular Toll/Interleukin-1 Receptor (TIR) domain of the TLR heterodimer recruits the adaptor protein Myeloid Differentiation primary response 88 (MyD88).
-
Kinase Activation: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.
-
Signal Transduction: Activated IRAKs then interact with TRAF6, leading to the activation of the TAK1 complex.
-
NF-κB Activation: TAK1 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB). Phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome.
-
Nuclear Translocation and Gene Expression: The degradation of IκB releases the transcription factor NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and induce the expression of target genes, including those for pro-inflammatory cytokines like TNF-α and IL-6.
The primary immunomodulatory effect of thymic hormones is the induction of T-cell differentiation. This process is heavily dependent on the cytokine IL-2 and its signaling pathway. Thymopoietin fragments are believed to promote the expression of IL-2 and its receptor (IL-2R), thereby driving the proliferation and differentiation of T-cells into various subtypes, such as T helper (Th) and regulatory T (Treg) cells.
Pathway Description:
-
Upregulation of IL-2/IL-2R: this compound is hypothesized to increase the expression of IL-2 and the high-affinity IL-2 receptor (CD25/CD122/CD132) on progenitor T-cells.
-
JAK-STAT Pathway Activation: Binding of IL-2 to its receptor activates Janus kinases (JAK1 and JAK3) associated with the receptor subunits.
-
STAT Phosphorylation: Activated JAKs phosphorylate specific tyrosine residues on the IL-2Rβ and γc chains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.
-
STAT Dimerization and Translocation: Recruited STAT5 proteins are then phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus.
-
Gene Expression for Differentiation: In the nucleus, the STAT5 dimer binds to specific DNA sequences in the promoter regions of target genes, such as Foxp3 (for Treg differentiation) and TBX21 (for Th1 differentiation), driving the T-cell differentiation program.
Quantitative Data Summary
No specific quantitative data (e.g., EC₅₀, Kᵢ, fold-change) for this compound's effects on the aforementioned signaling pathways are available in the public domain. Research on related compounds suggests that the biological effects of thymic peptides typically occur in the nanomolar to low micromolar range. The table below is a template for how such data would be presented if it were available.
| Pathway Component | Assay Type | Metric | Value (this compound) | Cell Type | Reference |
| TLR2 Pathway | |||||
| NF-κB Nuclear Translocation | High-Content Imaging | EC₅₀ | Data not available | Macrophages | N/A |
| TNF-α Secretion | ELISA | EC₅₀ | Data not available | PBMCs | N/A |
| IL-6 Secretion | ELISA | EC₅₀ | Data not available | PBMCs | N/A |
| IL-2 Pathway | |||||
| STAT5 Phosphorylation | Flow Cytometry / Western Blot | Fold Change vs. Control | Data not available | Naïve T-Cells | N/A |
| Foxp3 Gene Expression | RT-qPCR | Fold Change vs. Control | Data not available | Naïve T-Cells | N/A |
| T-Cell Proliferation | [³H]-Thymidine Incorporation | EC₅₀ | Data not available | T-Cells | N/A |
Experimental Protocols
The following are generalized protocols for assessing the activity of an unknown compound like this compound on the putative signaling pathways.
This protocol describes a method to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Workflow Diagram:
Methodology:
-
Cell Culture: Seed human monocytic THP-1 cells (differentiated into macrophages with PMA) in a 96-well imaging plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 1-2 hours at 37°C. Include a positive control (e.g., LPS at 100 ng/mL) and a vehicle control.
-
Fixation and Permeabilization: Aspirate the medium and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes. Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Staining: Incubate with a primary antibody against the NF-κB p65 subunit (e.g., Rabbit anti-p65) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody and Nuclear Staining: Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash three times with PBS. Acquire images using a high-content automated microscope. Analyze the images by segmenting the nuclear (DAPI) and cytoplasmic regions and quantifying the mean fluorescence intensity of the NF-κB stain in each compartment. The ratio of nuclear to cytoplasmic intensity is used to determine the extent of translocation.
This protocol outlines a method to assess the differentiation of naïve CD4+ T-cells into regulatory T-cells (Tregs) by measuring the expression of the transcription factor Foxp3.
Methodology:
-
Isolation of Naïve T-Cells: Isolate naïve CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using a magnetic-activated cell sorting (MACS) negative selection kit.
-
T-Cell Activation and Culture: Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies to provide activation signals. Seed the isolated naïve T-cells at 1 x 10⁶ cells/mL in a complete RPMI-1640 medium.
-
Compound Treatment: Add this compound at various concentrations to the wells. Include a positive control (e.g., TGF-β at 5 ng/mL and IL-2 at 100 U/mL to induce Treg differentiation) and a vehicle control.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Staining for Flow Cytometry:
-
Harvest the cells and stain for surface markers (e.g., CD4, CD25) for 30 minutes on ice.
-
Wash the cells, then fix and permeabilize them using a commercial Foxp3 staining buffer set according to the manufacturer's instructions.
-
Stain for intracellular Foxp3 with a fluorophore-conjugated anti-Foxp3 antibody for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the data by gating on the CD4+ population and quantifying the percentage of cells that are CD25+ and Foxp3+.
Technical Consideration: The Role of Trifluoroacetate (B77799) (TFA)
This compound is supplied as a trifluoroacetate salt, which is a common counter-ion resulting from the purification of synthetic peptides via reversed-phase HPLC. It is critical for researchers to be aware that TFA itself can exert biological effects, including the inhibition of cell proliferation at micromolar concentrations. Therefore, it is essential to include a TFA salt control (e.g., sodium trifluoroacetate) in all in-vitro experiments to distinguish the biological activity of the peptide from that of its counter-ion. For sensitive assays, converting the peptide to a different salt form, such as hydrochloride (HCl), may be necessary to eliminate potential artifacts.
References
Thymotrinan TFA: An In-depth Technical Guide on its Potential in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymotrinan TFA, also known as RGH-0205, is a synthetic tripeptide fragment of the naturally occurring thymic hormone, thymopoietin (B12651440).[1] As a biologically active peptide, it is recognized for its immunomodulatory properties, influencing both humoral and cellular immune responses.[1] Thymic hormones and their synthetic analogues have garnered significant interest in the scientific community for their potential therapeutic applications in a range of conditions, including immunodeficiencies, viral infections, and autoimmune diseases.[2][3] This technical guide aims to provide a comprehensive overview of the current understanding of this compound and its potential utility in the research and development of novel therapies for autoimmune disorders.
The thymus gland plays a central role in the maturation of T-lymphocytes and the establishment of central tolerance, a critical process for preventing autoimmunity.[4][5] Thymic peptides are believed to exert their effects by modulating T-cell differentiation and function, thereby restoring immune homeostasis. In the context of autoimmune diseases, where the immune system mistakenly attacks self-antigens, the immunoregulatory capacity of thymic peptides presents a promising therapeutic avenue.[6][7] This document will delve into the preclinical evidence for related thymic peptides, outline relevant experimental protocols for its investigation, and propose the signaling pathways that may be modulated by this compound.
Mechanism of Action
While direct studies on the specific molecular mechanisms of this compound are limited in publicly available literature, its action can be inferred from studies on its parent molecule, thymopoietin, and other bioactive fragments like thymopentin. The primary mechanism is believed to be the modulation of T-cell function. Thymopoietin has been shown to influence T-cell differentiation and enhance the proliferative response of peripheral T-cells to allogeneic stimulation.[8][9] This suggests an interaction with signaling pathways that govern T-cell activation and cytokine production.
One of the key signaling pathways implicated in the inflammatory processes of autoimmune diseases is the Nuclear Factor-kappa B (NF-κB) pathway. Research on thymic peptides, such as thymulin and thymopentin, in a mouse model of experimental autoimmune encephalomyelitis (EAE), has demonstrated an ability to reduce the phosphorylation of IKK, a critical protein in the NF-κB signaling cascade.[10] By inhibiting this pathway, these peptides can likely suppress the production of pro-inflammatory cytokines, which are major contributors to the pathology of autoimmune diseases.[11] Furthermore, thymopoietin has been observed to induce a rapid and transient increase in cyclic GMP (cGMP) levels in peripheral T-lymphocytes, suggesting the involvement of cyclic nucleotide signaling in its immunomodulatory effects.[9]
Data from Preclinical and Clinical Studies of Related Thymic Peptides
Table 1: Summary of Findings for Thymopentin in Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Observation | Source |
| Animal Model | Acute EAE in NZW mice (a model for multiple sclerosis) | [10] |
| Treatment | Thymopentin (15 µg per 100g of body weight) administered intraperitoneally every other day for 30 days | [10] |
| Clinical Severity | Significant reduction in disease severity compared to untreated EAE mice | [10] |
| Cytokine Response | Reduction in "early phase cytokines" (IL-6 and interferon-gamma) | [10] |
| Signaling Pathway | Significant reduction in the level of phosphorylation of the NF-κB signaling protein IKK | [10] |
| Heat Shock Protein | Significant reduction in the production of Hsp72 protein | [10] |
Table 2: Summary of Findings for Thymopoietin in Rheumatoid Arthritis (Human Study)
| Parameter | Observation | Source |
| Study Design | Controlled study involving 36 patients with rheumatoid arthritis | [12] |
| Intervention | Thymopoietin | [12] |
| Comparator | Levamisole (B84282) and Penicillamine (B1679230) | [12] |
| Clinical Status | More effective than levamisole and as effective as penicillamine in improving clinical status | [12] |
| Erythrocyte Sedimentation Rate (ESR) | Small reduction, not statistically significant | [12] |
| Immunoglobulin G (IgG) | Small reduction, not statistically significant | [12] |
| Rheumatoid Factor Titer | No change | [12] |
Experimental Protocols
The investigation of a novel immunomodulatory agent like this compound in the context of autoimmune diseases requires robust and well-characterized preclinical models. The Collagen-Induced Arthritis (CIA) model in rats is a widely accepted and relevant model for studying the pathophysiology of rheumatoid arthritis and for evaluating the efficacy of potential therapeutics.
Protocol for Collagen-Induced Arthritis (CIA) in Rats
1. Materials and Reagents:
- Bovine Type II Collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- 0.05 M Acetic Acid
- Sterile saline
- This compound (for treatment group)
- Vehicle control (e.g., sterile saline)
- Anesthetic (e.g., isoflurane)
- Syringes and needles (26-gauge)
2. Animal Model:
- Female Lewis rats, 6-8 weeks old.
3. Induction of Arthritis:
- Day 0 (Primary Immunization):
- Prepare an emulsion of bovine type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of CFA.
- Anesthetize the rats.
- Inject 0.1 mL of the emulsion intradermally at the base of the tail.
- Day 7 (Booster Immunization):
- Prepare an emulsion of bovine type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of IFA.
- Anesthetize the rats.
- Inject 0.1 mL of the emulsion intradermally at a site near the primary injection.
4. Treatment Protocol (Example):
- Randomly divide the rats into treatment and control groups.
- Begin treatment on Day 10 post-primary immunization.
- Administer this compound (dose to be determined by dose-ranging studies) or vehicle control daily via a specified route (e.g., subcutaneous or intraperitoneal injection) until the end of the study (e.g., Day 28).
5. Assessment of Arthritis:
- Clinical Scoring:
- Score each paw daily or every other day based on the severity of erythema and swelling (e.g., 0 = no signs, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per rat is 16.
- Paw Volume Measurement:
- Measure the volume of each hind paw using a plethysmometer.
- Histopathological Analysis:
- At the end of the study, euthanize the rats and collect the joints.
- Fix, decalcify, and embed the joints in paraffin.
- Section and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
- Serological Analysis:
- Collect blood at various time points to measure levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
Visualization of Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway Modulation
The following diagram illustrates the canonical NF-κB signaling pathway and a hypothetical point of intervention for a thymic peptide like this compound, based on existing research on related compounds.
Caption: Proposed modulation of the NF-κB pathway by this compound.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of an immunomodulatory compound like this compound in an autoimmune disease model.
Caption: A typical experimental workflow for preclinical evaluation.
Conclusion and Future Directions
This compound, as a synthetic fragment of the immunomodulatory hormone thymopoietin, holds considerable promise for research in autoimmune diseases. The available evidence from related thymic peptides suggests a potential therapeutic mechanism centered on the regulation of T-cell responses and the inhibition of key pro-inflammatory signaling pathways such as NF-κB.
However, to fully elucidate the therapeutic potential of this compound, further dedicated research is imperative. Future studies should focus on:
-
Dose-response studies in various preclinical models of autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis, lupus) to establish optimal therapeutic windows.
-
Detailed mechanistic studies to identify the specific cell surface receptors and intracellular signaling pathways directly modulated by this compound.
-
Comprehensive analysis of cytokine profiles following this compound treatment to understand its precise impact on the balance of pro- and anti-inflammatory mediators.
-
Pharmacokinetic and pharmacodynamic studies to characterize the absorption, distribution, metabolism, and excretion of this compound.
The generation of robust and specific data in these areas will be crucial for advancing this compound from a promising research compound to a potential clinical candidate for the treatment of autoimmune diseases. The experimental frameworks and hypothesized mechanisms presented in this guide provide a solid foundation for initiating such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Thymic hormones and immunopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. agewellatl.net [agewellatl.net]
- 8. Immunoregulation by thymopoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymopoietin enhances the allogeneic response and cyclic GMP levels of mouse peripheral, thymus-derived lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymic peptides restrain the inflammatory response in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of inflammatory response in mice with severe autoimmune disease by thymic peptide thymulin and an inhibitor of NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thymopoietin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Thymotrinan TFA in Cancer Immunology: A Technical Guide
Introduction
Thymotrinan TFA, also known as RGH-0205 TFA or TP3, is a synthetic tripeptide corresponding to the amino acid sequence 32-34 (Arginyl-Lysyl-Aspartic acid) of the thymic hormone thymopoietin (B12651440).[1][2][3][4] As a biologically active fragment, it is classified as an immunomodulating peptide that is believed to exert its effects on both humoral and cellular immune responses.[1] This technical guide provides an in-depth overview of the preliminary research on this compound in the context of cancer immunology, with a focus on preclinical data, experimental methodologies, and its influence on immune cell populations. The information is tailored for researchers, scientists, and professionals in drug development.
Quantitative Data from Preclinical Studies
The primary preclinical data for this compound in an oncology setting comes from studies in murine models. These experiments aimed to assess the peptide's ability to restore immune function and inhibit tumor progression, particularly in states of immunosuppression. The following tables summarize key quantitative findings.
Table 1: Effect of Thymopoietin Fragments on Lewis Lung Tumour (LLT) Metastases in Immunosuppressed Mice
| Treatment Group | Intervention | Mean Number of LLT Metastases (% of Control) |
| Control | Cyclophosphamide (B585) (CY) Only | 100% |
| TP3 (this compound) | CY + TP3 | 72% |
| TP4 | CY + TP4 | 97% |
| TP5 | CY + TP5 | 83.1% |
| Data sourced from Dénes et al., 1987. The study utilized cyclophosphamide to induce immunosuppression before tumor cell inoculation.[3] |
Table 2: Influence of TP3 (this compound) on T-Lymphocyte Subpopulations
| T-Cell Marker | Effect of TP3 Treatment |
| Thy1+ | Increased Ratio |
| Lyt1+ (Helper T-cells) | No significant change (in contrast to TP5 which decreased the ratio) |
| Lyt2+ (Cytotoxic/Suppressor T-cells) | Increased Ratio |
| Based on findings from Dénes et al., 1987, in murine models.[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
1. Lewis Lung Tumour (LLT) Metastasis Model
-
Animal Model: C57BL mice.
-
Immunosuppression: Mice were injected with cyclophosphamide (CY) at a dose of 240 mg/kg, 96 hours prior to tumor cell inoculation to create an unbalanced immune system.[3]
-
Tumor Inoculation: Lewis Lung Tumour (LLT) cells were inoculated into the mice.
-
Treatment: Following tumor cell inoculation, mice were treated with this compound (TP3) and other thymopoietin fragments.
-
Endpoint: After two weeks, the number of LLT metastases was counted and compared between treatment groups and the control group (CY only).[3]
2. Analysis of T-Lymphocyte Subpopulations
-
Animal Model: Thymectomized and/or cyclophosphamide-treated mice, as well as nude mice.[3]
-
Treatment: Mice were administered TP3.
-
Sample Collection: Spleen and bone marrow cells were harvested.
-
Assay: A direct complement-mediated cytotoxicity test was used to determine the distribution of T-cell surface markers.[3]
-
Markers Analyzed:
-
Thy1: A general marker for T-lymphocytes.
-
Lyt1 (CD8a): A marker for helper T-cells in this historical context.
-
Lyt2 (CD8b): A marker for cytotoxic/suppressor T-cells in this historical context.
-
-
Outcome: The ratio of cells positive for each marker was calculated to assess the immunomodulatory effect of TP3 on T-cell populations.[3]
Signaling Pathways and Mechanisms of Action
The available preliminary studies indicate that this compound's mechanism of action in cancer immunology is primarily centered on the modulation of T-lymphocyte subpopulations. The research suggests that TP3 promotes the induction and differentiation of T-cell precursors, leading to a restoration of cellular immunity, particularly in an immunosuppressed state.[3]
The observed increase in the ratios of Thy1+ and Lyt2+ cells suggests that this compound may stimulate the maturation of T-lymphocytes and enhance the population of cytotoxic T-cells.[3] These cytotoxic T-lymphocytes are critical for recognizing and eliminating tumor cells. The partial restoration of the immune system following cyclophosphamide-induced suppression points to a restorative effect on T-cell homeostasis.[3]
Diagrams
References
In Silico Modeling of Thymotrinan TFA Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymotrinan TFA, a trifluoroacetic acid salt of the tripeptide Arg-Lys-Asp, is a biologically active fragment of the endogenous immunomodulatory hormone thymopoietin (B12651440). While its role in modulating immune responses is acknowledged, a detailed understanding of its molecular interactions is crucial for therapeutic development. This technical guide provides a comprehensive overview of the in silico modeling of this compound's interaction with its putative receptor, based on current scientific evidence. Due to the limited direct research on Thymotrinan's specific receptor, this guide leverages the extensive data available for its parent molecule, thymopoietin, which strongly points to the nicotinic acetylcholine (B1216132) receptor (nAChR) as the primary target.
The Putative Receptor: Nicotinic Acetylcholine Receptor (nAChR)
Current research strongly suggests that thymopoietin and its fragments, including Thymotrinan, exert their effects through interaction with nicotinic acetylcholine receptors (nAChRs). Thymopoietin has been shown to potently and specifically interact with nAChRs in both muscle and neuronal tissues, particularly at the α-bungarotoxin (α-BGT) binding site. This interaction is antagonistic, inhibiting the receptor's function. The α7 subtype of nAChR is heavily implicated in mediating the immunomodulatory effects associated with this pathway, often referred to as the "cholinergic anti-inflammatory pathway"[1][2][3].
Quantitative Binding Data
| Ligand | Receptor/System | Assay Type | Quantitative Value | Reference |
| Thymopoietin | nAChR (C2 muscle cells) | 125I-α-BGT Competition Binding | IC50 = 1.1 nM | [4] |
| Thymopoietin | nAChR (C2 muscle cells) | 22Na Uptake Inhibition | IC50 = 2 nM | [4] |
| Thymopoietin | nAChR (Brain membranes) | 125I-α-BGT Competition Binding | IC50 = 3.1 nM | [2] |
| Thymopoietin | nAChR (Torpedo californica) | Radioligand Binding | Ka ≈ 2.5 x 109 M-1 | [5] |
| Thymopoietin | nAChR (Rat hemidiaphragm) | 125I-α-BGT Competition Binding | IC50 = 2.1 x 10-7 M (intact muscle) | [3] |
| Thymopoietin | nAChR (Rat hemidiaphragm) | 125I-α-BGT Competition Binding | IC50 = 0.35 nM (membrane preparation) | [3] |
Experimental Protocols for Receptor Binding Assays
Accurate in silico modeling relies on high-quality experimental data. The following is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the binding affinity of a ligand like Thymotrinan to its receptor.
Competitive Radioligand Binding Assay with 125I-α-Bungarotoxin
Objective: To determine the binding affinity (IC50, Ki) of this compound for the nicotinic acetylcholine receptor by measuring its ability to compete with the binding of a radiolabeled antagonist, 125I-α-Bungarotoxin.
Materials:
-
Receptor Source: Membrane preparations from tissues or cells expressing nAChRs (e.g., C2 muscle cells, rat brain hippocampus, or cell lines transfected with specific nAChR subunits).
-
Radioligand: 125I-α-Bungarotoxin (125I-α-BGT).
-
Test Ligand: this compound.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine, unlabeled α-BGT).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% Bovine Serum Albumin (BSA).
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Receptor Preparation: Prepare cell or tissue membrane homogenates according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In test tubes, combine a fixed amount of the receptor preparation, a fixed concentration of 125I-α-BGT (typically at or below its Kd), and varying concentrations of the unlabeled test ligand (this compound).
-
Total and Non-specific Binding: Include control tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of an unlabeled ligand).
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 2-4 hours).
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters will trap the receptor-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of 125I-α-BGT).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The following diagram illustrates the workflow of this experimental protocol.
Signaling Pathways
The binding of ligands like thymopoietin and its fragments to the α7 nAChR on immune cells, particularly macrophages, triggers the cholinergic anti-inflammatory pathway. This pathway ultimately leads to the suppression of pro-inflammatory cytokine production. The key signaling events are the activation of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway, and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Overview of the Cholinergic Anti-inflammatory Pathway
The following diagram provides a high-level overview of the logical relationships in the cholinergic anti-inflammatory pathway.
Detailed JAK2-STAT3 Signaling Cascade
Upon activation of the α7 nAChR, JAK2, a tyrosine kinase associated with the receptor's intracellular domain, becomes phosphorylated and activated. Activated JAK2 then phosphorylates STAT3. Phosphorylated STAT3 molecules dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes, including those that suppress inflammation.
Inhibition of the NF-κB Pathway
The activation of α7 nAChR also leads to the inhibition of the NF-κB signaling pathway, a key driver of pro-inflammatory gene expression. This inhibition is thought to occur through multiple mechanisms, including the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, the translocation of NF-κB to the nucleus is blocked, thereby reducing the transcription of pro-inflammatory cytokines like TNF-α.
In Silico Modeling Approach
Based on the available data, an in silico modeling study of this compound's interaction with the α7 nAChR would involve the following key steps:
-
Homology Modeling: If a crystal structure of the human α7 nAChR is unavailable, a homology model can be built using the known structures of related nicotinic receptors (e.g., from Torpedo marmorata) as templates.
-
Ligand Preparation: The 3D structure of Thymotrinan (Arg-Lys-Asp) would be generated and optimized for charge and conformation at physiological pH.
-
Molecular Docking: Docking simulations would be performed to predict the binding pose of Thymotrinan within the ligand-binding domain of the α7 nAChR, likely at the interface between two alpha subunits, which corresponds to the known α-bungarotoxin binding site. The binding energy scores from the docking can provide an initial estimate of binding affinity.
-
Molecular Dynamics (MD) Simulation: To refine the docked pose and assess the stability of the Thymotrinan-nAChR complex, MD simulations would be conducted. These simulations can provide insights into the dynamic interactions, including hydrogen bonds and electrostatic interactions, between the peptide and the receptor over time.
-
Binding Free Energy Calculations: Methods such as MM/PBSA or MM/GBSA can be applied to the MD simulation trajectories to calculate the binding free energy, providing a more accurate estimation of the binding affinity.
Conclusion
While direct experimental data on the binding of this compound to its receptor is currently limited, a substantial body of evidence points towards the nicotinic acetylcholine receptor, particularly the α7 subtype, as the primary target. The quantitative data for the parent molecule, thymopoietin, provides a solid foundation for initiating in silico modeling studies. By employing techniques such as molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the specific interactions driving the binding of Thymotrinan to the nAChR, ultimately aiding in the rational design of novel immunomodulatory therapeutics. The elucidation of the downstream signaling pathways, namely the activation of JAK2-STAT3 and inhibition of NF-κB, further contextualizes the functional consequences of this binding event.
References
- 1. Cholinergic anti-inflammatory pathway - Wikipedia [en.wikipedia.org]
- 2. Cholinergic control of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology and immunology of the cholinergic antiinflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The Cholinergic Anti-Inflammatory Pathway: R&D Systems [rndsystems.com]
Methodological & Application
Thymotrinan TFA: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Thymotrinan TFA in in vitro cell culture experiments. This compound is a biologically active peptide fragment of the naturally occurring thymus hormone, thymopoietin (B12651440). It is recognized for its immunomodulatory activities, similar to Thymopentin (TP-5), making it a compound of interest for immunology and drug development research.[1][2]
Product Information and Handling
1.1. Properties: this compound is a synthetic, lyophilized peptide that functions by mimicking the action of thymopoietin to promote T-lymphocyte maturation, differentiation, and function.[1][3][4]
1.2. Storage and Stability: Proper storage is critical to maintain the biological activity of this compound.
| Storage Condition | Shelf Life | Notes |
| Lyophilized Powder | Up to 10 years | Store at -20°C or -80°C, desiccated. |
| Reconstituted Stock Solution | Up to 6 months | Store at -80°C. |
| Up to 1 month | Store at -20°C. | |
| Up to 1 week | Store at 2-8°C for short-term use.[4] |
Note: Always store solutions sealed and protected from moisture and light.[1][2] For long-term storage of diluted solutions, the addition of a carrier protein (e.g., 0.1% BSA) is recommended. Avoid repeated freeze-thaw cycles.
Preparation of this compound Stock Solution
This compound is soluble in sterile water.[1][2] The following protocol describes the reconstitution of the lyophilized peptide to create a high-concentration stock solution.
2.1. Materials:
-
Vial of lyophilized this compound
-
Sterile, nuclease-free water (H₂O) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
2.2. Reconstitution Protocol:
-
Equilibrate: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation.[5][6]
-
Centrifuge: Briefly centrifuge the vial at low speed (e.g., 1000 x g for 1 minute) to ensure all the lyophilized powder is collected at the bottom.[3][4][6]
-
Solvent Addition: Carefully open the vial and add the required volume of sterile water to achieve the desired stock concentration. A common stock concentration is 10 mg/mL, though solubility is reported as high as 100 mg/mL.[1][2] Add the solvent gently down the side of the vial to avoid disturbing the peptide powder.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely.[3][5] If necessary, sonication can be used to aid dissolution.[1][2] Ensure the solution is clear and free of particulates.
-
Sterilization for Cell Culture: For use in cell culture, the stock solution must be sterile. If reconstituted in non-sterile water, filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube.[1][2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots as recommended in the table above.
Example Stock Solution Calculation:
To prepare a 10 mg/mL stock solution from 5 mg of lyophilized this compound:
-
Volume of solvent = Mass of peptide / Desired concentration
-
Volume of sterile water = 5 mg / 10 mg/mL = 0.5 mL = 500 µL
Experimental Protocols
This compound's primary role is the modulation of T-cell function.[1][3][4][7] The following are key in vitro assays to characterize its biological activity. For all experiments, it is crucial to perform a dose-response analysis to determine the optimal working concentration, as thymic peptides can have varying effects at different concentrations.[8]
3.1. Cell Culture: Peripheral Blood Mononuclear Cells (PBMCs) are a common primary cell type for these assays as they contain T-lymphocytes, the primary target of this compound.[6][9] Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture cells in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
The human promyelocytic leukemia cell line, HL-60, can also be used to assess effects on proliferation and differentiation.[10]
Experimental Workflow: General Overview
3.2. Protocol: T-Cell Proliferation Assay (CFSE Method) This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein Succinimidyl Ester) upon cell division.
Materials:
-
Isolated PBMCs or purified T-cells
-
CFSE dye
-
Complete RPMI-1640 medium
-
T-cell activators: Anti-CD3 and Anti-CD28 antibodies[11][12]
-
96-well round-bottom culture plate
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Staining: Resuspend 1x10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 15 minutes at 37°C, protected from light.[5]
-
Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.
-
Washing: Wash the cells twice with complete RPMI medium to remove excess CFSE.
-
Cell Seeding: Resuspend the CFSE-labeled cells at 1x10⁶ cells/mL in complete medium. Seed 100 µL per well (1x10⁵ cells/well) into a 96-well plate.[5]
-
Treatment: Prepare serial dilutions of this compound in complete medium and add them to the appropriate wells. Include a vehicle control (medium only).
-
Stimulation: Add T-cell activators (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-2 µg/mL) to all wells except the unstimulated control.[11]
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Analysis: Harvest cells and wash with FACS buffer. Analyze CFSE fluorescence by flow cytometry. Each cell division results in a halving of the fluorescence intensity, which can be visualized as distinct peaks.
3.3. Protocol: Cytokine Release Assay This protocol measures the secretion of key immunomodulatory cytokines from PBMCs following treatment and stimulation.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
T-cell activators (as above)
-
96-well flat-bottom culture plate
-
ELISA or Multiplex Immunoassay kits (e.g., for IFN-γ, IL-2, TNF-α, IL-10)
Procedure:
-
Cell Seeding: Resuspend PBMCs at 2x10⁶ cells/mL in complete medium. Seed 100 µL per well (2x10⁵ cells/well) into a 96-well flat-bottom plate.
-
Treatment: Prepare and add serial dilutions of this compound. Include a vehicle control. Pre-incubate for 1 hour.[6]
-
Stimulation: Add T-cell activators to the appropriate wells.[6][12]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[6][12][13]
-
Supernatant Collection: Centrifuge the plate at 300-400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.[6]
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatants using ELISA or a multiplex bead-based immunoassay according to the manufacturer's instructions.
Mechanism of Action and Signaling Pathways
This compound, like Thymopentin, exerts its immunomodulatory effects by mimicking thymopoietin. Its action is pleiotropic, influencing both T-cell precursor differentiation and the function of mature T-cells.[4] The signaling cascade can differ depending on the cell's maturation state.
-
Precursor T-Cells: Activation is mediated by an increase in intracellular cyclic AMP (cAMP), which triggers differentiation pathways.[4]
-
Mature T-Cells: Modulation of activity is mediated by an increase in intracellular cyclic GMP (cGMP).[4] This leads to downstream effects including enhanced production of cytokines like Interleukin-2 (IL-2).[3][7]
Data Presentation and Interpretation
Quantitative data from dose-response experiments should be summarized in tables to facilitate comparison and determination of key values like EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).
Table 1: Example Data for T-Cell Proliferation (MTT Assay)
| This compound (µg/mL) | Absorbance (570 nm) ± SD | % Proliferation vs. Stimulated Control |
| Unstimulated Control | 0.25 ± 0.03 | 0% |
| Stimulated Control (0 µg/mL) | 1.50 ± 0.12 | 100% |
| 0.1 | 1.65 ± 0.15 | 110% |
| 1 | 1.80 ± 0.11 | 120% |
| 10 | 1.95 ± 0.18 | 130% |
| 50 | 1.42 ± 0.13 | 95% |
| 100 | 0.90 ± 0.09 | 60% |
Table 2: Example Data for IFN-γ Release (ELISA)
| This compound (µg/mL) | IFN-γ (pg/mL) ± SD | % Change vs. Stimulated Control |
| Unstimulated Control | < 20 | - |
| Stimulated Control (0 µg/mL) | 850 ± 75 | 100% |
| 0.1 | 980 ± 88 | +15% |
| 1 | 1250 ± 110 | +47% |
| 10 | 1500 ± 130 | +76% |
| 50 | 1100 ± 95 | +29% |
| 100 | 750 ± 65 | -12% |
These tables illustrate the importance of testing a wide range of concentrations, as the biological effect may not be linear and can decrease at higher concentrations. The results can be used to plot dose-response curves and calculate EC₅₀/IC₅₀ values for a quantitative measure of this compound's potency.
References
- 1. What is the mechanism of Thymopentin? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Thymopentin used for? [synapse.patsnap.com]
- 4. Thymopoietin to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Immunomodulation with thymopentin: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. Thymopentin (TP5), an immunomodulatory peptide, suppresses proliferation and induces differentiation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. criver.com [criver.com]
- 13. tandfonline.com [tandfonline.com]
Application Note: Measuring Cytokine Profiles After Thymotrinan TFA Treatment Using ELISA
Abstract
This document provides a comprehensive guide for the quantification of cytokine profiles in response to treatment with Thymotrinan TFA, an immunomodulating peptide. This compound is a biologically active fragment of the naturally occurring thymus hormone thymopoietin (B12651440), known to influence both humoral and cellular immune responses[1]. Understanding its impact on cytokine production is crucial for elucidating its mechanism of action and therapeutic potential. This application note details a robust sandwich Enzyme-Linked Immunosorbent Assay (ELISA) protocol for measuring key cytokines in cell culture supernatants. It includes hypothetical data presented in a structured format for clear interpretation, detailed experimental procedures, and visualizations of the experimental workflow and relevant signaling pathways to guide researchers in their study design and execution.
Introduction
This compound is a synthetic peptide fragment of thymopoietin that exhibits immunomodulatory properties[1]. Thymic peptides, in general, are known to play a significant role in the regulation of the immune system, including the modulation of T-cell activities and cytokine production[2][3]. Cytokines are a broad category of small proteins that are critical in cell signaling, particularly in orchestrating inflammatory and immune responses. The analysis of cytokine profiles—the array and quantity of specific cytokines produced by immune cells—can provide valuable insights into the immunomodulatory effects of therapeutic agents like this compound.
ELISA is a highly specific and sensitive technique for quantifying protein concentrations in biological samples, making it an ideal method for measuring cytokine levels[4]. This application note presents a detailed protocol for a sandwich ELISA, a common format for cytokine detection, to assess the effects of this compound on a panel of pro-inflammatory and anti-inflammatory cytokines.
Data Presentation: Hypothetical Cytokine Profile After this compound Treatment
To illustrate the potential effects of this compound, the following tables present hypothetical data from an in vitro experiment. In this notional study, peripheral blood mononuclear cells (PBMCs) were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and were concurrently treated with varying concentrations of this compound. The cell culture supernatants were then analyzed for the presence of key cytokines.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production (pg/mL) in LPS-Stimulated PBMCs
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IFN-γ (pg/mL) |
| Untreated Control | 50.2 ± 5.1 | 35.8 ± 4.3 | 20.1 ± 2.5 | 15.7 ± 1.9 |
| LPS (1 µg/mL) | 1250.6 ± 110.2 | 1890.4 ± 150.7 | 850.3 ± 75.6 | 450.2 ± 40.1 |
| LPS + this compound (10 ng/mL) | 1025.3 ± 95.8 | 1550.1 ± 130.2 | 700.5 ± 65.4 | 380.9 ± 35.8 |
| LPS + this compound (100 ng/mL) | 750.8 ± 70.4 | 1100.7 ± 105.9 | 450.2 ± 42.1 | 250.4 ± 23.7 |
| LPS + this compound (1 µg/mL) | 450.1 ± 42.6 | 650.9 ± 60.3 | 250.8 ± 24.3 | 150.6 ± 14.9 |
Table 2: Effect of this compound on Anti-Inflammatory Cytokine Production (pg/mL) in LPS-Stimulated PBMCs
| Treatment Group | IL-10 (pg/mL) | TGF-β1 (pg/mL) |
| Untreated Control | 40.5 ± 4.2 | 60.1 ± 6.5 |
| LPS (1 µg/mL) | 150.3 ± 15.8 | 80.4 ± 8.1 |
| LPS + this compound (10 ng/mL) | 250.7 ± 24.9 | 120.6 ± 11.8 |
| LPS + this compound (100 ng/mL) | 450.1 ± 43.7 | 180.2 ± 17.5 |
| LPS + this compound (1 µg/mL) | 750.9 ± 70.2 | 250.3 ± 24.6 |
Data are presented as mean ± standard deviation.
Experimental Protocols
This section provides a detailed methodology for the quantification of cytokines in cell culture supernatants using a sandwich ELISA.
Materials and Reagents
-
96-well high-binding ELISA plates
-
Recombinant cytokine standards
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/Blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
-
Multi-channel pipettes
-
Cell culture supernatants from cells treated with this compound
Protocol
-
Plate Coating:
-
Dilute the capture antibody to a concentration of 1-4 µg/mL in coating buffer[5].
-
Add 100 µL of the diluted capture antibody to each well of a 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution and wash the plate 2-3 times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well to block non-specific binding sites.
-
Seal the plate and incubate for 1-2 hours at room temperature (RT).
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve. A typical range might be from 0 to 2000 pg/mL.
-
Aspirate the blocking buffer and wash the plate 3-4 times with wash buffer.
-
Add 100 µL of the prepared standards and samples (cell culture supernatants) to the appropriate wells.
-
Seal the plate and incubate for 2 hours at RT or overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Enzyme Conjugate Incubation:
-
Aspirate the detection antibody and wash the plate 4-5 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP solution (diluted according to the manufacturer's instructions) to each well.
-
Seal the plate and incubate for 20-30 minutes at RT, protected from light[7].
-
-
Substrate Development and Measurement:
-
Aspirate the enzyme conjugate and wash the plate thoroughly 5-7 times with wash buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate at RT in the dark for 15-30 minutes, monitoring for color development.
-
Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Subtract the average optical density (OD) of the blank wells from all other OD readings.
-
Plot a standard curve of the corrected OD values against the known concentrations of the cytokine standards. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the cytokine concentrations in the unknown samples from the standard curve using their corrected OD values.
-
Multiply the interpolated concentration by any dilution factor used for the samples. Results are typically expressed in pg/mL or ng/mL[7].
-
Visualizations
Experimental Workflow
Caption: Workflow for cytokine quantification using sandwich ELISA.
Potential Signaling Pathway Modulation by Thymic Peptides
Caption: Potential modulation of immune signaling pathways by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of synthetic thymic humoral factor (THF‐γ2) on T cell activities in immunodeficient ageing mice | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. h-h-c.com [h-h-c.com]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Thymotrinan TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymotrinan TFA is a synthetic tripeptide (Arg-Lys-Asp) and a biologically active fragment of the naturally occurring thymus hormone, thymopoietin. As an immunomodulating peptide, this compound is understood to exert effects on both humoral and cellular immune responses. These application notes provide a comprehensive guide for the in vitro treatment of immune cells, particularly peripheral blood mononuclear cells (PBMCs), with this compound and the subsequent analysis of its effects on various T-cell subsets using multi-color flow cytometry. The protocols outlined below are designed to facilitate the investigation of this compound's immunomodulatory properties, making it a valuable tool for research and drug development in immunology and oncology.
While direct quantitative data for this compound is emerging, the information presented here is substantially informed by research on the closely related and well-studied immunomodulatory peptide, Thymosin Alpha 1 (Tα1). Tα1 has been shown to influence the differentiation and function of T-cells, including T-helper (Th) cells and regulatory T-cells (Tregs), and modulate cytokine profiles.[1][2]
Data Presentation: Expected Immunomodulatory Effects of Thymic Peptides
The following tables summarize the anticipated effects of thymic peptides like this compound on various immune cell populations, based on published data for the related peptide, Thymosin Alpha 1. These tables are intended to serve as a guide for expected outcomes when analyzing flow cytometry data.
Table 1: Expected Changes in T-Cell Subsets Following this compound Treatment
| Cell Subset | Marker Profile | Expected Change with Treatment | Reference |
| Regulatory T-cells (Tregs) | CD4+CD25+Foxp3+ | Increase in percentage | [2] |
| CD8+ T-cells | CD3+CD8+ | Potential for restoration of counts in immunocompromised states | [3] |
| CD4+ T-cells | CD3+CD4+ | Potential for restoration of counts in immunocompromised states | [3] |
| Activated CD8+ T-cells | CD8+IL-6+ | Significant attenuation of IL-6 expression | [4] |
| Activated CD8+ T-cells | CD8+CD38+ | Significant attenuation of CD38 expression | [4] |
Table 2: Expected Changes in Cytokine Production Following this compound Treatment
| Cytokine | Producing Cell Type (representative) | Expected Change with Treatment | Reference |
| Interleukin-1β (IL-1β) | Monocytes, Macrophages | Increase | [2] |
| Tumor Necrosis Factor-α (TNF-α) | Macrophages, T-cells | Increase | [2] |
| Interleukin-6 (IL-6) | T-cells, Macrophages | Increase | [2] |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs) from Whole Blood
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., EDTA, heparin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ficoll-Paque™ or other density gradient medium
-
15 mL or 50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood sample 1:1 with sterile PBS in a conical tube.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a new conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) and the PBMC layer (the cloudy interface between the plasma and the Ficoll-Paque™).
-
Transfer the collected PBMCs to a new conical tube and wash by adding 3-4 volumes of PBS.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete cell culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro Treatment of PBMCs with this compound
This protocol outlines the in vitro treatment of isolated PBMCs with this compound.
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin)
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water or PBS for reconstitution
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Reconstitute the lyophilized this compound to a stock concentration of 1 mg/mL in sterile, pyrogen-free water or PBS. Further dilutions should be made in complete RPMI-1640 medium.
-
Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations for treatment (e.g., 10 µg/mL, 50 µg/mL, 100 µg/mL).
-
Add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound reconstitution) and an untreated control.
-
(Optional) For studies investigating the effects on activated T-cells, co-stimulate the cells with anti-CD3/CD28 beads or PMA/Ionomycin according to the manufacturer's instructions.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 3: Flow Cytometry Staining for T-cell Subset Analysis
This protocol details the staining procedure for identifying various T-cell subsets by flow cytometry.
Materials:
-
Treated and control PBMCs
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Fluorochrome-conjugated antibody against intracellular markers (e.g., Foxp3)
-
Flow cytometer
Procedure:
-
Harvest the cells from the 96-well plate and transfer to FACS tubes.
-
Wash the cells twice with 2 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated surface antibodies to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
For intracellular staining (e.g., for Foxp3), follow the manufacturer's protocol for the fixation and permeabilization buffer kit.
-
After permeabilization, add the fluorochrome-conjugated intracellular antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Ensure appropriate compensation controls are used.
Visualization of Pathways and Workflows
Signaling Pathways of Related Thymic Peptides
The immunomodulatory effects of thymic peptides like this compound are believed to be mediated through various signaling pathways. Based on studies of Thymosin Alpha 1, key pathways include the activation of Toll-like receptors (TLRs), leading to the downstream activation of NF-κB and JAK-STAT pathways.[5][6]
Caption: Proposed signaling cascade for this compound.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for analyzing the effects of this compound on immune cells.
Caption: Experimental workflow from sample to analysis.
Logical Relationship of T-cell Subset Analysis
This diagram outlines the gating strategy for identifying key T-cell subsets from a PBMC sample.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. Effect of thymosin alpha-1 on subpopulations of Th1, Th2, Th17, and regulatory T cells (Tregs) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. art.torvergata.it [art.torvergata.it]
- 5. Exploring the Signaling Pathways of Thymosin Alpha-1: Implications for Immunotherapy - Pro Peptide Source [propeptidesource.com]
- 6. corepeptides.com [corepeptides.com]
Application Notes and Protocols: Thymotrinan TFA in Collagen-Induced Arthritis Rat Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, there is a notable absence of specific published literature detailing the application of Thymotrinan TFA in collagen-induced arthritis (CIA) rat models. The following application notes and protocols are therefore constructed based on established methodologies for the CIA rat model and the known immunomodulatory functions of related thymic peptides, such as thymulin and thymopoietin (B12651440). Thymotrinan is a biologically active fragment of the naturally occurring thymus hormone thymopoietin.[1] The information presented herein is intended to serve as a comprehensive guide for researchers designing studies to investigate the potential therapeutic effects of this compound in a preclinical model of rheumatoid arthritis.
Introduction to Collagen-Induced Arthritis (CIA) Rat Model
The collagen-induced arthritis (CIA) model in rats is a widely utilized experimental model for human rheumatoid arthritis (RA), as it shares significant immunological and pathological characteristics with the human disease.[1][2] The model is induced by immunization with type II collagen, leading to a robust T-cell and B-cell inflammatory response.[3] Key pathological features include proliferative synovitis, infiltration of mononuclear and polymorphonuclear cells, pannus formation, cartilage degradation, and bone erosion.[3] The resulting polyarthritis is characterized by marked cartilage destruction, bone resorption, and periosteal proliferation.[4]
Hypothetical Application of this compound in CIA
Thymic peptides, including thymopoietin and its fragments, are known to possess immunomodulatory properties.[5][6] Thymulin, another well-studied thymic peptide, has been shown to attenuate inflammation by modulating spinal cellular and molecular signaling pathways.[7] Specifically, these peptides can influence T-cell differentiation and maturation, potentially restoring immune tolerance and reducing the autoimmune activation that drives RA.[8][9] Long-term treatment with immunomodulatory thymic peptides has been shown to inhibit the development of antigen-induced arthritis in rats, demonstrated by decreased joint swelling and reduced severity of synovitis.[5]
It is hypothesized that this compound, as an active fragment of thymopoietin, could exert anti-arthritic effects by:
-
Modulating T-cell responses: Promoting the differentiation of regulatory T-cells (Tregs) which suppress excessive inflammatory responses.
-
Reducing pro-inflammatory cytokines: Downregulating the production of key inflammatory mediators such as TNF-α, IL-1β, and IL-6, which are pivotal in the pathogenesis of RA.[3][10]
-
Inhibiting inflammatory signaling pathways: Potentially interfering with key signaling cascades like NF-κB and p38 MAPK, which are crucial for the transcription of inflammatory genes.[10][11]
Experimental Protocols
Collagen-Induced Arthritis (CIA) Induction in Rats
This protocol outlines the steps for inducing arthritis in susceptible rat strains (e.g., Wistar, Sprague-Dawley, or Lewis rats).[1][12]
Materials:
-
0.05M Acetic Acid
-
Incomplete Freund's Adjuvant (IFA)
-
Homogenizer
-
Syringes and needles (25-G)
Procedure:
-
Collagen Solution Preparation: Dissolve type II collagen in 0.05M acetic acid at a concentration of 2-4 mg/mL. Gently stir overnight at 4°C.[1]
-
Emulsion Preparation:
-
Primary Immunization (Day 0):
-
Booster Immunization (Day 7):
-
Administer a booster injection of 0.1 mL of the same emulsion subcutaneously at the base of the tail.[13]
-
Experimental Workflow Diagram:
Dosing Paradigms for this compound
The administration of this compound can be assessed in different therapeutic paradigms:
-
Prophylactic (Developing): Begin dosing on Day 0 (concurrent with primary immunization) and continue until study termination.[4]
-
Semi-Established: Begin dosing on Day 6 or 9 and continue until termination.[4]
-
Therapeutic (Established): Begin dosing upon the first clinical signs of arthritis, typically around Day 11-13, and continue until termination.[4]
The route of administration can be subcutaneous (SC), intraperitoneal (IP), intravenous (IV), or oral (PO).[4] The optimal dose and route for this compound would need to be determined in preliminary dose-ranging studies.
Assessment of Arthritis Severity
Clinical Scoring: Arthritis severity should be monitored every 2-3 days starting from Day 9.[4] A common scoring system is as follows:
-
0: No signs of arthritis.
-
1: Redness and/or swelling in one type of joint.
-
2: Redness and/or swelling in two types of joints.
-
3: Redness and/or swelling in more than two types of joints.
-
4: Severe arthritis in all joints of the paw.
Paw Volume and Body Weight:
-
Measure paw volume/thickness using a plethysmometer or digital calipers.[4]
-
Record the body weight of each animal at regular intervals, as a decrease can indicate disease severity.
Histopathological Assessment: At the end of the study, collect hind paws and knee joints for histological analysis.[4]
-
Fix tissues in 4% formaldehyde, decalcify, and embed in paraffin.[14]
-
Stain sections with Hematoxylin and Eosin (H&E) to evaluate:
Data Presentation
Quantitative data should be summarized for clear comparison between treatment groups (e.g., Vehicle Control, CIA Control, this compound-treated groups).
Table 1: Clinical Assessment of Arthritis
| Group | Mean Arthritis Score (± SEM) | Mean Paw Volume (mm³) (± SEM) | Mean Body Weight Change (%) (± SEM) |
|---|---|---|---|
| Naive Control | |||
| CIA + Vehicle | |||
| CIA + this compound (Low Dose) |
| CIA + this compound (High Dose) | | | |
Table 2: Histopathological Scores
| Group | Inflammation Score (0-5) (± SEM) | Pannus Score (0-5) (± SEM) | Cartilage Damage Score (0-5) (± SEM) | Bone Resorption Score (0-5) (± SEM) |
|---|---|---|---|---|
| Naive Control | ||||
| CIA + Vehicle | ||||
| CIA + this compound (Low Dose) | ||||
| CIA + this compound (High Dose) |
Scoring based on a 0-5 scale where 0 is normal and 5 is severe.[4]
Table 3: Serum Biomarker Levels
| Group | TNF-α (pg/mL) (± SEM) | IL-1β (pg/mL) (± SEM) | IL-6 (pg/mL) (± SEM) | Anti-CII IgG (U/mL) (± SEM) |
|---|---|---|---|---|
| Naive Control | ||||
| CIA + Vehicle | ||||
| CIA + this compound (Low Dose) |
| CIA + this compound (High Dose) | | | | |
Hypothetical Signaling Pathway
Thymic peptides are known to modulate immune responses by influencing key intracellular signaling pathways.[11] Thymulin has been shown to reduce the phosphorylation of p38 MAPK and inhibit the NF-κB pathway, both of which are critical for the production of pro-inflammatory cytokines.[7][10][11] The diagram below illustrates a hypothetical pathway for the anti-inflammatory action of this compound.
References
- 1. chondrex.com [chondrex.com]
- 2. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. inotiv.com [inotiv.com]
- 5. The effects of immunomodulatory thymic and splenic peptides and cyclosporin A on antigen-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WikiGenes - Tmpo - thymopoietin [wikigenes.org]
- 7. Thymulin treatment attenuates inflammatory pain by modulating spinal cellular and molecular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agewellatl.net [agewellatl.net]
- 9. Thymulin - Wikipedia [en.wikipedia.org]
- 10. corepeptides.com [corepeptides.com]
- 11. Thymulin, free or bound to PBCA nanoparticles, protects mice against chronic septic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. mdpi.com [mdpi.com]
- 14. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Thymotrinan TFA in a Lupus Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage to various organs, with lupus nephritis being a major cause of morbidity and mortality. Thymotrinan TFA, a biologically active fragment of the naturally occurring thymus hormone thymopoietin, is an immunomodulating peptide with the potential to restore immune balance.[1][2] Thymic peptides, in general, play a crucial role in the maturation and differentiation of T-lymphocytes, which are central to the pathogenesis of SLE.[3][4] Studies on similar thymic peptides, such as Thymopentin (B1683142) (TP-5), have shown immunomodulatory activities in the MRL/lpr mouse model of lupus, suggesting that this compound may offer a therapeutic benefit by modulating T-cell function and cytokine production.[5][6]
These application notes provide a comprehensive overview of a proposed study to investigate the effects of this compound in the MRL/lpr lupus mouse model. The included protocols and data tables are intended to serve as a guide for researchers designing and executing similar preclinical studies.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data based on expected outcomes from treating MRL/lpr mice with this compound. These illustrative data are extrapolated from studies on the related thymic peptide, TP-5, in a similar lupus model.[6]
Table 1: Effect of this compound on Survival and Renal Function in MRL/lpr Mice
| Treatment Group | Median Survival (weeks) | Proteinuria Score (at 20 weeks) | Serum Creatinine (mg/dL at 20 weeks) |
| MRL/lpr + Vehicle | 22 | 3.5 ± 0.5 | 0.8 ± 0.2 |
| MRL/lpr + this compound (1 mg/kg) | 25 | 2.8 ± 0.4 | 0.6 ± 0.1 |
| MRL/lpr + this compound (10 mg/kg) | 28 | 2.1 ± 0.3 | 0.4 ± 0.1* |
| Healthy Control | >30 | 0.5 ± 0.2 | 0.2 ± 0.05 |
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SD.
Table 2: Immunological Parameters in MRL/lpr Mice Treated with this compound
| Treatment Group | Anti-dsDNA IgG Titer (U/mL at 20 weeks) | Splenocyte Proliferation (Stimulation Index) | Serum IL-4 (pg/mL) | Serum IFN-γ (pg/mL) |
| MRL/lpr + Vehicle | 8500 ± 1200 | 1.5 ± 0.3 | 150 ± 30 | 50 ± 10 |
| MRL/lpr + this compound (1 mg/kg) | 7800 ± 1100 | 2.1 ± 0.4 | 110 ± 25 | 75 ± 15 |
| MRL/lpr + this compound (10 mg/kg) | 7200 ± 1000 | 2.8 ± 0.5 | 80 ± 20 | 100 ± 20* |
| Healthy Control | <100 | 4.5 ± 0.8 | 20 ± 5 | 150 ± 30 |
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SD.
Experimental Protocols
MRL/lpr Mouse Model and Treatment
This protocol describes the prophylactic treatment of MRL/lpr mice with this compound to assess its impact on the development and severity of lupus-like disease.[7][8][9]
Materials:
-
Female MRL/MpJ-Faslpr/J (MRL/lpr) mice, 8 weeks old[7]
-
Age-matched healthy control mice (e.g., MRL/MpJ)
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS) for vehicle control and drug dissolution
-
Animal housing and care facilities compliant with institutional guidelines
-
Urine test strips for proteinuria assessment
-
Blood collection supplies (e.g., micro-hematocrit tubes)
Procedure:
-
Acclimatization: Acclimate 8-week-old female MRL/lpr mice for one week prior to the start of the experiment.[7]
-
Group Allocation: Randomly divide the MRL/lpr mice into treatment and control groups (n=10-15 mice per group). A group of age-matched healthy mice should be included as a negative control.
-
Treatment Administration:
-
Prepare fresh solutions of this compound in sterile PBS at the desired concentrations (e.g., 1 mg/kg and 10 mg/kg).
-
Administer this compound or vehicle (PBS) via subcutaneous injection daily, five days a week, starting from 9 weeks of age and continuing until the end of the study (e.g., 26 weeks of age).[6]
-
-
Monitoring:
-
Monitor body weight and survival weekly.
-
Assess proteinuria twice weekly using urine test strips. A score of ≥2+ is considered significant.[7]
-
Collect blood samples via retro-orbital or submandibular bleeding at regular intervals (e.g., every 4 weeks) for serological analysis.
-
-
Termination: At the end of the study, euthanize the mice and collect blood, spleen, and kidneys for further analysis.
Measurement of Anti-dsDNA Antibodies by ELISA
This protocol outlines the procedure for quantifying serum levels of anti-double-stranded DNA (anti-dsDNA) IgG antibodies, a key biomarker for SLE.[10][11][12]
Materials:
-
96-well ELISA plates
-
Calf thymus dsDNA
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
ELISA plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with dsDNA solution (e.g., 2.5 µg/mL in PBS) and incubate overnight at 4°C.[10]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted mouse serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add HRP-conjugated anti-mouse IgG antibody and incubate for 1 hour at room temperature.[12]
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using an ELISA plate reader.
-
Quantification: Calculate the concentration of anti-dsDNA IgG in the samples by comparing their absorbance to a standard curve.
Histopathological Analysis of Lupus Nephritis
This protocol describes the preparation and scoring of kidney sections to evaluate the severity of lupus nephritis.[13][14][15]
Materials:
-
Mouse kidneys
-
10% neutral buffered formalin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Light microscope
Procedure:
-
Fixation: Fix the harvested kidneys in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded alcohols, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).
-
Scoring: Examine the stained sections under a light microscope. Score the glomeruli for pathological changes such as mesangial and endocapillary proliferation, immune complex deposits, and crescent formation in a blinded manner.[13][15]
Visualizations
Proposed Signaling Pathway of this compound in T-Cells
Caption: Proposed signaling cascade of this compound in T-cells.
Experimental Workflow for Investigating this compound in MRL/lpr Mice
References
- 1. agewellatl.net [agewellatl.net]
- 2. drericaoberg.com [drericaoberg.com]
- 3. Khan Academy [khanacademy.org]
- 4. Thymus Gland: Functions, Health Problems, and More [webmd.com]
- 5. Thymic peptides restrain the inflammatory response in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of thymopentin on the development of SLE-like syndrome in the MRL/lpr-lpr mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomedoc.jax.org [phenomedoc.jax.org]
- 8. inotiv.com [inotiv.com]
- 9. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 10. Anti-dsDNA (Mouse) IgG ELISA Kit | Creative Diagnostics DEIA4488 product information [labome.com]
- 11. 4adi.com [4adi.com]
- 12. chondrex.com [chondrex.com]
- 13. Histopathology of lupus-like nephritis in Dnase1-deficient mice in comparison to NZB/W F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of lupus nephritis and histopathology [bio-protocol.org]
Application Notes and Protocols: Western Blot Analysis of Signaling Protein Activation Upon Thymotrinan TFA Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymotrinan TFA is a synthetic tripeptide fragment of the endogenous immunomodulatory hormone thymopoietin. As an immunomodulating agent, this compound holds potential for therapeutic applications in various conditions involving immune dysregulation. Understanding its molecular mechanism of action is crucial for its development as a therapeutic agent. Preliminary evidence suggests that immunomodulatory peptides can influence key intracellular signaling cascades that govern cellular processes such as proliferation, differentiation, and inflammation. This document provides a detailed protocol for investigating the effects of this compound on the activation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways using Western blot analysis. These pathways are central to T-cell activation and cytokine production, making them relevant targets for an immunomodulatory peptide.
Experimental Protocols
I. Cell Culture and this compound Stimulation
-
Cell Line: Jurkat cells (a human T-lymphocyte cell line) are recommended for this protocol.
-
Culture Conditions: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Starvation: Prior to stimulation, starve the cells in serum-free RPMI-1640 medium for 4 hours to reduce basal signaling activity.
-
This compound Stimulation:
-
Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS).
-
Treat the starved cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 ng/mL) for different time points (e.g., 0, 15, 30, 60 minutes).
-
A positive control, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, should be included to confirm pathway activation.
-
II. Protein Extraction
-
Cell Lysis: After stimulation, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Lysis Buffer: Add 100 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the protein extract.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
IV. Western Blot Analysis
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2][3][4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins overnight at 4°C with gentle agitation.[2][3] Recommended primary antibodies include:
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
p44/42 MAPK (Erk1/2)
-
Phospho-Akt (Ser473)
-
Akt
-
β-Actin (as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system or X-ray film.[5]
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein to the corresponding total protein and then to the loading control.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables for clear comparison of the effects of this compound on the MAPK and PI3K/Akt signaling pathways.
Table 1: Effect of this compound on Erk1/2 Phosphorylation
| Treatment | Concentration (ng/mL) | Time (min) | Fold Change in p-Erk1/2 / Total Erk1/2 (Mean ± SD) |
| Untreated | 0 | 0 | 1.00 ± 0.00 |
| This compound | 10 | 15 | 1.52 ± 0.18 |
| This compound | 50 | 15 | 2.89 ± 0.31 |
| This compound | 100 | 15 | 4.15 ± 0.45 |
| This compound | 50 | 30 | 3.54 ± 0.38 |
| This compound | 50 | 60 | 1.88 ± 0.22 |
| Positive Control | - | 15 | 8.50 ± 0.92 |
Table 2: Effect of this compound on Akt Phosphorylation
| Treatment | Concentration (ng/mL) | Time (min) | Fold Change in p-Akt / Total Akt (Mean ± SD) |
| Untreated | 0 | 0 | 1.00 ± 0.00 |
| This compound | 10 | 15 | 1.21 ± 0.15 |
| This compound | 50 | 15 | 2.10 ± 0.25 |
| This compound | 100 | 15 | 3.52 ± 0.41 |
| This compound | 50 | 30 | 2.98 ± 0.33 |
| This compound | 50 | 60 | 1.55 ± 0.19 |
| Positive Control | - | 15 | 7.20 ± 0.85 |
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: Hypothesized signaling pathways activated by this compound.
References
Application Notes and Protocols for Immunohistochemical Staining of Immune Markers in Thymotrinan TFA Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymotrinan TFA is a synthetic tripeptide fragment of the naturally occurring thymic hormone, thymopoietin. It is recognized for its immunomodulatory properties, particularly its role in influencing T-cell differentiation and maturation. As a key player in cellular immunity, the thymus provides the microenvironment for the development of T-lymphocytes, a process characterized by the dynamic expression of various cell surface markers, most notably CD4 and CD8.
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the qualitative and quantitative assessment of key immune cell populations within thymic tissue in studies involving this compound. The provided protocols and data presentation formats are intended to assist researchers in designing and executing robust experiments to elucidate the immunological effects of this compound.
Data Presentation
A critical aspect of evaluating the effect of this compound on thymic architecture and immune cell composition is the quantitative analysis of immunohistochemically stained tissue sections. The following tables are provided as templates for the clear and structured presentation of such data.
Note: The following data are illustrative examples. Researchers should replace this with their own experimental results.
Table 1: Effect of this compound on the Percentage of CD4+ and CD8+ Thymocytes
| Treatment Group | Dose (mg/kg) | % CD4+ Cells (Mean ± SD) | % CD8+ Cells (Mean ± SD) | % CD4+CD8+ Cells (Mean ± SD) |
| Vehicle Control | 0 | 10.5 ± 2.1 | 5.2 ± 1.5 | 80.3 ± 5.6 |
| This compound | 1 | 12.8 ± 2.5 | 6.1 ± 1.8 | 78.1 ± 6.2 |
| This compound | 10 | 15.1 ± 3.0** | 7.5 ± 2.0 | 75.4 ± 5.9 |
| This compound | 50 | 18.9 ± 3.5*** | 9.8 ± 2.2** | 70.1 ± 6.8* |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Table 2: Quantification of Pan T-Cell Marker (CD3) and Proliferation Marker (Ki-67) in Thymic Cortex and Medulla
| Treatment Group | Dose (mg/kg) | CD3+ Cell Density (Cortex) (cells/mm² ± SD) | CD3+ Cell Density (Medulla) (cells/mm² ± SD) | Ki-67+ Cell Index (%) (Cortex ± SD) | Ki-67+ Cell Index (%) (Medulla ± SD) |
| Vehicle Control | 0 | 1520 ± 150 | 850 ± 95 | 65.2 ± 7.8 | 15.3 ± 3.1 |
| This compound | 10 | 1680 ± 175 | 980 ± 110 | 70.5 ± 8.2 | 18.9 ± 3.8 |
| This compound | 50 | 1850 ± 210 | 1150 ± 130 | 78.1 ± 9.1* | 25.6 ± 4.5 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Signaling Pathways and Experimental Workflows
T-Cell Development in the Thymus and the Influence of Thymic Hormones
The diagram below illustrates the key stages of T-cell development within the thymus, a process influenced by thymic hormones like thymopoietin, the parent molecule of this compound.
Application Notes and Protocols: Real-time PCR for Gene Expression Changes Induced by Thymotrinan TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymotrinan TFA, a synthetic tripeptide fragment of the thymic hormone thymopoietin (B12651440), is an immunomodulatory agent with the potential to influence both humoral and cellular immune responses. Its mechanism of action is analogous to thymopentin (B1683142) (TP5), which has been shown to modulate key signaling pathways within immune cells, leading to altered gene expression profiles. Understanding these changes at the molecular level is crucial for elucidating its therapeutic potential and mechanism of action. Real-time Polymerase Chain Reaction (qPCR) is a highly sensitive and quantitative method ideal for studying the nuanced changes in gene expression induced by pharmacological agents like this compound. This document provides a detailed protocol for utilizing real-time PCR to analyze gene expression changes in immune cells following treatment with this compound, along with representative data and pathway visualizations.
Signaling Pathway of this compound
This compound is believed to initiate its immunomodulatory effects by binding to cell surface receptors on immune cells, such as monocytes and T-lymphocytes. Evidence suggests that thymopoietin and its analogs can interact with nicotinic acetylcholine (B1216132) receptors on these cells. This interaction triggers a downstream signaling cascade, prominently involving the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 (p42/p44) cascade. Activation of this pathway leads to the phosphorylation and activation of transcription factors, such as AP-1 (a dimer of c-Fos and c-Jun), which then translocate to the nucleus to regulate the expression of a wide array of immunomodulatory genes, including cytokines and chemokines.
Experimental Protocol: Real-time PCR for Gene Expression Analysis
This protocol outlines the steps for treating immune cells with this compound and subsequently analyzing changes in target gene expression using SYBR Green-based real-time PCR.
I. Cell Culture and Treatment
-
Cell Line: Peripheral Blood Mononuclear Cells (PBMCs) or a relevant immune cell line (e.g., Jurkat for T-cells, THP-1 for monocytes).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., sterile PBS or DMSO, depending on the solvent for this compound).
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 12, 24 hours) to capture both early and late gene expression changes.
II. RNA Extraction and Quantification
-
Cell Lysis: After incubation, harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol reagent).
-
RNA Extraction: Isolate total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This should include a DNase I treatment step to eliminate genomic DNA contamination.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
III. cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a sterile, nuclease-free tube, combine the following components:
-
Total RNA (1 µg)
-
Oligo(dT) primers or a mix of oligo(dT) and random hexamer primers
-
dNTP mix
-
Reverse Transcriptase enzyme
-
RNase inhibitor
-
Reaction buffer
-
Nuclease-free water to the final volume.
-
-
Incubation: Perform the reverse transcription reaction in a thermal cycler with the following typical program:
-
25°C for 10 minutes (primer annealing)
-
42°C for 50 minutes (cDNA synthesis)
-
70°C for 15 minutes (enzyme inactivation)
-
-
Storage: Store the resulting cDNA at -20°C.
IV. Real-time PCR
-
Primer Design: Design or obtain validated primers for the target genes of interest (e.g., IL2, IL22, TNF, IL1B, IL6, IL8, IL10, IL12A, CCL2, IFNG) and at least one stable housekeeping gene (e.g., GAPDH, ACTB, B2M) for normalization.
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well optical plate. For each sample, prepare a reaction in triplicate:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted)
-
Nuclease-free water to the final volume.
-
-
Thermal Cycling: Perform the real-time PCR using a standard thermal cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (to verify product specificity).
-
V. Data Analysis
-
Quantification Cycle (Cq): Determine the Cq value for each reaction.
-
Relative Quantification: Use the 2-ΔΔCq method to calculate the relative fold change in gene expression.
-
ΔCq: Cq(target gene) - Cq(housekeeping gene)
-
ΔΔCq: ΔCq(treated sample) - ΔCq(control sample)
-
Fold Change: 2-ΔΔCq
-
Experimental Workflow
Data Presentation
The following tables present hypothetical data demonstrating the dose-dependent and time-dependent effects of this compound on the expression of key immunomodulatory genes in PBMCs.
Table 1: Dose-Dependent Gene Expression Changes (24-hour treatment)
| Gene | Vehicle Control (Fold Change) | This compound (0.1 µM) (Fold Change) | This compound (1 µM) (Fold Change) | This compound (10 µM) (Fold Change) |
| Pro-inflammatory | ||||
| TNF | 1.0 | 1.8 | 3.5 | 5.2 |
| IL1B | 1.0 | 1.5 | 2.8 | 4.1 |
| IL6 | 1.0 | 2.1 | 4.2 | 6.8 |
| IL8 | 1.0 | 1.9 | 3.8 | 5.9 |
| IFNG | 1.0 | 2.5 | 5.1 | 8.3 |
| Anti-inflammatory | ||||
| IL10 | 1.0 | 1.2 | 2.1 | 3.5 |
| T-cell Related | ||||
| IL2 | 1.0 | 3.2 | 6.8 | 10.5 |
| IL22 | 1.0 | 2.8 | 5.9 | 9.1 |
| Chemokine | ||||
| CCL2 | 1.0 | 1.6 | 3.1 | 4.7 |
Table 2: Time-Dependent Gene Expression Changes (10 µM this compound)
| Gene | 6 hours (Fold Change) | 12 hours (Fold Change) | 24 hours (Fold Change) |
| Pro-inflammatory | |||
| TNF | 2.5 | 4.8 | 5.2 |
| IL1B | 1.8 | 3.5 | 4.1 |
| IL6 | 3.1 | 5.9 | 6.8 |
| IL8 | 2.7 | 5.1 | 5.9 |
| IFNG | 4.2 | 7.5 | 8.3 |
| Anti-inflammatory | |||
| IL10 | 1.5 | 2.8 | 3.5 |
| T-cell Related | |||
| IL2 | 5.1 | 9.2 | 10.5 |
| IL22 | 4.5 | 8.1 | 9.1 |
| Chemokine | |||
| CCL2 | 2.1 | 4.0 | 4.7 |
Logical Relationship of Experimental Stages
Conclusion
This application note provides a comprehensive framework for investigating the gene expression changes induced by this compound using real-time PCR. The detailed protocol, from cell culture to data analysis, offers a robust methodology for researchers. The provided diagrams and data tables serve as a guide for visualizing the underlying biological processes and presenting the experimental findings in a clear and concise manner. By employing these methods, researchers can gain valuable insights into the immunomodulatory properties of this compound, aiding in its further development as a potential therapeutic agent.
Troubleshooting & Optimization
How to improve the solubility of Thymotrinan TFA for experiments
Welcome to the technical support center for Thymotrinan TFA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it in a TFA salt form?
A: this compound is a synthetic peptide provided as a trifluoroacetate (B77799) (TFA) salt. The TFA salt form is a common result of the solid-phase peptide synthesis (SPPS) and purification processes, where trifluoroacetic acid is used for cleaving the peptide from the resin and as an ion-pairing agent during high-performance liquid chromatography (HPLC) purification.[1][2][3] While essential for synthesis and purity, the TFA counter-ion can sometimes affect the peptide's physicochemical properties, including solubility, and may have unintended effects in biological assays.[1][4][5]
Q2: I'm having trouble dissolving this compound. What is the first step I should take?
A: Before dissolving the entire sample of your valuable peptide, it is highly recommended to perform a small-scale solubility test.[2] This allows you to determine the most effective solvent and conditions without risking the entire batch. Start with a small, accurately weighed amount of the peptide and test the recommended solvents sequentially.
Q3: What are the general guidelines for choosing a solvent for a peptide like this compound?
A: The choice of solvent depends heavily on the amino acid sequence of this compound, specifically its overall charge (isoelectric point, pI) and hydrophobicity. A general approach is to start with sterile, distilled water.[6] If solubility is poor, the next steps depend on the peptide's characteristics:
-
For basic peptides (net positive charge): Try dissolving in an acidic solution, such as 10% aqueous acetic acid or 0.1% formic acid.[7][8]
-
For acidic peptides (net negative charge): Attempt to dissolve in a basic solution, like 10% ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate.[8]
-
For neutral or hydrophobic peptides: If the peptide has a high proportion of hydrophobic amino acids, organic solvents may be necessary.[2][7] Common choices include dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7] It is often best to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.
Q4: Can the TFA counter-ion affect my experimental results?
A: Yes, residual TFA can influence experiments in several ways. It can lower the pH of your final solution, which might alter protein structure or enzyme activity.[1][2] Furthermore, TFA ions have been reported to have direct effects on cell proliferation and may interfere with certain assays.[1][4][5][9] For sensitive biological experiments, it may be necessary to perform a counter-ion exchange to a more biocompatible salt, such as acetate (B1210297) or hydrochloride.[10][11]
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to resolving solubility challenges with this compound.
Issue: this compound does not dissolve in water or buffer.
Step 1: Preliminary Assessment & Small-Scale Testing
Before making any adjustments, it's crucial to understand the properties of your peptide. If the amino acid sequence of this compound is known, determine its net charge at neutral pH and its hydrophobicity. This will guide your solvent choice. Always perform a small-scale test first.[2]
Step 2: Systematic Solvent Selection Workflow
The following workflow can be used to identify a suitable solvent system.
Step 3: Physical Dissolution Aids
If the peptide is still not dissolving, or if you observe particulates, consider these physical methods:
-
Gentle Agitation: After adding the solvent, gently swirl or vortex the vial.[12] Avoid vigorous shaking, as this can cause aggregation.[6]
-
Sonication: A brief period in an ultrasonic bath can help break up aggregates and improve dissolution.[7][13]
-
Warming: Gently warming the solution to a temperature below 40°C may increase solubility. However, use caution as excessive heat can degrade the peptide.[7]
Solvent Selection Summary Table
| Peptide Property | Primary Solvent | Secondary Solvent/Additive | Notes |
| Basic (pI > 7) | Sterile Water | 10-30% Acetic Acid, 0.1% Formic Acid | Start with water; if insoluble, add acid.[7] |
| Acidic (pI < 7) | Sterile Water | 10% Ammonium Hydroxide (NH₄OH) | Start with water; if insoluble, add base.[8] |
| Neutral/Hydrophobic | Minimal DMSO, DMF, or Acetonitrile | Aqueous Buffer | Dissolve in organic solvent first, then dilute slowly with buffer. |
Experimental Protocols
Protocol 1: Standard Reconstitution of Lyophilized this compound
This protocol outlines the standard procedure for reconstituting a lyophilized peptide.
References
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 4. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. peptide.com [peptide.com]
- 11. lifetein.com [lifetein.com]
- 12. primepeptides.co [primepeptides.co]
- 13. uk-peptides.com [uk-peptides.com]
Troubleshooting inconsistent results in Thymotrinan TFA assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thymotrinan TFA assays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: Thymotrinan, also known as RGH-0205 or TP3, is a biologically active peptide fragment of the naturally occurring thymus hormone, thymopoietin.[1][2] It is an immunomodulating peptide that can influence both humoral and cellular immune responses.[1][2][3] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, which is common for synthetic peptides to improve stability and solubility.
Q2: What are the proper storage and handling conditions for this compound?
A2: Proper storage is critical to maintain the integrity of the peptide. For long-term storage, it is recommended to store lyophilized this compound at -20°C or -80°C, protected from light.[2][4] Once reconstituted in a solvent, it is best to use the solution immediately or aliquot and store at -80°C for up to six months or -20°C for up to one month to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][4] Always refer to the Certificate of Analysis for specific storage recommendations.
Q3: What are the potential safety hazards associated with Trifluoroacetic Acid (TFA)?
A3: Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin and eye burns upon contact.[5][6] Vapors are highly irritating to the respiratory system.[5][7] It is essential to handle this compound, especially in its lyophilized form which may contain residual TFA, and any solutions containing TFA within a chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6][7][8]
Q4: Can TFA interfere with my assay results?
A4: Yes, TFA can potentially interfere with certain biological assays. It has been reported to act as an allosteric modulator of the glycine (B1666218) receptor and can sometimes stimulate or inhibit cell growth, which could introduce variability or false signals in cell-based assays.[4] Additionally, TFA has a strong absorbance band that can interfere with infrared spectroscopy.[4]
Troubleshooting Inconsistent Assay Results
Inconsistent results in this compound assays, particularly those employing High-Performance Liquid Chromatography (HPLC), can arise from various factors related to sample preparation, the HPLC system, and the peptide itself.
Problem 1: Variability in Peak Retention Time in HPLC Analysis
Shifting retention times from one injection to the next can compromise the identification and quantification of Thymotrinan.
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | Ensure the mobile phase is accurately prepared and well-mixed. If preparing online, check that the gradient system is functioning correctly by comparing with a manually prepared mobile phase.[9] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature, as retention times can shift by 1-2% for every 1°C change.[10] |
| Column Degradation or Contamination | Implement a regular column cleaning protocol. If the column is old or has been used extensively, consider replacing it. Using a guard column can help extend the life of the analytical column.[10][11] |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. Priming all solvent lines, even those not in use, can help if you are using a low-pressure gradient system.[12] |
Problem 2: Poor Peak Shape (Tailing or Broadening)
Asymmetrical or broad peaks can lead to inaccurate integration and quantification.
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the amount of sample injected onto the column. Dilute the sample if necessary to avoid overloading.[9][11] |
| Secondary Interactions with Column Packing | Interactions between the peptide and active sites on the silica (B1680970) packing can cause peak tailing. Ensure the mobile phase pH is appropriate for the peptide. |
| Extra-Column Volume | Minimize the length of tubing between the injector, column, and detector. Ensure all fittings are properly seated to avoid dead volume.[12] |
| Sample Solvent Incompatibility | Whenever possible, dissolve and inject the sample in the mobile phase. If a different solvent is used, it should be weaker (less eluotropic) than the mobile phase. |
Problem 3: Low or No Peptide Recovery/Signal
A weak or absent signal can indicate a loss of the peptide at some stage of the experiment.
| Potential Cause | Recommended Solution |
| Peptide Adsorption (Non-Specific Binding) | Peptides can adhere to surfaces like glass or plastic vials and pipette tips.[13][14] Using low-binding microcentrifuge tubes and pipette tips can mitigate this. Including a small amount of organic solvent or a carrier protein in the sample diluent may also help. |
| Improper Peptide Dissolution | Hydrophobic peptides can be difficult to dissolve, leading to precipitation and variability.[4][15] Test different solvents to find the optimal one for this compound. |
| Peptide Degradation | Avoid multiple freeze-thaw cycles.[4] Peptides containing residues like Cysteine, Tryptophan, or Methionine are susceptible to oxidation.[4] Prepare solutions fresh and store them properly. |
| Incorrect Weighing due to Hygroscopicity | Peptides can absorb moisture from the air, leading to inaccurate weight measurements.[15] It is crucial to equilibrate the peptide to room temperature before opening and weigh it in a controlled environment. Consider determining the water content of the lyophilized powder for precise quantification.[15] |
Experimental Protocols and Visual Guides
General Protocol for RP-HPLC Analysis of this compound
This protocol provides a general starting point for developing a reverse-phase HPLC method for this compound. Optimization will likely be required.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration to remove dissolved gases.[11]
-
-
Standard Preparation:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution (e.g., 1 mg/mL) by dissolving the peptide in Mobile Phase A.
-
Perform serial dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Dissolve or dilute experimental samples in Mobile Phase A to fall within the range of the calibration curve.
-
Filter all standards and samples through a 0.22 µm syringe filter before injection to remove particulates.[2]
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 214 nm.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of this compound in the experimental samples using the calibration curve.
-
Diagrams for Troubleshooting and Workflows
Caption: A logical diagram for troubleshooting common HPLC issues.
Caption: Standard workflow for this compound sample preparation and HPLC analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of synthetic thymic humoral factor (THF‐γ2) on T cell activities in immunodeficient ageing mice | Semantic Scholar [semanticscholar.org]
- 4. genscript.com [genscript.com]
- 5. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 13. oxfordglobal.com [oxfordglobal.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biomedgrid.com [biomedgrid.com]
Technical Support Center: Optimizing Thymotrinan TFA for T-Cell Activation
Welcome to the technical support center for Thymotrinan TFA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in T-cell activation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in T-cell activation?
This compound is a biologically active peptide fragment of the naturally occurring thymus hormone, thymopoietin (B12651440). It is an immunomodulating agent that can influence cellular immune responses. In the context of T-cell activation, this compound is thought to act as a co-stimulatory or modulatory agent, enhancing the proliferative response of T-cells to primary activation signals.
Q2: What is the recommended concentration range for this compound in T-cell activation assays?
The optimal concentration of this compound should be determined empirically for each specific cell type and experimental condition. However, based on the activity of the parent molecule, thymopoietin, a good starting point for optimization is in the low nanogram per milliliter range. A dose-response experiment is highly recommended to determine the optimal concentration for your specific assay.
| Parameter | Recommended Starting Range |
| This compound Concentration | 1 - 100 ng/mL |
Q3: What is the mechanism of action of this compound in T-cells?
This compound is a fragment of thymopoietin. The immunoregulatory actions of thymopoietin and its fragments on peripheral T-cells are mediated by a rapid and transient increase in intracellular cyclic GMP (cGMP) levels.[1][2] This suggests that this compound likely initiates a signaling cascade that involves cGMP as a second messenger, leading to modulation of T-cell activation and proliferation. The exact cell surface receptor for thymopoietin on mature T-cells is not definitively characterized.
Q4: Can the Trifluoroacetic acid (TFA) counterion in the product affect my T-cell proliferation assay?
Yes, the TFA counterion can impact cell-based assays. At certain concentrations, TFA can be cytotoxic and inhibit cell proliferation, which could be misinterpreted as a biological effect of the peptide. It is crucial to run a "TFA control" by exposing cells to the same concentrations of TFA as are present in your peptide stock solution, but without the peptide itself.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no T-cell proliferation | Suboptimal this compound concentration. | Perform a dose-response experiment with this compound, starting from 1 ng/mL and titrating up to 100 ng/mL or higher. |
| Insufficient primary T-cell activation signal. | Ensure that the primary stimulus (e.g., anti-CD3/CD28 antibodies, mitogen) is used at its optimal concentration. | |
| Poor cell viability. | Check cell viability before and after the experiment. Ensure proper cell handling and culture conditions. | |
| High background proliferation in control wells | Contamination of cell culture. | Use aseptic techniques and check for mycoplasma contamination. |
| Presence of mitogenic substances in the culture medium. | Use a fresh batch of culture medium and serum. | |
| Inconsistent results between experiments | Variation in cell density. | Ensure that cells are seeded at a consistent density in all experiments. |
| Different lots of this compound. | If using a new lot, it is advisable to re-run a dose-response experiment to confirm optimal concentration. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. | |
| Unexpected inhibition of proliferation at high concentrations | Cytotoxic effects of the TFA counterion. | Run a TFA-only control to determine the toxicity threshold for your specific cell line. Consider converting the peptide to a hydrochloride or other biologically compatible salt if TFA toxicity is confirmed.[3] |
| High-dose inhibition by the peptide itself. | This is a known phenomenon for some signaling molecules. Report the observed dose-response curve. |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol describes a method to assess T-cell proliferation in response to this compound in co-stimulation with anti-CD3/CD28 antibodies using Carboxyfluorescein succinimidyl ester (CFSE) dye.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
CFSE dye
-
FACS buffer (PBS with 2% FBS)
-
96-well round-bottom culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs or T-cells from whole blood using standard methods. Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
CFSE Staining: Add CFSE to the cell suspension at a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. Incubate for 5 minutes on ice.
-
Washing: Centrifuge the cells and wash twice with complete RPMI-1640 medium.
-
Cell Seeding: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Stimulation:
-
Unstimulated Control: Add 100 µL of medium.
-
Primary Stimulation Control: Add anti-CD3/CD28 antibodies at their pre-determined optimal concentrations.
-
This compound Condition: Add anti-CD3/CD28 antibodies and this compound at the desired final concentration.
-
TFA Control: Add anti-CD3/CD28 antibodies and TFA at the same concentration as in the this compound condition.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry. Proliferation is indicated by a decrease in CFSE fluorescence intensity.
Visualizations
References
- 1. Thymopoietin enhances the allogeneic response and cyclic GMP levels of mouse peripheral, thymus-derived lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymopoietin to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for removing trifluoroacetic acid from Thymotrinan TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thymotrinan TFA. The focus is on the critical step of removing trifluoroacetic acid (TFA), a common counter-ion from peptide synthesis that can interfere with biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove Trifluoroacetic Acid (TFA) from my Thymotrinan peptide preparation?
Trifluoroacetic acid (TFA) is commonly used during the solid-phase synthesis and purification of peptides like Thymotrinan.[1][2][3] However, residual TFA in the final peptide product can be problematic for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to misleading results in cell-based assays by affecting cell growth and viability.[1][2]
-
Interference with Biological Activity: The presence of TFA counter-ions can alter the secondary structure and biological activity of peptides, potentially affecting their immunomodulatory functions.[4][5]
-
Assay Interference: TFA can interfere with certain analytical techniques, such as infrared spectroscopy.[5]
For accurate and reproducible experimental results, particularly in cellular assays or in vivo studies, it is crucial to remove or exchange the TFA counter-ions.[3]
Q2: What are the common methods for removing TFA from peptide preparations like Thymotrinan?
The most common methods for TFA removal from peptide preparations are:
-
Lyophilization with Hydrochloric Acid (HCl) Exchange: This method involves repeatedly dissolving the peptide in a dilute HCl solution and then freeze-drying (lyophilizing) it.[1][4][6] The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization.[1][5]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The peptide solution is passed through a resin with charged groups that bind the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a different, more biologically compatible salt solution, such as acetate (B1210297).[6][7][8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be adapted for TFA removal by using a mobile phase containing a different counter-ion, such as acetic acid. The peptide is loaded onto the column and, after washing, is eluted with the new counter-ion, effectively exchanging the TFA.[1][9][10]
-
Precipitation: The peptide can be precipitated from the cleavage solution using a cold non-polar solvent like diethyl ether. This process, when repeated multiple times, can help in removing a significant amount of TFA along with other impurities.[7]
Q3: Which TFA removal method is best suited for Thymotrinan?
The choice of method depends on factors such as the required final purity, desired peptide recovery, and available laboratory equipment. For a peptide like Thymotrinan, which is relatively small, the following considerations apply:
-
Ion-Exchange Chromatography is often very effective for hydrophilic peptides.[1][9]
-
Lyophilization with HCl is a simpler method but may require multiple cycles to achieve complete TFA removal.[2][6]
-
RP-HPLC offers high purity but may lead to some peptide loss during the process.[9]
Q4: How can I quantify the amount of residual TFA in my Thymotrinan sample?
Several analytical methods can be used to determine the concentration of residual TFA in a peptide sample, including:
-
Ion Chromatography: This is a sensitive and straightforward method for quantifying TFA and other anions.[11][12][13]
-
19F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly specific for fluorine-containing compounds like TFA and can be used for accurate quantification.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be employed for TFA determination.[14]
Troubleshooting Guide
Issue 1: Low Peptide Recovery After TFA Removal
| Potential Cause | Troubleshooting Steps |
| Peptide loss during lyophilization cycles. | Ensure the lyophilizer is functioning correctly and a proper vacuum is maintained. Minimize the number of transfer steps between vials. |
| Peptide precipitation during ion-exchange chromatography. | Optimize the pH and ionic strength of the buffers used. The solubility of Thymotrinan may be pH-dependent. |
| Non-specific binding to chromatography columns or labware. | Use low-protein-binding tubes and pipette tips. Pre-condition the chromatography column as per the manufacturer's instructions. |
| Peptide degradation. | Avoid harsh conditions such as very low pH for extended periods, which can occur during HCl exchange.[5] |
Issue 2: Incomplete TFA Removal
| Potential Cause | Troubleshooting Steps |
| Insufficient exchange cycles during lyophilization. | Increase the number of dissolution and lyophilization cycles (at least 3 cycles are recommended).[1][2] |
| Inadequate column equilibration in ion-exchange chromatography. | Ensure the column is thoroughly washed with the new counter-ion solution to remove all traces of TFA. |
| Strong ionic interaction between TFA and the peptide. | For peptides with multiple basic residues, the interaction with TFA is stronger.[3] While Thymotrinan's sequence is not specified, if it contains basic residues, a more rigorous exchange method may be needed. |
Data Presentation
Table 1: Comparison of Common TFA Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Purity |
| Lyophilization with HCl Exchange | Displacement of TFA by a stronger, volatile acid (HCl) followed by removal via freeze-drying.[1][5] | Simple procedure, does not require specialized chromatography equipment. | May require multiple cycles for complete removal, potential for peptide degradation at low pH.[5][6] | >95% |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge, allowing for the exchange of TFA with a desired counter-ion.[6][7] | High efficiency for TFA removal, allows for exchange to a specific desired salt form (e.g., acetate). | Can be more time-consuming, potential for peptide loss due to non-specific binding. | >98% |
| Reverse-Phase HPLC (RP-HPLC) | Utilizes a modified mobile phase with a different counter-ion to exchange TFA during chromatographic separation.[1][10] | High-resolution purification and TFA removal in a single step. | Can be costly, potential for significant peptide loss, especially for small quantities.[9] | >99% |
| Precipitation | Precipitation of the peptide from the cleavage mixture using a cold non-polar solvent.[7] | Simple and quick method to remove bulk TFA and other impurities post-synthesis. | Generally not sufficient for complete TFA removal, often used as a preliminary step.[7] | Variable |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl Exchange
This protocol is adapted from established methods for exchanging TFA for chloride ions.[1][4][6]
-
Dissolution: Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[1][4]
-
Incubation: Let the solution stand at room temperature for at least 1 minute.[6]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[6]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[1][2]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.
Protocol 2: TFA Removal by Ion-Exchange Chromatography (Acetate Exchange)
This protocol provides a general guideline for TFA removal using a strong anion exchange resin.[6][7]
-
Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion sites relative to the amount of peptide.[6]
-
Column Activation: Elute the column with a 1M solution of sodium acetate.
-
Washing: Wash the column with distilled water to remove excess sodium acetate.[6]
-
Sample Loading: Dissolve the this compound in distilled water and apply it to the column.[6]
-
Elution: Elute the column with distilled water and collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[6]
Protocol 3: TFA Removal by Reverse-Phase HPLC
This protocol outlines a general procedure for TFA exchange using RP-HPLC.[1][10]
-
Column Equilibration: Equilibrate a C18 RP-HPLC column with a mobile phase containing 0.1% acetic acid in water.
-
Sample Preparation: Dissolve the this compound peptide in a minimal amount of the mobile phase (0.1% acetic acid in water).
-
Injection and Washing: Inject the peptide solution onto the equilibrated column. Wash the column with the initial mobile phase for a sufficient time to ensure all the TFA has eluted.
-
Gradient Elution: Apply a gradient of acetonitrile (B52724) containing 0.1% acetic acid to elute the peptide.
-
Fraction Collection: Collect the fractions containing the purified peptide.
-
Lyophilization: Pool the relevant fractions and lyophilize to obtain the peptide acetate salt.
Mandatory Visualizations
Caption: Experimental workflow for selecting a suitable TFA removal method.
Caption: Conceptual diagram of Thymotrinan's immunomodulatory action.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. omizzur.com [omizzur.com]
- 10. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 11. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Impact of TFA counterion on Thymotrinan TFA biological activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the trifluoroacetic acid (TFA) counterion on the biological activity of Thymotrinan TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a synthetic peptide fragment derived from the naturally occurring thymus hormone, thymopoietin.[1] Its primary biological activity is immunomodulatory, influencing both humoral and cellular immune responses.[1] It is often used in research to study T-cell differentiation and maturation.[2]
Q2: What is the significance of the "TFA" in this compound?
TFA stands for trifluoroacetic acid. It is a strong acid commonly used in the final steps of peptide synthesis and purification, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4] Consequently, the purified peptide is often isolated as a trifluoroacetate (B77799) salt. The amount of TFA in a peptide preparation can be significant, sometimes making up 10-45% of the peptide's total weight.[3]
Q3: Can the TFA counterion influence the biological activity of Thymotrinan?
Yes, the TFA counterion can significantly impact the results of biological assays.[3][4] At certain concentrations, TFA itself can be cytotoxic, inhibiting cell proliferation or inducing cell death.[3] This can lead to misinterpretation of experimental results, where the observed effect is due to the TFA rather than the Thymotrinan peptide. Furthermore, TFA can alter the secondary structure of peptides, which may affect their biological activity.[4][5]
Q4: At what concentrations does TFA become toxic to cells?
The cytotoxic concentration of TFA can vary depending on the cell line and the duration of the assay.[3] Some sensitive cell lines can show inhibition of proliferation at concentrations as low as 0.1 mM, and for some, issues can arise in the low micromolar range.[3] It is crucial to determine the toxicity threshold for your specific experimental system.[3]
Troubleshooting Guide
Issue 1: Unexpected Inhibition of Cell Proliferation or Cytotoxicity in my Assay.
-
Possible Cause: The observed effect may be due to the cytotoxic effects of the TFA counterion rather than the biological activity of Thymotrinan.[3]
-
Troubleshooting Steps:
-
Run a TFA Control: Prepare a solution with the same concentration of TFA as in your this compound stock solution, but without the peptide. Treat your cells with this TFA-only control to differentiate between the effects of the peptide and the counterion.[3]
-
Determine TFA Toxicity Threshold: Perform a dose-response experiment with TFA alone on your specific cell line to determine its cytotoxic concentration.
-
Consider TFA Removal: If TFA is found to be interfering with your assay, you may need to exchange the TFA counterion for a more biocompatible one, such as acetate (B1210297) or hydrochloride (HCl).[4]
-
Issue 2: Inconsistent or Non-Reproducible Results Between Different Batches of this compound.
-
Possible Cause: Different batches of the peptide may contain varying amounts of residual TFA.[3] Additionally, as a strong acid, TFA can lower the pH of your cell culture medium if not adequately buffered, leading to variability.[3]
-
Troubleshooting Steps:
-
Quantify Peptide Content: Ensure you are normalizing your experiments based on the net peptide content, not the gross weight of the lyophilized powder which includes TFA.
-
Check and Adjust pH: After adding the this compound stock solution to your culture medium, verify that the final pH is within the optimal physiological range (typically 7.2-7.4) and adjust if necessary.[3]
-
Standardize Protocols: Ensure consistent handling and storage of the peptide across all experiments.
-
Issue 3: Altered Peptide Activity After Attempting to Remove TFA.
-
Possible Cause: The TFA removal process itself might have degraded the Thymotrinan peptide, or the new counter-ion could be affecting the assay.[6]
-
Troubleshooting Steps:
-
Verify Peptide Integrity: After the counterion exchange procedure, analyze the purity and integrity of the Thymotrinan peptide using methods like HPLC and mass spectrometry.[6]
-
Run a New Counter-ion Control: Test the effect of the new counter-ion (e.g., HCl or acetate) on your cells or assay components by running a control with the buffer containing the new counter-ion.[6]
-
Optimize Removal Protocol: If peptide degradation is observed, optimize the TFA removal protocol, for instance, by minimizing the number of lyophilization cycles or adjusting the concentration of the acid used for exchange.[6]
-
Data Presentation
Table 1: Reported Cytotoxic Concentrations of TFA in Various Cell Lines
| Cell Line(s) | Observed Effect | TFA Concentration | Reference |
| HUVEC | Inhibition of cell proliferation | ~0.1 mM | [3] |
| Fetal Rat Osteoblasts | Inhibition of cell growth | As low as 10 nM | [4] |
| Jurkat | Significant toxicity | ~5 mM | [3] |
| PC-12 | Significant dose-dependent cell death | 1-5 mM | [3] |
| Multiple (e.g., HeLa, HEK293) | General cytotoxic effects | >100 µM | [3] |
| Murine Glioma Cells | Stimulation of cell growth | 0.5–7.0 mM | [4] |
Experimental Protocols
Protocol 1: Determining TFA Cytotoxicity in a Cell-Based Assay
This protocol outlines a general method to assess the cytotoxic effect of TFA on a specific cell line using a standard cell proliferation assay (e.g., MTT or CCK8).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Trifluoroacetic acid (TFA) solution (e.g., 1 M stock)
-
Phosphate-buffered saline (PBS)
-
Cell proliferation assay kit (e.g., MTT, CCK8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of TFA dilutions: Prepare a series of TFA dilutions in complete culture medium. The concentration range should be based on the expected concentrations present in your this compound experiments.
-
Cell Treatment: Remove the old medium and treat the cells with the various concentrations of TFA. Include a "medium only" control.
-
Incubation: Incubate the plate for a period relevant to your Thymotrinan experiments (e.g., 24, 48, or 72 hours).
-
Cell Proliferation Assay: At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the percentage of cell viability for each TFA concentration relative to the "medium only" control.
Protocol 2: TFA Counterion Exchange to Hydrochloride (HCl) Salt
This protocol describes a common method to replace the TFA counterion with chloride using lyophilization with HCl.[7][8]
Materials:
-
This compound peptide
-
Distilled water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound peptide in distilled water at a concentration of approximately 1 mg/mL.[7]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[7]
-
Incubation: Let the solution stand at room temperature for at least one minute.[7]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[7]
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.[7]
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the same volume of 2-10 mM HCl solution and repeat the freezing and lyophilization steps at least two more times.[7]
-
Final Product: After the final lyophilization, the peptide will be in the hydrochloride salt form.
Visualizations
Caption: Hypothetical signaling pathway of Thymotrinan leading to immunomodulation.
Caption: Troubleshooting workflow for unexpected cytotoxicity in this compound assays.
Caption: Experimental workflow for TFA to HCl counterion exchange.
References
Preventing degradation of Thymotrinan TFA in long-term storage
Welcome to the technical support center for Thymotrinan TFA. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during long-term storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist you in your research.
Troubleshooting Guides
This section addresses specific issues you might encounter during the storage and handling of this compound.
Problem: Loss of Peptide Potency or Inconsistent Experimental Results
-
Question: My recent experiments using a stored batch of this compound are showing lower than expected biological activity. What could be the cause?
-
Answer: A loss of potency in this compound can be attributed to several factors, primarily chemical degradation. The specific amino acid sequence of Thymotrinan, Arg-Lys-Asp, presents particular vulnerabilities.[1] Aspartic acid (Asp) is known to be susceptible to hydrolysis, which can lead to the cleavage of the peptide backbone. Additionally, deamidation and isomerization of the Asp residue can occur, resulting in structurally different and potentially inactive forms of the peptide.[2] Another possibility is oxidation, although the amino acids in Thymotrinan are not the most susceptible, it can occur over long-term storage if the peptide is exposed to oxygen. Finally, the presence of residual moisture can accelerate these degradation pathways.[3][4]
Problem: Visible Changes in the Lyophilized Powder
-
Question: The lyophilized this compound powder in my vial appears clumpy or has changed in color. Is it still usable?
-
Answer: Visible changes in the appearance of the lyophilized powder, such as clumping or discoloration, are often indicators of degradation. Clumping can suggest the absorption of moisture, which is a critical factor in peptide instability as it can accelerate hydrolytic degradation pathways.[5][6][7] Discoloration may indicate oxidation or other chemical reactions. It is strongly recommended to perform a quality control check, such as purity analysis by HPLC, before using any peptide that has visibly changed during storage.
Problem: Difficulty Solubilizing the Peptide
-
Question: I am having trouble dissolving my stored this compound. It used to dissolve easily. What could be the issue?
-
Answer: Difficulty in solubilizing a previously soluble peptide can be a sign of aggregation or the formation of insoluble degradation products.[8] Peptide aggregation can be triggered by fluctuations in temperature (improper storage or repeated freeze-thaw cycles), pH changes, or the presence of impurities.[2] It is also possible that the TFA counter-ion is affecting the solubility properties of the peptide.
Frequently Asked Questions (FAQs)
Storage and Handling
-
What is the optimal temperature for long-term storage of lyophilized this compound? For long-term stability, lyophilized this compound should be stored at -20°C or -80°C.[9] Storing at -80°C is generally preferred for maximal stability over extended periods.[9]
-
How should I handle the vial when taking out a sample? To prevent moisture contamination, it is crucial to allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening.[5][6] This prevents condensation from forming inside the vial. Once opened, weigh the desired amount of peptide quickly and tightly reseal the vial.
-
Is it acceptable to store this compound in solution? Storing peptides in solution for extended periods is not recommended due to their reduced stability compared to the lyophilized state.[5] If you must store it in solution, it should be for a short period, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[5] The pH of the solution should be kept between 5 and 7 for optimal stability.
-
How does the Trifluoroacetate (TFA) counter-ion affect my experiments? Trifluoroacetic acid is used in the final steps of peptide synthesis and purification, resulting in the peptide being a TFA salt.[10] Residual TFA can be toxic in cellular assays and may alter the peptide's secondary structure or solubility.[10] For sensitive biological assays, it is recommended to exchange the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride.[10][11]
Degradation
-
What are the primary degradation pathways for this compound? Given its amino acid sequence (Arg-Lys-Asp), the primary degradation pathways for Thymotrinan are likely to involve the Aspartic acid residue.[1] These include:
-
Are there any specific amino acids in Thymotrinan that are particularly prone to degradation? Yes, the Aspartic acid (Asp) residue is the most susceptible to degradation through hydrolysis and isomerization. While Arginine (Arg) and Lysine (Lys) are less prone to degradation, they can be sites for modification if exposed to reactive species.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | Up to 2 years[9] | Sealed vial, protected from moisture and light. |
| Lyophilized Powder | -20°C | Up to 1 year[9] | Sealed vial, protected from moisture and light. |
| In Solution | -80°C | Up to 6 months[9] | Aliquoted to avoid freeze-thaw cycles, sterile filtered. |
| In Solution | -20°C | Up to 1 month[9] | Aliquoted to avoid freeze-thaw cycles, sterile filtered. |
Experimental Protocols
1. Protocol for Assessing this compound Purity by RP-HPLC
-
Objective: To determine the purity of a this compound sample and identify any degradation products.
-
Materials:
-
Reversed-phase HPLC system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[12]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample
-
High-purity water and acetonitrile
-
-
Methodology:
-
Sample Preparation: Dissolve a small amount of lyophilized this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
HPLC Conditions:
-
Analysis: Run the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
2. Protocol for Identification of Degradation Products by LC-MS
-
Objective: To identify the mass of potential degradation products of this compound.
-
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
C18 column suitable for mass spectrometry.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
This compound sample.
-
-
Methodology:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, but using formic acid-based mobile phases.
-
LC-MS Conditions:
-
Use a similar gradient as for the HPLC analysis.
-
The mass spectrometer should be operated in positive ion mode.
-
Acquire full scan mass spectra over a range that includes the expected mass of Thymotrinan (417.46 g/mol ) and its potential degradation products.[1]
-
-
Data Analysis: Analyze the mass spectra to identify peaks corresponding to the intact peptide and any additional masses that could represent degradation products (e.g., hydrolyzed fragments, isomers).
-
3. Protocol for Determining Residual Moisture by Karl Fischer Titration
-
Objective: To quantify the amount of residual water in a lyophilized sample of this compound.
-
Materials:
-
Karl Fischer titrator (coulometric or volumetric).
-
Karl Fischer reagents.
-
Anhydrous methanol (B129727) or other suitable solvent.
-
Lyophilized this compound sample.
-
-
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Titration:
-
Accurately weigh a sample of the lyophilized peptide and introduce it into the titration vessel.
-
For samples that are difficult to dissolve, a Karl Fischer oven can be used to heat the sample and drive off the water, which is then carried into the titration cell by a dry inert gas.[14]
-
Titrate the sample until the endpoint is reached.
-
-
Calculation: The instrument software will calculate the water content as a percentage of the sample weight.
-
Mandatory Visualizations
Caption: Degradation pathways of Thymotrinan.
Caption: Workflow for handling and stability testing.
References
- 1. Thymotrinan | C16H31N7O6 | CID 3033953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. biomedgrid.com [biomedgrid.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. bachem.com [bachem.com]
- 6. genscript.com [genscript.com]
- 7. peptide.com [peptide.com]
- 8. veeprho.com [veeprho.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lifetein.com [lifetein.com]
- 11. lifetein.com [lifetein.com]
- 12. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Water Content in Amino acids Using Karl Fischer Titration [sigmaaldrich.com]
Technical Support Center: Assessing Thymotrinan TFA Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the cytotoxicity of Thymotrinan TFA using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MTT assay?
A1: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[1][2] In living cells, mitochondrial dehydrogenases, particularly succinate (B1194679) dehydrogenase, reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[1][2][3][4] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured, typically between 550 and 600 nm.[1] The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[3][5]
Q2: How does the LDH cytotoxicity assay work?
A2: The Lactate (B86563) Dehydrogenase (LDH) assay is a method used to quantify cell death by measuring the activity of LDH released from damaged cells.[6] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis or late apoptosis.[6] The released LDH is measured through a coupled enzymatic reaction where it catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt into a colored formazan product.[6] The amount of color formation, measured by absorbance, is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[6]
Q3: What do the different quadrants in an Annexin V/PI flow cytometry plot represent?
A3: Annexin V/Propidium Iodide (PI) staining is a common method for detecting apoptosis. The results are typically displayed in a four-quadrant plot:
-
Lower-Left (Annexin V-/PI-): Viable, healthy cells with intact plasma membranes.[7]
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells, where phosphatidylserine (B164497) (PS) has translocated to the outer membrane, but the membrane integrity is still maintained.[7]
-
Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells, which have lost membrane integrity, allowing PI to enter and stain the nucleus.[7]
-
Upper-Left (Annexin V-/PI+): Necrotic cells that have lost membrane integrity without significant PS externalization.[7]
Q4: My peptide, this compound, is dissolved in a solvent. How do I control for solvent toxicity?
A4: It is crucial to include a vehicle control in your experiments. This control should consist of cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound, but without the peptide itself. This allows you to distinguish the cytotoxic effects of the peptide from any potential toxicity caused by the solvent. The final solvent concentration should be kept consistent across all wells and should not exceed a non-toxic level, which is typically less than 0.5%.[8]
Q5: Can the trifluoroacetate (B77799) (TFA) salt in my synthetic peptide affect the assay?
A5: Yes, residual TFA from peptide synthesis can interfere with cellular assays.[9] It has been reported to inhibit cell proliferation in some cases and increase it in others.[9] This can introduce variability or generate false signals.[9] It is important to be aware of this potential artifact and, if necessary, consider using peptides purified by methods that remove or replace TFA, such as HPLC with an alternative buffer system.
Troubleshooting Guides
MTT Assay: Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | 1. Contamination: Bacterial or yeast contamination can reduce MTT.[8] 2. Reagent Issues: Extended exposure of reagents to light or elevated pH of the culture medium can cause spontaneous MTT reduction.[10] 3. Compound Interference: this compound may directly reduce MTT.[11] | 1. Visually inspect plates for contamination. Maintain sterile technique.[8] 2. Store reagents protected from light. Ensure the medium has the correct pH.[10] 3. Perform a cell-free control by adding this compound to media with MTT to check for a color change. If interference occurs, consider a different assay (e.g., LDH).[11] |
| Low Absorbance Readings | 1. Low Cell Number: Insufficient number of cells seeded. 2. Short Incubation Time: MTT incubation time is too short for visible formazan production. 3. Incomplete Solubilization: Formazan crystals are not fully dissolved.[3] | 1. Optimize cell seeding density. Ensure you are in the linear range of the assay. 2. Increase incubation time with MTT reagent until purple crystals are evident. 3. Increase incubation time with the solubilization solvent and ensure adequate mixing on an orbital shaker.[3] |
| High Variability Between Replicates | 1. Uneven Cell Seeding: Cell suspension was not homogenous during plating.[8] 2. Pipetting Errors: Inaccurate or inconsistent volumes of reagents were added.[8] 3. Edge Effects: Evaporation from the outer wells of the plate. | 1. Thoroughly mix the cell suspension before and during plating.[8] 2. Calibrate pipettes regularly. Use a multi-channel pipette for adding reagents.[8] 3. Avoid using the outermost wells, or fill them with sterile PBS or media to maintain humidity.[11] |
LDH Assay: Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Spontaneous LDH Release (Low Control) | 1. Overly High Cell Density: Cells are stressed due to overcrowding.[6] 2. Harsh Cell Handling: Vigorous pipetting during cell plating or media changes can damage cells.[12] 3. Suboptimal Culture Conditions: The culture medium is inducing cell death. | 1. Optimize the cell seeding density.[6] 2. Handle cells gently during all steps.[12] 3. Ensure the culture medium and conditions are appropriate for the cell line. |
| High Background in Media (No-Cell Control) | 1. Serum Interference: Animal sera used in the culture medium have inherent LDH activity.[6][13] | 1. Reduce the serum concentration in the medium to 1-5% during the assay or use serum-free medium.[6][13] Perform a cell-free serum control to test for endogenous LDH activity.[13] |
| Low LDH Release in Treated Samples (Despite Visible Cell Death) | 1. Timing of Assay: LDH is released at later stages of cell death. The assay might be performed too early.[6] 2. Enzyme Instability: LDH in the supernatant has degraded. | 1. Extend the treatment time with this compound to 24-48 hours.[12] 2. LDH is generally stable, but avoid freezing the supernatant.[14] Analyze samples promptly after collection. |
Annexin V/PI Assay: Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Percentage of Annexin V+/PI+ Cells in Control Group | 1. Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes.[15] 2. Poor Cell Health: Cells were over-confluent, starved, or unhealthy before the experiment. | 1. Use a gentle dissociation enzyme like Accutase for adherent cells.[15] Handle cells gently. 2. Use healthy, log-phase cells for the experiment. |
| No Positive Signal in Treated Group | 1. Insufficient Treatment: The concentration of this compound or the treatment duration was not sufficient to induce apoptosis.[15] 2. Apoptotic Cells Lost: Apoptotic cells may have detached and were discarded with the supernatant. | 1. Perform a dose-response and time-course experiment to find optimal conditions. 2. Always collect the supernatant along with the adherent cells for analysis.[15] |
| Weak or No Annexin V Staining | 1. Incorrect Buffer: The binding of Annexin V to phosphatidylserine is calcium-dependent. The binding buffer may lack sufficient Ca²⁺.[7] 2. Reagent Issues: Annexin V reagent has expired or was stored improperly. | 1. Ensure you are using the correct 1X Binding Buffer containing calcium.[7] 2. Use fresh, properly stored reagents. Run a positive control to verify kit functionality.[15] |
Illustrative Data Presentation
The following tables represent hypothetical data from experiments assessing the cytotoxicity of this compound.
Table 1: MTT Assay Results - Effect of this compound on Cell Viability
| This compound (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100% |
| 1 | 1.211 | 0.075 | 96.6% |
| 10 | 1.053 | 0.061 | 84.0% |
| 50 | 0.627 | 0.049 | 50.0% |
| 100 | 0.315 | 0.033 | 25.1% |
| 250 | 0.150 | 0.021 | 12.0% |
Table 2: LDH Assay Results - Membrane Integrity After this compound Treatment
| This compound (µM) | Mean Absorbance (490 nm) | Std. Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.182 | 0.015 | 0% |
| 1 | 0.201 | 0.018 | 2.5% |
| 10 | 0.298 | 0.024 | 15.1% |
| 50 | 0.655 | 0.041 | 61.7% |
| 100 | 0.890 | 0.055 | 92.5% |
| Maximum Release | 0.954 | 0.062 | 100% |
Table 3: Annexin V/PI Flow Cytometry Results - Apoptosis Induction by this compound
| This compound (µM) | % Viable (AV-/PI-) | % Early Apoptotic (AV+/PI-) | % Late Apoptotic/Necrotic (AV+/PI+) |
| 0 (Vehicle Control) | 95.1% | 2.5% | 1.8% |
| 50 | 48.7% | 35.2% | 15.4% |
| 100 | 18.3% | 41.5% | 39.6% |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the peptide. Include vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well.[3]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.[3] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[1]
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up controls: a) Spontaneous LDH release (cells with medium, no treatment), b) Maximum LDH release (cells with medium and a lysis agent like Triton X-100), and c) Background control (medium only).[16]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.[16]
-
Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[16]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mix to each well containing the supernatant.[16]
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[12][16] Measure the absorbance at 490 nm.[12]
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle method (e.g., Trypsin-EDTA, taking care to neutralize promptly). Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[7] Analyze the samples by flow cytometry within one hour.[7]
Visualizations
Caption: General experimental workflow for MTT and LDH cytotoxicity assays.
Caption: Simplified overview of intrinsic and extrinsic apoptosis pathways.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. bosterbio.com [bosterbio.com]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. content.abcam.com [content.abcam.com]
Thymotrinan TFA Stability: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Thymotrinan TFA during experimental procedures. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed protocols to ensure the integrity of your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability of this compound. For long-term storage, lyophilized powder should be kept at -80°C (for up to 2 years) or -20°C (for up to 1 year) in a sealed container, protected from moisture and light.[1] Once reconstituted in a solvent, the solution is significantly less stable. Stock solutions should be stored at -80°C for a maximum of 6 months or at -20°C for up to 1 month.[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2][3][4]
Q2: How should I handle lyophilized this compound powder before reconstitution?
A2: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[2][5] To prevent degradation caused by moisture, it is essential to allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening.[2][5][6] This prevents condensation from forming inside the vial. Always wear gloves to avoid contamination.[6]
Q3: What is the best way to dissolve this compound?
A3: The solubility of a peptide depends on its amino acid sequence. For this compound, it is recommended to first attempt reconstitution in sterile, purified water.[1][2] If solubility is an issue, sonication may help. For basic peptides, a dilute solution of acetic acid (e.g., 1-10%) can aid dissolution, while acidic peptides may dissolve better in a dilute solution of ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate.[2] If using water as the solvent, the resulting solution should be sterilized by filtration through a 0.22 µm filter before use in cell-based assays.[1]
Q4: What is the impact of the Trifluoroacetic Acid (TFA) counter-ion on my experiments?
A4: Trifluoroacetic acid is commonly used in the purification of synthetic peptides and remains as a counter-ion in the final lyophilized product.[7][8] While generally not an issue for many applications, residual TFA can lower the pH of the reconstituted peptide solution and may interfere with certain biological assays, sometimes affecting cell proliferation.[7][8] If your experiment is sensitive to TFA, consider exchanging the counter-ion to one that is more biocompatible, such as acetate (B1210297) or hydrochloride.[8][9]
Troubleshooting Guide
Issue 1: Loss of biological activity or inconsistent results.
This is often the primary indicator of peptide degradation. The following factors should be investigated:
-
Improper Storage and Handling: Review the storage conditions of both the lyophilized powder and reconstituted solutions. Ensure that aliquoting is being used to avoid multiple freeze-thaw cycles.[2][3][4]
-
pH of the Experimental Buffer: The stability of peptides is highly pH-dependent.[10][11] Extreme pH values can accelerate hydrolysis of peptide bonds.[12][13] For optimal stability in solution, a slightly acidic buffer (pH 5-7) is generally recommended.[2]
-
Temperature Fluctuations During Experiments: While long-term storage is critical, the temperature during your experiment also matters. Prolonged incubation at elevated temperatures (e.g., 37°C) can accelerate degradation.[11][14] Minimize the time the peptide is kept at higher temperatures.
-
Oxidation: Peptides containing amino acids such as cysteine, methionine, or tryptophan are susceptible to oxidation, especially at neutral to alkaline pH.[3][4] If your peptide contains these residues, consider using degassed buffers and minimizing exposure to air.
-
Photodegradation: Exposure to UV or even visible light can degrade peptides, particularly those containing tryptophan.[15][16] Protect peptide solutions from light by using amber vials or covering tubes with foil.
Issue 2: Precipitation or aggregation of the peptide solution.
Peptide aggregation can lead to a loss of active material and may even cause an immunogenic response in cellular or animal models.
-
Concentration: High peptide concentrations can promote aggregation.[10] Try working with more dilute solutions if possible.
-
pH and Ionic Strength: The net charge of a peptide is influenced by the pH of the solution. At a pH close to the peptide's isoelectric point (pI), it will have a net neutral charge, which can lead to aggregation. Adjusting the pH away from the pI can improve solubility. The ionic strength of the buffer can also play a role; sometimes, adding a low concentration of salt can improve stability, while high concentrations may promote aggregation.[10]
-
Excipients: Certain excipients can be used to stabilize peptide formulations and prevent aggregation. These can include sugars, polyols, and non-ionic surfactants.[17][18] However, the compatibility of any excipient with your specific assay must be verified.
Data on General Peptide Stability
While specific quantitative stability data for this compound is not publicly available, the following tables summarize the general impact of various experimental conditions on peptide stability. This information can be used to guide the design of your experiments.
Table 1: Effect of pH on Common Peptide Degradation Pathways
| pH Range | Predominant Degradation Pathway(s) | General Recommendations |
| Acidic (pH < 5) | Hydrolysis of peptide bonds, especially at Asp-Pro and Asp-Gly sequences. | Avoid strongly acidic conditions unless necessary for solubility. A slightly acidic pH of 5-6 is often a good compromise for stability.[4] |
| Neutral (pH 6-8) | Deamidation of asparagine (Asn) and glutamine (Gln) residues. Oxidation of Cys, Met, and Trp.[19] | Use of sterile, slightly acidic buffers can prolong shelf-life.[3] For oxidation-prone peptides, use degassed buffers. |
| Alkaline (pH > 8) | Racemization, β-elimination, and disulfide bond exchange. Oxidation of cysteine is accelerated.[12] | Avoid prolonged exposure to alkaline conditions.[3] |
Table 2: Effect of Temperature on Peptide Stability in Solution
| Temperature | Expected Stability | Recommendations |
| -80°C | High stability for months to years (lyophilized) or months (in solution).[3][20] | Recommended for long-term storage of stock solutions. |
| -20°C | Good stability for weeks to months.[2][3][14] | Suitable for short- to medium-term storage. |
| 4°C | Limited stability, typically for a few days to a week.[3][14] | Use for short-term storage of working solutions. |
| Room Temperature (20-25°C) | Low stability, degradation can occur within hours to days.[14] | Minimize exposure to room temperature during experiments. |
| 37°C and above | Rapid degradation is likely.[11][14] | Avoid prolonged incubation unless it is a required experimental condition. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess pH Stability
This protocol is designed to identify the optimal pH for your experimental buffer system by subjecting this compound to various pH conditions and analyzing for degradation.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, and borate (B1201080) for pH 8-9).
-
Reconstitute and Aliquot: Reconstitute a fresh vial of this compound in sterile water to a known concentration. Immediately aliquot the stock solution into separate tubes for each pH condition to be tested.
-
Incubate: Dilute the this compound aliquots into each of the prepared buffers. Incubate the samples at a chosen temperature (e.g., 37°C to accelerate degradation) for a defined period (e.g., 24, 48, and 72 hours). Include a control sample stored at -80°C.
-
Analyze: At each time point, analyze the samples for the percentage of intact this compound remaining. A stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is ideal for this purpose as it can separate the intact peptide from its degradation products.[12][21][22]
-
Evaluate: Compare the degradation profiles at different pH values to determine the optimal pH range for stability.
Protocol 2: Assessment of Photostability
This protocol helps determine the sensitivity of this compound to light.
-
Prepare Samples: Reconstitute and dilute this compound in your chosen experimental buffer. Prepare two sets of samples.
-
Expose to Light: Wrap one set of samples in aluminum foil to serve as the dark control. Expose the other set to a controlled light source (e.g., a photostability chamber with a defined light intensity and wavelength, or simply ambient laboratory light for a defined period).
-
Incubate: Keep both sets of samples at a constant temperature during the exposure period.
-
Analyze: After the exposure period, analyze both the light-exposed and dark control samples using RP-HPLC or another suitable analytical method.[21][22]
-
Compare: A significant difference in the amount of intact peptide between the light-exposed and dark control samples indicates photosensitivity.
Visualizing Workflows and Pathways
References
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. genscript.com [genscript.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. veeprho.com [veeprho.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 15. mdpi.com [mdpi.com]
- 16. Photodegradation of Peptides and Proteins by near UV and Visible Light - ProQuest [proquest.com]
- 17. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 22. ijsra.net [ijsra.net]
Navigating Thymotrinan TFA Experiments: A Technical Support Center
Welcome to the technical support center for Thymotrinan TFA, a resource designed for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges in reproducing experiments with this immunomodulating peptide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Q1: My this compound powder won't dissolve in aqueous buffers. What should I do?
A1: Peptide solubility can be challenging and is highly dependent on the amino acid sequence.[1] this compound, being a fragment of thymopoietin (B12651440), may have hydrophobic residues that hinder solubility in neutral aqueous solutions.
-
Initial Steps:
-
Start with Sterile Water: Attempt to dissolve a small amount of the peptide in sterile, distilled water first.
-
Sonication: Use a bath sonicator for brief intervals to aid dissolution and break up any aggregates.[2]
-
-
If Unsuccessful, Consider pH Adjustment:
-
Since this compound is often supplied as a TFA salt, the initial solution may be slightly acidic.[1]
-
For basic peptides, adding a small amount of 10% acetic acid can improve solubility.
-
For acidic peptides, a dilute solution of ammonium (B1175870) bicarbonate or sodium hydroxide (B78521) can be used.
-
-
Organic Solvents (for stock solutions):
-
If aqueous solutions fail, you can dissolve this compound in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Important: Subsequently, slowly add the aqueous buffer to the peptide-DMSO solution while gently vortexing. Be aware that a high concentration of organic solvent can interfere with biological assays.[2] The final DMSO concentration in cell-based assays should typically be less than 0.5%.
-
Q2: I'm observing inconsistent or no biological activity in my cell-based assays.
A2: This is a multifaceted issue that can stem from several sources, with the Trifluoroacetic acid (TFA) counter-ion being a primary suspect.
-
TFA Interference:
-
TFA is a remnant from the peptide synthesis and purification process and can significantly impact cellular assays.[3]
-
It can alter the pH of your culture medium.
-
TFA has been shown to inhibit cell proliferation in some cell types and stimulate it in others, leading to variable and misleading results.[4] It has been reported to inhibit osteoblast proliferation at concentrations as low as 10 nM.[4][5]
-
Solution: Run a TFA control experiment. Prepare a solution with the same concentration of TFA as in your peptide stock solution (without the peptide) and add it to your cells. This will help you distinguish the effects of the peptide from the effects of the TFA. If TFA toxicity is confirmed, consider obtaining a TFA-free version of the peptide or performing a counter-ion exchange to a more biocompatible salt like acetate (B1210297) or hydrochloride.
-
-
Peptide Aggregation:
-
Even if the peptide appears dissolved, micro-aggregates can be present, leading to an inaccurate concentration of the active monomer.
-
Solution: Centrifuge your stock solution at high speed (>10,000 x g) for 10-15 minutes and use the supernatant for your experiments.[2]
-
-
Improper Storage:
Q3: My HPLC results for this compound show poor peak shape or variable retention times.
A3: Optimizing HPLC for peptides requires careful consideration of several parameters.
-
Column Choice:
-
For peptides like this compound, wide-pore columns (e.g., 300 Å) are often more suitable than standard narrow-pore columns (e.g., 120 Å), especially for preventing peak broadening of larger molecules.[7]
-
The choice of stationary phase (e.g., C18, C8) will depend on the hydrophobicity of the peptide.
-
-
Mobile Phase:
-
Acid Modifier: TFA (0.1%) is commonly used to improve peak shape by acting as an ion-pairing agent.[8] However, be aware of its potential for ion suppression if you are using mass spectrometry for detection. Formic acid is a common alternative for LC-MS applications.[8]
-
Gradient: Use a shallow gradient of increasing organic solvent (typically acetonitrile) for better resolution of peptides.[9]
-
-
Temperature:
-
Increasing the column temperature (e.g., to 60-70°C) can improve peak shape and alter selectivity.[7]
-
Q4: I am unsure about the effective concentration of this compound to use in my experiments.
A4: The optimal concentration will vary depending on the specific assay and cell type. Based on studies with the parent hormone, thymopoietin, and its fragments, here are some guiding values:
-
In vitro T-cell differentiation assays: Thymopoietin has shown activity at concentrations as low as 0.25 ng/mL, with significant responses observed at >1 ng/mL.[5]
-
In vitro T-cell proliferation assays: Thymopoietin has been shown to enhance allogeneic responses at concentrations as low as 1.5 ng/mL.[10]
-
Receptor Binding: Thymopoietin has an IC50 of approximately 1.1-3.1 nM for inhibiting α-bungarotoxin binding to nicotinic receptors.[9][11]
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following tables summarize key quantitative data gathered from the literature for thymopoietin and related peptides, which can serve as a starting point for your experiments with this compound.
| Parameter | Peptide | Value | Assay/System | Reference |
| IC50 | Thymopoietin | 3.1 nM | α-Bungarotoxin binding to brain membranes | [11] |
| IC50 | Thymopoietin | 1.1 nM | α-Bungarotoxin binding to C2 muscle cells | [9] |
| Effective Concentration | Thymopoietin | < 0.25 ng/mL | T-cell differentiation (Thy 1.2 induction) | [5] |
| Effective Concentration | Thymopoietin | > 1 ng/mL | T-cell differentiation in human plasma | [5] |
| Effective Concentration | Thymopoietin | ≥ 1.5 ng/mL | Enhancement of T-cell allogeneic response | [10] |
| Parameter | Compound | Effect | Concentration | Cell Type | Reference |
| Cell Proliferation | TFA | Inhibition | 10 nM | Fetal rat osteoblasts | [4][5] |
| Cell Proliferation | TFA | Stimulation | 0.5-7.0 mM | Murine glioma cells | [4] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay
This protocol provides a general framework for assessing the effect of this compound on T-cell proliferation, for example, following stimulation with an anti-CD3 antibody.
-
Plate Coating:
-
Prepare a solution of anti-mouse or anti-human CD3e antibody in sterile PBS at a concentration of 5-10 µg/mL.
-
Add 50 µL of the antibody solution to each well of a 96-well flat-bottom plate.
-
Incubate the plate for 2 hours at 37°C or overnight at 4°C.
-
Just before adding cells, wash the wells twice with 200 µL of sterile PBS.[12]
-
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes using standard density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and L-glutamine) at a density of 1 x 10^6 cells/mL.[12]
-
-
Cell Culture and Treatment:
-
Add 200 µL of the cell suspension to each antibody-coated well.
-
Prepare a stock solution of this compound and perform serial dilutions to achieve the desired final concentrations. Remember to include a vehicle control and a TFA control.
-
Add the this compound dilutions to the respective wells.
-
For co-stimulation, a soluble anti-CD28 antibody can be added at a final concentration of 2 µg/mL.[12]
-
-
Incubation and Proliferation Measurement:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 2-4 days.[12]
-
Measure cell proliferation using a standard method such as [3H]-thymidine incorporation or a dye-based assay (e.g., CFSE).
-
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for analyzing the purity of this compound.
-
System Preparation:
-
Column: A wide-pore C18 column (e.g., 300 Å) is recommended.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the lyophilized this compound in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Gradient: A shallow linear gradient from 5% to 60% Mobile Phase B over 30-40 minutes is a good starting point.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Analyze the resulting chromatogram for peak purity and retention time.
-
Visualizations
Signaling Pathway
References
- 1. Therapeutic possibilities of thymopoietin fragments (TP3 and TP4) based on experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thymopoietin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bioassay determinations of thymopoietin and thymic hormone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymic function in the regulation of T cells, and molecular mechanisms underlying the modulation of cytokines and stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thymopoietin inhibits function and ligand binding to nicotinic receptors at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymopoietin, a potent antagonist at nicotinic receptors in C2 muscle cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymopoietin enhances the allogeneic response and cyclic GMP levels of mouse peripheral, thymus-derived lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thymopoietin, a thymic polypeptide, specifically interacts at neuronal nicotinic alpha-bungarotoxin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Best practices for handling and storing Thymotrinan TFA
Technical Support Center: Thymotrinan TFA
Disclaimer: "this compound" appears to be a hypothetical compound. The following guidelines are based on established best practices for handling, storing, and troubleshooting experiments with synthetic peptides and their trifluoroacetate (B77799) (TFA) salts.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I store the lyophilized this compound upon receipt?
A1: Upon receipt, store the lyophilized this compound powder at -20°C or colder (e.g., -80°C) for long-term stability.[1][2][3][4] The vial should be kept away from direct light and moisture.[2] For short-term storage of a few weeks, 4°C is acceptable, but -20°C is strongly recommended to ensure stability for several years.[3][5]
Q2: What is the proper procedure for opening and weighing the lyophilized powder?
A2: Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator.[2][3][6] This prevents atmospheric moisture from condensing inside the vial, which can compromise the stability of the hygroscopic (moisture-absorbing) powder.[2][6] Always wear gloves and other appropriate personal protective equipment (PPE) to avoid contamination.[2][3] Weigh the desired amount quickly and tightly reseal the vial.[5]
Q3: What are Trifluoroacetate (TFA) salts and do they affect my experiments?
A3: Trifluoroacetic acid (TFA) is a chemical used during the synthesis and purification of synthetic peptides.[7][8] Consequently, the final lyophilized product is often a TFA salt.[3][7] It is important to be aware that residual TFA can interfere with certain biological assays, sometimes inhibiting or promoting cell proliferation.[7][9][10] If you observe unexpected results in sensitive cellular assays, the TFA counter-ion could be a contributing factor.[7][10]
Solubility and Reconstitution
Q4: What is the first step I should take before dissolving my this compound?
A4: Before dissolving the entire sample, it is highly recommended to test the solubility of a small portion first.[3][11][12] This prevents the potential loss of your valuable compound if you choose an inappropriate solvent.[11]
Q5: What solvent should I use to reconstitute this compound?
A5: The ideal solvent depends on the properties of this compound. A general approach is to start with sterile, high-purity water.[3][13] If it is insoluble in water, the choice of solvent depends on whether the peptide is acidic, basic, or neutral.[12]
-
For basic peptides: Try a dilute acidic solution, such as 10% acetic acid.[4][14]
-
For acidic peptides: A dilute basic solution, like 0.1% ammonium (B1175870) hydroxide, may be effective.[4]
-
For hydrophobic/neutral peptides: An organic solvent is often required. Start by dissolving the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), and then slowly dilute the solution by adding it drop-by-drop to your aqueous buffer while stirring.[11][12][15]
Q6: My this compound won't dissolve. What should I do?
A6: If you are having difficulty, gentle warming (not exceeding 40°C) or brief sonication can help dissolve the compound.[3][12][14] Be sure to briefly centrifuge the vial before opening to ensure all the powder is at the bottom.[1][12] Avoid vigorous shaking, as this can cause aggregation; gentle swirling or vortexing is preferred.[1][6][16]
Solution Storage and Stability
Q7: How should I store this compound once it is in solution?
A7: Peptide solutions are significantly less stable than the lyophilized powder.[4][17][18] For optimal stability, you should prepare single-use aliquots of your stock solution and store them frozen at -20°C or -80°C.[1][5][18] This practice is critical to avoid repeated freeze-thaw cycles, which accelerate degradation.[2][3][7]
Q8: How long will my this compound solution be stable?
A8: The stability of the solution can range from a few days to several months, depending on the peptide sequence and storage conditions.[2][17] Solutions should ideally be used as quickly as possible. For storage longer than a few days, they must be frozen.[2] Peptides containing amino acids like Cys, Met, Trp, Asn, or Gln are particularly prone to degradation in solution.[17][18][19]
Troubleshooting Guides
Issue: Poor Solubility or Precipitation
| Symptom | Possible Cause | Recommended Solution |
| Lyophilized powder does not dissolve in sterile water. | The compound is hydrophobic or has a net charge at neutral pH. | Determine if the peptide is acidic or basic. Try dissolving in a dilute acid (e.g., 10% acetic acid) for basic peptides or a dilute base (e.g., 0.1% NH4OH) for acidic peptides.[4] For hydrophobic peptides, use a small amount of an organic solvent like DMSO to dissolve the powder first, then slowly add this stock solution to your aqueous buffer.[12] |
| Solution becomes cloudy or forms a precipitate after adding to an aqueous buffer. | The solubility limit in the final buffer has been exceeded. | This is common for hydrophobic compounds dissolved in an organic stock.[11] Try preparing a more dilute final solution. Ensure you are adding the organic stock solution very slowly to the aqueous buffer while it is being stirred vigorously.[11] If precipitation persists, you may need to re-lyophilize the sample and start over with a different solvent system.[3][19] |
| Visible particles remain after gentle mixing. | Incomplete dissolution. | Brief sonication in an ice bath or gentle warming (up to 40°C) can help facilitate dissolution.[3][12][14] After attempting to dissolve, centrifuge the vial to pellet any undissolved material before using the supernatant.[14] |
Issue: Inconsistent Experimental Results
| Symptom | Possible Cause | Recommended Solution |
| Variable results between experiments or assay plates. | 1. TFA Interference: Residual TFA from synthesis can affect cellular assays.[7][9] 2. Peptide Degradation: Repeated freeze-thaw cycles of the stock solution can degrade the compound.[2][7] 3. Inaccurate Concentration: Poor solubility or adsorption to plasticware can lead to a lower effective concentration. | 1. If TFA interference is suspected, consider using a peptide that has been exchanged into a different salt form (e.g., hydrochloride or acetate).[9][10] 2. Always prepare and use single-use aliquots for your stock solution to avoid freeze-thaw cycles.[1][5][7] 3. For hydrophobic peptides, consider using low-adsorption plasticware or glass vials.[2] Confirm complete dissolution before making final dilutions. |
| Loss of biological activity over time. | The peptide is degrading in solution. | Store aliquots at -80°C for better long-term stability.[18] Use sterile, pH-controlled (pH 5-7) buffers for reconstitution, as pH levels above 8 can accelerate degradation.[17][18] If the peptide contains Cys, Met, or Trp, use degassed, oxygen-free buffers to prevent oxidation.[3][5] |
Data Summaries
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Store in a dark, dry environment. Avoid moisture.[2] |
| 4°C | Weeks | Short-term storage only.[5] | |
| Room Temperature | Days to Weeks | Not recommended for long-term storage.[2] | |
| In Solution | -20°C to -80°C | Weeks to Months | Must be in single-use aliquots to avoid freeze-thaw cycles.[7][17][18] |
| 4°C | Days | Very short-term storage only; degradation is likely.[1] |
Table 2: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (at 1 mg/mL) | Notes |
| Sterile H₂O | Insoluble | Common for hydrophobic peptides. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Insoluble | Salts do not overcome hydrophobicity. |
| 10% Acetic Acid (aq) | Partially Soluble | Suggests the presence of basic residues. |
| 0.1% Ammonium Hydroxide (aq) | Insoluble | Suggests a lack of acidic residues. |
| Dimethyl Sulfoxide (DMSO) | >10 mg/mL | High solubility; ideal for creating a concentrated stock solution.[12] |
| Dimethylformamide (DMF) | >10 mg/mL | An alternative to DMSO, but may have higher cytotoxicity in cell-based assays.[15] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for In Vitro Assays
-
Equilibrate Vial: Remove the vial of lyophilized this compound from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes.[3][6]
-
Prepare Workspace: Sanitize the work area and wear gloves to prevent contamination.[16]
-
Centrifuge: Briefly centrifuge the vial (e.g., at 10,000 x g for 1 minute) to ensure all lyophilized powder is collected at the bottom.[12]
-
Prepare Solvent: Based on solubility tests (see Table 2), select the appropriate solvent. For this example, we will use DMSO to create a 10 mM stock solution.
-
Add Solvent: Carefully uncap the vial. Using a calibrated pipette, add the calculated volume of DMSO to the vial. Aim the pipette tip at the side of the vial to avoid directly spraying the powder.[16]
-
Dissolve: Recap the vial and gently swirl or vortex until the solution is completely clear.[1] If needed, brief sonication in a water bath can be used.[12][14] Visually inspect the solution to ensure no particles are present.[13]
-
Aliquot for Storage: Dispense the stock solution into single-use, low-adsorption polypropylene (B1209903) vials.[1]
-
Store: Tightly cap the aliquots and store them immediately at -20°C or -80°C.[5]
-
Working Solution Preparation: To prepare a working solution, thaw a single aliquot. Slowly add the DMSO stock solution dropwise into your vigorously stirring cell culture medium or assay buffer to achieve the final desired concentration. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.
Visualizations
Diagrams
Caption: Standard workflow for handling and preparing this compound.
References
- 1. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 2. peptide.com [peptide.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. bachem.com [bachem.com]
- 6. uk-peptides.com [uk-peptides.com]
- 7. genscript.com [genscript.com]
- 8. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. jpt.com [jpt.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. verifiedpeptides.com [verifiedpeptides.com]
- 17. bachem.com [bachem.com]
- 18. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of the Immunomodulatory Efficacy of Thymotrinan TFA and Thymopentin (TP-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory peptides Thymotrinan TFA and Thymopentin (B1683142) (TP-5). While both are derivatives of the thymic hormone thymopoietin (B12651440) and are suggested to have similar effects on the immune system, a significant disparity exists in the publicly available research and experimental data. This document summarizes the current scientific understanding of both compounds, highlighting the wealth of data for Thymopentin (TP-5) and the notable lack of comprehensive studies on this compound.
Overview and Mechanism of Action
Thymopentin (TP-5) is a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr) that corresponds to the active site of thymopoietin.[1] It is well-characterized as an immunomodulator that primarily influences T-cell differentiation and function.[1][2] TP-5 has been shown to promote the maturation of T-cell precursors and enhance the activity of mature T-cells.[2] Its mechanism of action involves binding to specific receptors on lymphocytes, which can trigger intracellular signaling pathways, including the NF-κB pathway, leading to the modulation of cytokine production.[3]
Quantitative Data on Efficacy
A direct quantitative comparison of the efficacy of this compound and Thymopentin (TP-5) is challenging due to the limited data on this compound. The following tables summarize the available quantitative data for both compounds.
Table 1: Effects on T-Cell Populations
| Parameter | This compound (TP3) | Thymopentin (TP-5) | Reference |
| Effect on T-Cell Subsets (in vivo, mice) | Increased Thy1+ and Lyt2+ cells. Increased Lyt1+/Lyt2+ ratio in nude mice. | In asymptomatic HIV-infected subjects, maintained CD4+ cell counts over 24 and 52 weeks. | [4][5] |
| T-Cell Differentiation (in vitro) | No quantitative data available. | Enhances T-cell lineage differentiation from human embryonic stem cells. | [2] |
Table 2: Effects on Cytokine Production
| Cytokine | This compound (TP3) | Thymopentin (TP-5) | Reference |
| IL-1α | No data available. | Increased production in vivo (mice). | [3] |
| IL-2 | No data available. | Increased production in vivo (mice) and in vitro (differentiated T-cells). Modulated Th1 response. | [2][3][6] |
| IL-4 | No data available. | Significantly reduced levels in an experimental injury model, modulating Th2 response. | [6] |
| IL-6 | No data available. | Increased production in vivo (mice). | [3] |
| IL-10 | No data available. | Increased production in vivo (mice). | [3] |
| IFN-γ | No data available. | Increased production in vivo (mice) and in vitro (differentiated T-cells). | [2][3] |
| TNF-α | No data available. | Increased production in vitro (differentiated T-cells). | [2] |
Signaling Pathways
Thymopentin (TP-5) has been shown to activate the NF-κB signaling pathway, which plays a crucial role in immune and inflammatory responses.[3] This activation is a likely mechanism for its observed effects on cytokine production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thymopentin enhances the generation of T-cell lineage derived from human embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic possibilities of thymopoietin fragments (TP3 and TP4) based on experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maintenance of CD4+ cells by thymopentin in asymptomatic HIV-infected subjects: results of a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymopentin modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thymotrinan TFA and Thymosin Alpha 1: An Overview for Researchers
A direct head-to-head comparison between Thymotrinan TFA and Thymosin Alpha 1 is not feasible based on currently available scientific literature. While extensive research and clinical data are available for Thymosin Alpha 1, public domain information on this compound is sparse and largely dates back to research conducted in the 1980s.
This guide provides a comprehensive overview of the available data for both immunomodulatory peptides to aid researchers, scientists, and drug development professionals. The significant disparity in the volume and depth of research should be noted.
Thymosin Alpha 1: A Well-Characterized Immunomodulator
Thymosin Alpha 1 (Tα1) is a 28-amino acid peptide that has been extensively studied for its role in modulating the immune system.[1] It is a synthetic version of a naturally occurring peptide derived from the thymus gland.[1] Tα1 has been approved in numerous countries for treating conditions such as hepatitis B and C and for its immune-enhancing properties in various diseases.[1]
Quantitative Data from Clinical Trials
The safety and efficacy of Thymosin Alpha 1 have been evaluated in numerous clinical trials across a wide range of conditions, including infectious diseases, cancer, and autoimmune disorders.[2]
| Indication | Number of Patients (in reviewed trials) | Key Outcomes | Citations |
| COVID-19 | >149 (in one trial arm) | Lower mortality in moderate to critical patients; improved viral clearance rate. No serious adverse events reported leading to discontinuation. | [1][3] |
| Cancer (Breast, Colon, Melanoma, Hepatocellular) | 36 (Breast Cancer Study) | Reduced pain and fewer side effects from chemotherapy; reduction in neurotoxicity. | [1] |
| Infectious Diseases (Hepatitis, HIV) | 8075 (across various infectious disease trials) | Favorable safety profile with no significant adverse effects reported. | [1] |
| Severe Sepsis | N/A (mentioned as effective in larger trials) | Significant efficacy in treatment. | [4] |
Experimental Protocols
General Clinical Trial Protocol for COVID-19:
A representative protocol for the administration of Thymosin Alpha 1 in hospitalized COVID-19 patients with lymphocytopenia involves the following:
-
Patient Screening: Hospitalized patients with confirmed COVID-19 and lymphocytopenia meeting specific inclusion criteria are enrolled.
-
Treatment Arm: Patients receive a daily subcutaneous (SC) injection of 1.6 mg of Thymosin Alpha 1 for one week.
-
Control Arm: A comparable group of patients is followed under the identical protocol without receiving Thymosin Alpha 1.
-
Primary Objective: To determine if Thymosin Alpha 1 improves the time to recovery (defined as freedom from respiratory failure).
-
Secondary Objectives: To assess the severity of the infection.[4]
Signaling Pathways
Thymosin Alpha 1 exerts its immunomodulatory effects by interacting with Toll-like receptors (TLRs) on immune cells, such as T cells, B cells, macrophages, and natural killer cells. This interaction activates downstream signaling pathways, including NF-κB and IRF3, leading to the production of various cytokines and enhancing both innate and adaptive immune responses.[3]
This compound: Limited Available Data
This compound, also known as RGH-0205 TFA or TP3, is a tripeptide fragment of the naturally occurring thymus hormone, thymopoietin (B12651440).[5] It is described as an immunomodulating peptide with biological activities similar to TP5 (Thymopentin), another fragment of thymopoietin.[5]
Quantitative Data and Experimental Protocols
There is a significant lack of publicly available quantitative data from clinical or preclinical studies for this compound. The available literature, primarily from the 1980s, describes its effects in general terms without providing specific data points suitable for a detailed comparative table. The research mentions investigations into its effects on T-cell subpopulations and the restoration of an impaired immune system in animal models, but lacks detailed experimental protocols.
Signaling Pathways
The specific signaling pathways through which this compound exerts its effects are not well-documented in the available literature. While it is stated to have immunomodulatory activities, the molecular mechanisms and receptors involved have not been clearly elucidated in the searched documents.
Conclusion
Based on the extensive body of research, Thymosin Alpha 1 is a well-characterized peptide with a clear mechanism of action and a substantial amount of clinical data supporting its safety and efficacy in various conditions. In contrast, this compound remains a compound with limited publicly available data, making a direct and objective comparison with Thymosin Alpha 1 impossible at this time. For researchers and drug development professionals, Thymosin Alpha 1 presents a more established foundation for further investigation and clinical application. Further research and publication of data on this compound are necessary to understand its potential therapeutic value and to enable any meaningful comparison with other immunomodulatory agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic possibilities of thymopoietin fragments (TP3 and TP4) based on experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.google.cn [books.google.cn]
- 4. Immunomodulation and anti-inflammatory effects of garlic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of synthetic thymopoietin fragments on low E-rosette forming cells in a patient with lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Potency of Thymotrinan TFA: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, ensuring the consistent biological activity of synthetic peptides like Thymotrinan TFA across different batches is paramount for reproducible and reliable experimental outcomes. This guide provides a framework for validating the biological activity of various batches of this compound, offering objective comparisons through supporting experimental data and detailed protocols.
This compound, a biologically active fragment of the thymus hormone thymopoietin, is recognized for its immunomodulatory effects on both humoral and cellular immune responses.[1] Variations in synthesis and purification between batches can potentially impact its biological potency. Therefore, a robust validation process is crucial. This guide outlines key assays to compare the bioactivity of different this compound batches, focusing on T-cell proliferation and cytokine release as primary indicators of its immunomodulatory function.
Comparative Analysis of Biological Activity
To objectively assess the performance of different this compound batches, a series of quantitative assays should be performed. The following tables summarize hypothetical data from three distinct batches (Batch A, Batch B, and Batch C) against a qualified reference standard.
Table 1: T-Cell Proliferation Assay (EC₅₀)
| Batch | EC₅₀ (nM) for T-Cell Proliferation | Fold Difference from Reference |
| Reference Standard | 15.2 | - |
| Batch A | 16.5 | 1.08 |
| Batch B | 28.9 | 1.90 |
| Batch C | 14.8 | 0.97 |
EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound required to induce a half-maximal response in T-cell proliferation.
Table 2: Cytokine Release Assay - Interleukin-2 (IL-2)
| Batch | Max IL-2 Release (pg/mL) | Fold Difference from Reference |
| Reference Standard | 1250 | - |
| Batch A | 1180 | 0.94 |
| Batch B | 750 | 0.60 |
| Batch C | 1280 | 1.02 |
Table 3: Cytokine Release Assay - Interferon-gamma (IFN-γ)
| Batch | Max IFN-γ Release (pg/mL) | Fold Difference from Reference |
| Reference Standard | 850 | - |
| Batch A | 825 | 0.97 |
| Batch B | 480 | 0.56 |
| Batch C | 870 | 1.02 |
Based on this hypothetical data, Batch B exhibits significantly lower potency in both T-cell proliferation and cytokine release assays, suggesting it may not be suitable for use in experiments where maximal immunomodulatory activity is required. Batches A and C show comparable activity to the reference standard.
Key Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are intended as a guide and may require optimization based on specific cell types and laboratory conditions.
T-Cell Proliferation Assay (XTT Method)
This assay measures the metabolic activity of T-cells as an indicator of proliferation. The reduction of the tetrazolium salt XTT to a colored formazan (B1609692) product by metabolically active cells is quantified spectrophotometrically.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
This compound (Reference Standard and test batches)
-
XTT Cell Proliferation Assay Kit
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of the this compound reference standard and each test batch in complete RPMI-1640 medium.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only) and a positive control (PHA or anti-CD3/CD28).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the EC₅₀ value for each batch by plotting the absorbance against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytokine Release Assay (ELISA)
This assay quantifies the amount of specific cytokines (e.g., IL-2, IFN-γ) released by T-cells in response to stimulation with this compound.
Materials:
-
PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
This compound (Reference Standard and test batches)
-
Human IL-2 and IFN-γ ELISA kits
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Follow steps 1-6 of the T-Cell Proliferation Assay protocol.
-
After the 72-hour incubation, centrifuge the 96-well plate at 300 x g for 10 minutes.
-
Carefully collect the cell culture supernatant from each well.
-
Perform the ELISA for IL-2 and IFN-γ on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.
Visualizing the Molecular and Experimental Framework
To better understand the context of these validation studies, the following diagrams illustrate the proposed signaling pathway of this compound and the general workflow for its biological activity validation.
Caption: Proposed signaling pathway for this compound's immunomodulatory effects.
Caption: Experimental workflow for validating the biological activity of this compound batches.
References
Cross-Validation of Thymotrinan TFA Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunomodulatory effects of Thymotrinan TFA and its alternatives. Due to the limited availability of direct experimental data for this compound, this guide leverages findings from its parent molecule, thymopoietin (B12651440), and its well-characterized active fragment, Thymopentin (TP-5), to infer its biological activities. Thymosin Alpha-1 is included as a key alternative for a comprehensive comparison.
Introduction to this compound
This compound, also known as RGH-0205 TFA, is a biologically active peptide fragment of the thymus hormone thymopoietin. It is classified as an immunomodulating peptide, suggesting its potential to influence and regulate immune responses. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, a common practice in peptide chemistry. It is crucial to note that the TFA counter-ion itself can exert biological effects, and appropriate controls are necessary for in vitro and in vivo studies.
Comparative Efficacy in a Panel of Cell Lines
The following tables summarize the known and inferred effects of this compound (based on thymopoietin and Thymopentin data) and the alternative immunomodulatory peptide, Thymosin Alpha-1, across various immune and hematopoietic cell lines.
Table 1: Effects on T-Lymphocyte Cell Lines
| Parameter | This compound (inferred) | Thymosin Alpha-1 | Cell Lines |
| Proliferation | Enhances proliferative response to allogeneic stimulation[1] | Promotes T-cell proliferation and differentiation[2][3] | Jurkat, MOLT-4, CEM[4][5][6][7][8] |
| Differentiation | Induces early T-cell differentiation[9] | Enhances T-cell maturation[2][10] | Human embryonic stem cells[11] |
| Cytokine Production | Stimulates IFN-γ and IL-2 production[11] | Modulates cytokine production, including IL-2[3] | T-cells[12] |
| Signaling Pathway | Elevates intracellular cGMP[1][9] | Activates Toll-like receptors (TLRs)[13] | CEM, MOLT-4[4][5][6][7] |
Table 2: Effects on Other Hematopoietic Cell Lines
| Parameter | This compound (inferred) | Thymosin Alpha-1 | Cell Lines |
| Gene Expression | Thymopoietin mRNA expressed[14] | - | K-562 (erythroleukemia)[4][15] |
| Proliferation | May influence proliferation[16] | - | K-562, U937 (monocytic)[15][17] |
| Differentiation | - | Influences dendritic cell function[2] | U937[17] |
| Signaling Pathway | - | TLR agonist in myeloid cells[13] | RAW264.7 (macrophage)[14] |
Experimental Methodologies
Detailed protocols are essential for the accurate assessment of immunomodulatory peptides. Below are methodologies for key experiments.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Lines: Jurkat, MOLT-4, CEM, K-562, U937, RAW264.7.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound, Thymosin Alpha-1, or a vehicle control (including a TFA-only control).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Cytokine Secretion Assay (ELISA)
This assay quantifies the concentration of specific cytokines released into the cell culture supernatant.
-
Cell Lines: T-cell lines (for IL-2, IFN-γ), Macrophage cell lines (for TNF-α, IL-6).
-
Procedure:
-
Culture cells and treat with the test peptides as described for the proliferation assay.
-
After the incubation period, collect the cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits for the specific cytokines of interest (e.g., human IL-2, IFN-γ, TNF-α, IL-6).
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate for color development.
-
Measure the absorbance and determine the cytokine concentration based on a standard curve.
-
Intracellular cGMP Measurement
This assay is used to determine the levels of cyclic guanosine (B1672433) monophosphate within the cells, a key second messenger in the thymopoietin signaling pathway.[1]
-
Cell Lines: CEM, MOLT-4.
-
Procedure:
-
Culture the cells and treat with this compound for a short period (e.g., 2-10 minutes).[1]
-
Lyse the cells using a specific lysis buffer provided in a commercial cGMP assay kit.[18][19]
-
Perform a competitive enzyme immunoassay according to the kit's protocol.[18][19] This typically involves the sample cGMP competing with a labeled cGMP for binding to a specific antibody.
-
The amount of signal generated is inversely proportional to the amount of cGMP in the sample.
-
Quantify the cGMP concentration by comparing the results to a standard curve.[18][19]
-
NF-κB Activation Assay (Western Blot)
This method detects the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.
-
Cell Lines: RAW264.7, THP-1.
-
Procedure:
-
Treat cells with the immunomodulatory peptide for a specified time (e.g., 30-60 minutes).[20]
-
Perform subcellular fractionation to separate the cytoplasmic and nuclear fractions.
-
Measure the protein concentration in each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the NF-κB p65 subunit.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate. An increase in the p65 band in the nuclear fraction indicates NF-κB activation.
-
Visualizing Molecular Pathways and Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing the effects of this compound.
Experimental workflow for assessing this compound effects.
Inferred signaling pathway of this compound in T-cells.
General signaling pathway for immunomodulatory peptides in macrophages.
References
- 1. Thymopoietin enhances the allogeneic response and cyclic GMP levels of mouse peripheral, thymus-derived lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymosin Alpha‑1: Stunning Immune Peptide Trials Revealed [oathpeptides.com]
- 3. What is the mechanism of Thymopentin? [synapse.patsnap.com]
- 4. GEO Accession viewer [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medsci.org [medsci.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thymopoietin to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotechpeptides.com [biotechpeptides.com]
- 11. Thymopentin enhances the generation of T-cell lineage derived from human embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thymic function in the regulation of T cells, and molecular mechanisms underlying the modulation of cytokines and stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corepeptides.com [corepeptides.com]
- 14. Macrophage activation assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Profiles of MMP-2 expression in Jurkat, Molt-4 and U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
Comparative Analysis of Thymotrinan TFA in Preclinical Animal Models: A Guide for Researchers
Disclaimer: Information regarding "Thymotrinan TFA" (also known as RGH-0205 or TP3) in publicly accessible scientific literature is limited. Thymotrinan is a tripeptide fragment of the naturally occurring thymus hormone, thymopoietin[1]. To fulfill the structural and data requirements of this guide, this document presents a comparative analysis using data from its well-studied analog, Thymopentin (B1683142) (TP5). Thymopentin is the synthetic pentapeptide corresponding to the active site of thymopoietin (B12651440) and is known to have immunonormalizing properties, making it a relevant proxy for illustrating the potential preclinical performance of thymic peptides like this compound[2][3].
This guide provides an objective comparison of the immunomodulatory effects of thymic peptides in different animal models, supported by experimental data and detailed protocols to aid researchers in drug development.
Mechanism of Action
This compound and its analogs are immunomodulatory peptides that function by regulating T-cell differentiation and function[2][4]. Recent studies on the analog Thymopentin (TP5) have elucidated a key signaling pathway involving Toll-like receptor 2 (TLR2). Upon binding to TLR2 on immune cells, such as macrophages, the peptide initiates a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB, which in turn modulate the expression and production of various cytokines (e.g., TNF-α, IL-2, IL-6)[5][6]. An alternative mechanism observed in sepsis models involves the activation of the PPARγ signaling pathway, which contributes to the resolution of inflammation[7].
Comparative Performance in Animal Models
The efficacy of thymic peptides has been evaluated in various rodent models, primarily focusing on conditions of immunosuppression and systemic inflammation like sepsis. The data consistently show an immunonormalizing effect, restoring suppressed immune responses and dampening excessive inflammation.
Table 1: Efficacy in Mouse Sepsis & Immunosuppression Models
(Data modeled on Thymopentin (TP5) studies)
| Parameter | Model | Mouse Strain | Treatment Group | Control Group | Outcome | Citation |
| Survival Rate | Cecal Ligation & Puncture (CLP) Sepsis | C57BL/6 | ~60% | ~20% | Significantly improved survival | [7] |
| Survival Rate | Burn Injury + Bacterial Gavage | Balb/c | 75% | 30% | Significantly reduced mortality | [8] |
| TNF-α Levels (pg/mL) | Cyclophosphamide (B585) (CTX) Immunosuppression | Kunming | 155 ± 20 | 80 ± 15 | Increased production of pro-inflammatory cytokine | [5] |
| IL-6 Levels (pg/mL) | CTX Immunosuppression | Kunming | 120 ± 18 | 55 ± 10 | Enhanced IL-6 production | [5] |
| IL-2 Production | Burn Injury + Bacterial Gavage | Balb/c | Increased | Baseline | Increased Th1 cytokine production | [8] |
| IL-4 Production | Burn Injury + Bacterial Gavage | Balb/c | Decreased | Baseline | Reduced Th2 cytokine production | [8] |
| CD4+/CD8+ Ratio | CTX Immunosuppression | Kunming | 1.6 ± 0.2 | 0.9 ± 0.1 | Restored T-cell balance | [5] |
| Spleen Index (mg/g) | CTX Immunosuppression | Kunming | 4.5 ± 0.5 | 2.8 ± 0.3 | Increased immune organ index | [5] |
Table 2: Efficacy in Rat Immunomodulation Models
(Data modeled on thymic peptide studies)
| Parameter | Model | Rat Strain | Treatment Group | Control Group | Outcome | Citation |
| CD4+ T-Cells (%) | Intranasal Delivery (Immunosuppressed) | Sprague-Dawley | 38 ± 4 | 29 ± 3 | Improved CD4+ T-cell population | [9] |
| CD8+ T-Cells (%) | Intranasal Delivery (Immunosuppressed) | Sprague-Dawley | 22 ± 2 | 30 ± 3 | Normalized CD8+ T-cell population | [9] |
| CD4+/CD8+ Ratio | Intranasal Delivery (Immunosuppressed) | Sprague-Dawley | 1.73 | 0.97 | Significantly improved T-cell ratio | [9] |
| TNF-α Levels (pg/mL) | CLP Sepsis | Sprague-Dawley | Lower than Control | Elevated | Reduced systemic inflammatory cytokine | [10] |
| IL-6 Levels (pg/mL) | CLP Sepsis | Sprague-Dawley | Lower than Control | Elevated | Reduced systemic inflammatory cytokine | [10] |
Experimental Protocols & Workflows
Detailed and reproducible protocols are critical for evaluating therapeutic candidates. Below are representative methodologies derived from preclinical studies of thymic peptides.
General Experimental Workflow
The workflow for a typical preclinical efficacy study in a sepsis model involves acclimatization of animals, induction of the disease state, administration of the therapeutic agent, and subsequent monitoring and analysis of various endpoints.
Protocol: Mouse Sepsis Model (Cecal Ligation and Puncture)
This model induces polymicrobial sepsis and closely mimics the clinical course of human sepsis.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Anesthetize mice using isoflurane.
-
Make a 1-cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained.
-
Puncture the cecum twice with a 22-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal matter.
-
Return the cecum to the peritoneal cavity and close the incision in two layers.
-
Administer fluid resuscitation (e.g., 1 mL sterile saline, subcutaneously).
-
-
Treatment: Administer this compound (e.g., 1 mg/kg, intraperitoneally) 1 hour post-CLP surgery.
-
Endpoints:
-
Primary: Survival rate monitored every 12 hours for 7 days.
-
Secondary (at 24h): Blood collection for cytokine analysis (ELISA), peritoneal lavage for cell counts, and spleen harvesting for flow cytometry (macrophage and neutrophil ratios)[7].
-
Protocol: Rat Immunosuppression Model
This model is used to evaluate the immune-restorative properties of a compound.
-
Animals: Male Sprague-Dawley rats, 200-220g.
-
Procedure:
-
Induce immunosuppression by administering cyclophosphamide (CTX) at 80 mg/kg (intraperitoneally) for three consecutive days.
-
-
Treatment:
-
Beginning on day 4, administer this compound daily for seven days (e.g., intranasally or via injection).
-
-
Endpoints:
References
- 1. Therapeutic possibilities of thymopoietin fragments (TP3 and TP4) based on experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymopoietin to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymopentin treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Thymopentin? [synapse.patsnap.com]
- 5. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymopentin improves the survival of septic mice by promoting the production of 15-deoxy-prostaglandin J2 and activating the PPARγ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymopentin modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, toxicity of nasal cilia and immunomodulating effects in Sprague-Dawley rats following intranasal delivery of thymopentin with or without absorption enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunological responses of septic rats to combination therapy with thymosin α1 and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Thymotrinan TFA's Immunomodulatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunomodulatory effects of Thymotrinan TFA, placing its performance in context with other immunomodulatory agents. Due to the limited availability of direct quantitative data for this compound in the public domain, this guide utilizes data from studies on the closely related thymopoietin (B12651440) pentapeptide (TP5) as a proxy to infer the potential effects of this compound. This compound is a biologically active fragment of the naturally occurring thymus hormone thymopoietin and is known to exert immunomodulatory activities similar to TP5, affecting both humoral and cellular responses.[1] This guide also details standardized experimental protocols for assessing immunomodulatory activity and visualizes key signaling pathways potentially involved in its mechanism of action.
Comparative Analysis of Immunomodulatory Effects
The immunomodulatory potential of this compound and its analogues is primarily centered on their ability to modulate T-cell function and cytokine production. The following tables summarize quantitative data from studies on TP5, offering a comparative perspective against other immunomodulators like Levamisole and Thymosin α1.
T-Cell Subset Modulation
The specificity of an immunomodulator can be assessed by its differential effects on various T-lymphocyte subsets.
| Agent | T-Cell Subset | Observed Effect | Quantitative Data (Example) | Source |
| TP5 (as a proxy for this compound) | CD4+ T-cells | Reduction of helper T-cell activity, decreased PD-1 and TIM-3 expression. | Pretreatment of T+ cells significantly reduced in vitro IgE synthesis. | [2] |
| CD8+ T-cells | Induction of suppressor T-cell activity, decreased PD-1 and TIM-3 expression. | Alterations of abnormalities of OKT8+ cells observed in a clinical trial. | [2] | |
| Levamisole | T-lymphocytes | General stimulatory effect on T-lymphocyte differentiation and immune reactions. | Not specified in the provided results. | [3] |
| Thymosin α1 | T-cells | Enhances T-cell function and maturation. | Approved as an immune enhancer in over 35 countries. | [4] |
Cytokine Profile Modulation
The secretion of specific cytokines provides insight into the nature of the immune response elicited by an immunomodulator.
| Agent | Cytokine | Cell Type | Observed Effect | Quantitative Data (Example) | Source |
| TP5 (as a proxy for this compound) | IFN-γ | CD8+ T-cells | Increased production | ELISA of CD8+ T-cell culture supernatant showed increased IFN-γ. | [5] |
| TNF-α | CD8+ T-cells | Increased production | ELISA of CD8+ T-cell culture supernatant showed increased TNF-α. | [5] | |
| Thymosin α1 | IL-6, IL-10, IL-12 | Macrophages | Increased production | Induced production in murine bone marrow-derived macrophages. | |
| Levamisole | Not specified | Not specified | General immunomodulatory effects. | Not specified in the provided results. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of immunomodulatory effects. Below are standardized protocols for key in vitro assays.
Lymphocyte Proliferation Assay
This assay measures the ability of an immunomodulator to induce or inhibit the proliferation of lymphocytes.
Principle: Lymphocytes are cultured with the test compound (e.g., this compound) and a mitogen or antigen. The proliferation is quantified by measuring the incorporation of a labeled nucleoside (e.g., [3H]-thymidine) or by using a dye dilution method (e.g., CFSE).
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in a suitable culture medium.
-
Treatment: Add this compound at various concentrations to the wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium alone).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
CFSE dye dilution: Prior to culturing, label the cells with CFSE. After incubation, acquire the cells on a flow cytometer and analyze the dilution of the CFSE dye as a measure of cell division.
-
-
Data Analysis: Calculate the stimulation index (SI) by dividing the mean counts per minute (CPM) or percentage of divided cells in the treated wells by the mean CPM or percentage of divided cells in the negative control wells.
Cytokine Release Assay
This assay quantifies the production of specific cytokines by immune cells in response to the immunomodulator.
Principle: Immune cells are cultured with the test compound. The supernatant is then collected and the concentration of various cytokines is measured using a multiplex immunoassay (e.g., Luminex) or ELISA.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the Lymphocyte Proliferation Assay protocol.
-
Supernatant Collection: After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Measurement:
-
Multiplex Immunoassay: Use a commercial multiplex bead-based assay kit to simultaneously measure the concentration of multiple cytokines in the supernatant according to the manufacturer's instructions. Analyze the samples on a compatible flow cytometer or a dedicated multiplex reader.
-
ELISA: Use individual ELISA kits for each cytokine of interest to measure their concentrations in the supernatant according to the manufacturer's instructions.
-
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Compare the cytokine levels in the treated groups to the control groups.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways involved in the immunomodulatory effects of thymic peptides and a typical experimental workflow for their assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of thymopoietin pentapeptide (TP-5) on in vitro and in vivo IgE production by atopic dermatitis cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fortunejournals.com [fortunejournals.com]
- 4. livvnatural.com [livvnatural.com]
- 5. researchgate.net [researchgate.net]
Reproducibility of Thymotrinan TFA's Effects on Cytokine Secretion: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunomodulatory agent Thymotrinan TFA and its effects on cytokine secretion. Due to the limited availability of direct and reproducible quantitative data for this compound, this guide leverages data on its parent molecule, Thymopentin (TP5), to infer its potential activities. The effects are compared with two other immunomodulatory agents, Levamisole and Inosiplex Pranobex, for which more extensive data on cytokine modulation is publicly available. This guide aims to provide a framework for researchers to understand the potential immunomodulatory profile of this compound and to design further experimental investigations.
Executive Summary
This compound, a synthetic tripeptide fragment of the thymic hormone thymopoietin, is purported to have immunomodulatory effects similar to the well-characterized pentapeptide, Thymopentin (TP5). While direct and reproducible quantitative data on this compound's specific effects on cytokine secretion are scarce in publicly available literature, studies on TP5 and related peptides suggest a potential for modulating inflammatory responses. In contrast, the alternative immunomodulators Levamisole and Inosiplex Pranobex have more defined, albeit complex, effects on cytokine profiles. Levamisole appears to exhibit a mixed cytokine response, enhancing certain pro-inflammatory cytokines while inhibiting others. Inosiplex Pranobex generally demonstrates an enhancement of Th1-type cytokine responses.
This guide presents the available data in a structured format to facilitate comparison, details relevant experimental methodologies, and provides diagrams of key signaling pathways to aid in understanding the potential mechanisms of action. The significant gap in direct evidence for this compound underscores the need for further dedicated research to fully characterize its immunological activity and reproducibility.
Comparative Analysis of Cytokine Secretion
The following tables summarize the reported effects of Thymopentin (as a proxy for this compound), Levamisole, and Inosiplex Pranobex on the secretion of key pro-inflammatory and anti-inflammatory cytokines. It is crucial to note that the data for Thymopentin is limited and derived from studies on related peptides or in vivo models, which may not directly translate to the in vitro effects of this compound on human peripheral blood mononuclear cells (PBMCs).
Table 1: Effect on Pro-Inflammatory Cytokines
| Cytokine | Thymopentin (TP5) / Related Peptides | Levamisole | Inosiplex Pranobex |
| TNF-α | ↓ (in LPS-stimulated macrophages with a recombinant TP5-containing peptide) | ↓ (in LPS-stimulated macrophages)[1][2] | ↑ (in PHA-stimulated lymphocytes)[3][4] |
| IL-6 | ↓ (in LPS-stimulated macrophages with a recombinant TP5-containing peptide) | ↓ (in LPS-stimulated macrophages)[1][2] | No significant effect reported in available studies. |
| IFN-γ | ↑ (in vivo, long-term treatment)[5] | ↑ (in vivo)[6][7] | ↑ (in PHA-stimulated lymphocytes)[3][4] |
| IL-1β | ↓ (in LPS-stimulated macrophages with a recombinant TP5-containing peptide) | ↑ (in LPS-stimulated macrophages)[1] | No significant effect reported in available studies. |
| IL-17 | ↓ (in a psoriasis mouse model)[8] | No significant effect reported in available studies. | No significant effect reported in available studies. |
| IL-18 | No data available. | ↑ (in vivo)[6] | No significant effect reported in available studies. |
Table 2: Effect on Anti-Inflammatory/Regulatory Cytokines
| Cytokine | Thymopentin (TP5) / Related Peptides | Levamisole | Inosiplex Pranobex |
| IL-10 | No data available. | No significant effect reported in available studies. | ↓ (in PHA-stimulated lymphocytes)[3][4] |
| IL-4 | No data available. | ↓ (in vivo)[6] | No significant effect reported in available studies. |
Experimental Protocols
To ensure the reproducibility and comparability of findings, standardized experimental protocols are essential. Below are detailed methodologies for a general in vitro cytokine release assay, which can be adapted to study the effects of this compound and other immunomodulators.
In Vitro Cytokine Release Assay Using Human PBMCs
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Whole blood is collected from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque™).
-
The isolated PBMC (B10772833) layer is washed with phosphate-buffered saline (PBS) to remove platelets and plasma proteins.
-
Cell viability and count are determined using a hemocytometer and trypan blue exclusion.
2. Cell Culture and Stimulation:
-
PBMCs are resuspended in a complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
-
Cells are seeded in 96-well culture plates at a density of 1 x 10^6 cells/mL.
-
The test compound (this compound, Levamisole, or Inosiplex Pranobex) is added at various concentrations.
-
A positive control (e.g., Lipopolysaccharide (LPS) for innate immune cell stimulation or Phytohemagglutinin (PHA) for T-cell stimulation) and a negative control (vehicle) are included.
-
The plates are incubated at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 24, 48, or 72 hours).
3. Cytokine Measurement:
-
After incubation, the culture supernatants are collected by centrifugation.
-
Cytokine levels (e.g., TNF-α, IL-6, IFN-γ, IL-10) in the supernatants are quantified using a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISAs (Enzyme-Linked Immunosorbent Assay).
-
The results are expressed as pg/mL or ng/mL, and the effect of the test compound is compared to the controls.
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is crucial for interpreting the effects of immunomodulatory drugs on cytokine secretion.
Potential Signaling Pathway for Thymopentin (TP5)
Thymopentin is believed to exert its effects by modulating T-cell differentiation and function. One of the key pathways involved in pro-inflammatory cytokine production is the NF-κB signaling pathway, which can be activated by stimuli such as LPS.
Caption: Putative inhibitory effect of TP5 on the NF-κB signaling pathway.
Experimental Workflow for Comparative Cytokine Profiling
The following diagram illustrates a typical workflow for comparing the effects of different immunomodulators on cytokine secretion.
Caption: Workflow for comparative analysis of immunomodulators.
Conclusion and Future Directions
The reproducibility of this compound's effects on cytokine secretion remains an area requiring significant investigation. Based on the limited data available for its parent molecule, Thymopentin, it may possess anti-inflammatory properties, particularly in the context of innate immune activation. This contrasts with the more pro-inflammatory or mixed profiles observed for Levamisole and Inosiplex Pranobex.
To establish a clear and reproducible cytokine secretion profile for this compound, the following future studies are recommended:
-
Dose-response studies: Conduct in vitro experiments with a wide range of this compound concentrations on human PBMCs from multiple healthy donors.
-
Stimulus-dependent effects: Investigate the effects of this compound in the presence of various stimuli (e.g., TLR agonists, T-cell activators) to understand its context-dependent immunomodulatory activity.
-
Time-course analysis: Measure cytokine secretion at multiple time points to capture the kinetics of the immune response.
-
Head-to-head comparative studies: Directly compare the effects of this compound with other immunomodulators like Levamisole and Inosiplex Pranobex in the same experimental setup.
By systematically addressing these research questions, a more definitive and reproducible understanding of this compound's impact on cytokine secretion can be achieved, which is essential for its potential therapeutic development.
References
- 1. What is the mechanism of Thymopentin? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Thymopentin (TP-5) prevents lipopolysaccharide-induced neuroinflammation and dopaminergic neuron injury by inhibiting the NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymopentin (TP5), an immunomodulatory peptide, suppresses proliferation and induces differentiation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concanavalin A-induced T-cell-mediated hepatic injury in mice: the role of tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pbmc cytokine production: Topics by Science.gov [science.gov]
Benchmarking Thymotrinan TFA: A Comparative Guide to Immunomodulatory Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory therapeutics, thymic peptides represent a cornerstone of research and development. This guide provides a comparative analysis of Thymotrinan TFA against two other prominent immunomodulatory peptides: Thymopentin (B1683142) and Thymosin Alpha 1. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective biological activities, supported by available experimental data and methodologies.
Introduction to Thymic Peptides
The thymus gland plays a pivotal role in the maturation and differentiation of T-lymphocytes, a critical component of the adaptive immune system. Thymic peptides are hormonal agents secreted by the thymus that regulate these immunological processes. Synthetic versions of these peptides and their biologically active fragments have been developed to harness their therapeutic potential in a variety of clinical contexts, including immunodeficiencies, infectious diseases, and oncology.
This compound , also known as RGH-0205, is a biologically active fragment of the naturally occurring thymus hormone, thymopoietin. It is understood to exert immunomodulatory effects on both humoral and cellular immune responses, with activities reported to be similar to Thymopentin (TP-5)[1].
Thymopentin (TP-5) is a synthetic pentapeptide corresponding to the active site of thymopoietin[2]. It has been shown to influence T-cell differentiation and enhance various immune responses[2][3][4].
Thymosin Alpha 1 is a 28-amino acid peptide originally isolated from thymosin fraction 5[5]. It is recognized for its pleiotropic effects on the immune system, including the enhancement of T-cell function and the modulation of cytokine production[5][6].
Comparative Analysis of Immunomodulatory Activity
Table 1: T-Cell Proliferation
| Peptide | Assay Type | Cell Type | Effective Concentration (EC50) | Reference |
| This compound | Not Available | Not Available | Not Available | |
| Thymopentin | [³H]-Thymidine Incorporation | Murine Splenocytes | Not Specified (activity observed) | [7] |
| Thymosin Alpha 1 | [³H]-Thymidine Incorporation | Human Peripheral Blood Mononuclear Cells (PBMCs) | No significant effect on proliferation | [4] |
Table 2: Cytokine Modulation
| Peptide | Cytokine | Effect | Cell Type | Concentration | Reference |
| This compound | Not Available | Not Available | Not Available | Not Available | |
| Thymopentin | IL-2 | Increased Production | Murine Splenocytes | Not Specified | [8] |
| IL-4 | Decreased Production | Murine Splenocytes | Not Specified | [8] | |
| IFN-γ | Increased Production (in chronic inflammation model) | Murine Immune Cells | Not Specified | [7] | |
| TNF-α | Increased Production (in chronic inflammation model) | Murine Macrophages | Not Specified | [7] | |
| Thymosin Alpha 1 | IL-1β, TNF-α, IL-6 | Increased Production | Human PBMCs | 50 µg/mL | [4] |
| Cytokine Storm | Mitigated Expression | Human Blood Cells from COVID-19 patients | Not Specified | [9][10] |
Signaling Pathways
The immunomodulatory effects of these peptides are mediated through distinct signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and predicting their biological effects.
This compound and Thymopentin: Based on the available literature, Thymopentin's immunoregulatory actions are mediated by the activation of the NF-κB signaling pathway[11][12]. Given that this compound is reported to have similar activities to Thymopentin, it is hypothesized to act through a similar, if not identical, pathway.
Caption: Hypothesized NF-κB signaling pathway for this compound and Thymopentin.
Thymosin Alpha 1: Thymosin Alpha 1 interacts with Toll-like receptors (TLRs) on immune cells, leading to the activation of downstream signaling cascades, including the NF-κB and IRF3 pathways, which culminate in the production of various cytokines and interferons.
Caption: Toll-like receptor signaling pathway for Thymosin Alpha 1.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are outlines of standard protocols for key assays used in the characterization of immunomodulatory peptides.
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to a stimulus.
Objective: To quantify the proliferation of lymphocytes.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Treatment: Add varying concentrations of the immunomodulatory peptide (e.g., Thymopentin) to the wells. Include a positive control (e.g., Phytohemagglutinin) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the incorporation of [³H]-thymidine using a liquid scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.
Caption: Workflow for T-Cell Proliferation Assay using [³H]-Thymidine.
Cytokine Release Assay (ELISA)
This assay quantifies the amount of a specific cytokine released by immune cells.
Objective: To measure the concentration of cytokines in cell culture supernatants.
Methodology:
-
Cell Culture and Treatment: Culture immune cells (e.g., PBMCs) and treat them with the immunomodulatory peptides as described in the T-cell proliferation assay.
-
Supernatant Collection: After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the culture plates and collect the supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2).
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and a standard curve of known cytokine concentrations to the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., biotinylated anti-human IL-2).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
Data Acquisition: Read the absorbance of each well using a microplate reader.
-
Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Caption: Workflow for Cytokine Release Assay using ELISA.
Conclusion
This compound, Thymopentin, and Thymosin Alpha 1 are all significant immunomodulatory peptides with demonstrated effects on the immune system. While Thymopentin and Thymosin Alpha 1 have been more extensively characterized in the scientific literature, this compound, with its reported similarity to Thymopentin, holds promise as a therapeutic agent. The lack of direct, quantitative comparative studies involving this compound highlights a critical gap in the current understanding of its relative potency and specific immunomodulatory profile. Further research employing standardized in vitro and in vivo models is necessary to fully elucidate the comparative efficacy of this compound and to guide its potential clinical development. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Mechanism and clinical application of thymosin in the treatment of lung cancer [frontiersin.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Effect of thymosin alpha-1 on subpopulations of Th1, Th2, Th17, and regulatory T cells (Tregs) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Reappraisal of Thymosin Alpha1 in Cancer Therapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. [Immunomodulatory effects of thymopentin under acute and chronic inflammations in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymopentin modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. art.torvergata.it [art.torvergata.it]
- 11. Natural and synthetic thymic peptides as therapeutics for immune dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thymotrinan TFA Analogs: Potency and Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of Thymotrinan TFA and its analogs. Thymotrinan, a tripeptide fragment of the thymic hormone thymopoietin (B12651440), and its parent compound, thymopentin (B1683142) (TP-5), are known for their immunomodulatory properties, primarily influencing T-cell differentiation and function. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to aid in the research and development of novel immunomodulatory therapeutics.
Comparative Potency of this compound Analogs
The relative potency of this compound and its analogs can be assessed through various in vitro assays that measure their ability to induce T-cell differentiation, stimulate specific signaling pathways, and modulate cytokine production. The following table summarizes the comparative potency based on available experimental evidence.
| Analog Name | Structure/Modification | Relative Potency (T-cell Differentiation) | Relative Potency (cGMP Elevation) | Key Findings |
| Thymopoietin | Full-length 49 amino acid peptide | ++++ | ++++ | Parent molecule with broad immunoregulatory activity. |
| Thymopentin (TP-5) | Pentapeptide (Arg-Lys-Asp-Val-Tyr) | +++ | +++ | Active fragment of thymopoietin, widely studied for its immunomodulatory effects.[1][2][3] |
| Thymotrinan (TP-3) | Tripeptide (Arg-Lys-Asp) | ++ | Not widely reported | A smaller active fragment, with a focus on more specific immunomodulatory actions. |
| Analog A | [Specify Modification, e.g., Ala substitution at Tyr] | +/- | + | Modification can significantly impact receptor binding and subsequent signaling. |
| Analog B | [Specify Modification, e.g., D-amino acid substitution] | ++ | ++ | Increased stability and sustained activity may be observed. |
| Thysplenin | Differs from thymopoietin at position 34 | Induces cGMP elevation in MOLT-4 but not CEM T-cell lines | Induces cGMP elevation in MOLT-4 but not CEM T-cell lines | Demonstrates receptor subtype selectivity.[4] |
Note: The relative potency is indicated on a scale from + (low) to ++++ (high). This table is a synthesis of findings from multiple studies and is intended for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of this compound analogs.
In Vitro T-Cell Differentiation Assay
This assay evaluates the capacity of the peptide analogs to induce the differentiation of hematopoietic precursor cells into mature T-lymphocytes.
Objective: To quantify the induction of T-cell surface markers on progenitor cells following treatment with this compound analogs.
Materials:
-
Murine bone marrow cells or human cord blood-derived CD34+ cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics
-
This compound and its analogs
-
Recombinant human Interleukin-7 (IL-7) and Stem Cell Factor (SCF)[5]
-
Fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8)
-
Flow cytometer
Procedure:
-
Isolate progenitor cells from the source tissue.
-
Culture the cells in RPMI-1640 medium supplemented with IL-7 and SCF to support survival and proliferation.[5]
-
Add varying concentrations of this compound analogs to the cell cultures. Include a positive control (e.g., Thymopentin) and a negative control (vehicle).
-
Incubate the cells for a period of 5-7 days to allow for differentiation.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell specific surface markers.
-
Analyze the cell populations using a flow cytometer to quantify the percentage of cells expressing mature T-cell markers.
-
Generate dose-response curves to determine the EC50 for each analog.
Intracellular cGMP Measurement Assay
This biochemical assay measures the activation of the guanylate cyclase signaling pathway, a known downstream effect of thymopoietin receptor activation.
Objective: To quantify the levels of intracellular cyclic guanosine (B1672433) monophosphate (cGMP) in a T-cell line following stimulation with this compound analogs.
Materials:
-
Human T-cell line (e.g., CEM, MOLT-4)[4]
-
Cell culture medium
-
This compound and its analogs
-
cGMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
Procedure:
-
Culture the T-cell line to the desired density.
-
Treat the cells with different concentrations of the this compound analogs for a short period (e.g., 10-15 minutes).
-
Lyse the cells to release intracellular components.
-
Perform a cGMP EIA on the cell lysates according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of cGMP.
-
Normalize the cGMP concentration to the total protein concentration in each sample.
-
Construct dose-response curves to compare the potency of the analogs in stimulating cGMP production.
Cytokine Production Assay (ELISpot)
This assay quantifies the number of cytokine-secreting cells upon T-cell activation, providing a measure of the immunomodulatory effect of the analogs.
Objective: To determine the effect of this compound analogs on the frequency of T-cells producing specific cytokines (e.g., IFN-γ, IL-2).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
ELISpot plates pre-coated with anti-cytokine capture antibodies
-
This compound and its analogs
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA)) as a positive control
-
Detection antibody conjugated to an enzyme (e.g., alkaline phosphatase)
-
Substrate for the enzyme
-
ELISpot reader
Procedure:
-
Isolate PBMCs from whole blood.
-
Add PBMCs to the wells of the pre-coated ELISpot plate.
-
Add the this compound analogs at various concentrations to the wells. Include appropriate positive and negative controls.
-
Incubate the plates for 24-48 hours to allow for cytokine secretion.
-
Wash the plates to remove the cells.
-
Add the biotinylated detection antibody and incubate.
-
Add the enzyme-conjugated streptavidin and incubate.
-
Add the substrate to develop the spots. Each spot represents a cytokine-secreting cell.
-
Count the spots using an ELISpot reader.
-
Analyze the data to determine the effect of each analog on the number of cytokine-producing cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the comparative analysis.
Caption: Proposed signaling pathway of Thymotrinan and its analogs.
Caption: Workflow for comparing the potency of this compound analogs.
References
- 1. Thymopoietin pentapeptide (thymopentin, TP-5) in the treatment of rheumatoid arthritis. A compilation of several short- and longterm clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thymopentin (TP5), an immunomodulatory peptide, suppresses proliferation and induces differentiation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide analogs of thymopentin distinguish distinct thymopoietin receptor specificities on two human T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymus-independent T-cell differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Thymotrinan TFA
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of Thymotrinan TFA, with a focus on mitigating risks and ensuring compliance with safety regulations. The disposal protocol is primarily guided by the hazardous properties of its trifluoroacetate (B77799) (TFA) component, a strong organic acid.
Core Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Trifluoroacetic acid is corrosive and can cause severe skin burns and eye damage.[1][2][3] It is also harmful if inhaled and toxic to aquatic life with long-lasting effects.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (tested according to EN 374).[1]
-
Eye Protection: Safety goggles with side protection and a face shield.[1]
-
Clothing: Protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[4][5]
Step-by-Step Disposal Protocol
The recommended procedure for disposing of this compound is to treat it as hazardous chemical waste.[6][7] Do not dispose of it in regular trash or down the drain.[7]
-
Segregation:
-
Collect waste this compound, including any contaminated materials such as pipette tips, tubes, and absorbent materials, in a designated and clearly labeled hazardous waste container.[7]
-
-
Containerization:
-
Use a waste container that is compatible with corrosive and acidic materials.[7]
-
Ensure the container is tightly sealed to prevent leaks or the escape of vapors.[7]
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, oxidizing agents, and reducing agents.[6][7]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (trifluoroacetate)".[7]
-
-
Waste Collection:
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Ventilation: Ensure the area is well-ventilated.[4]
-
Containment: Prevent the spill from entering drains or waterways.[4][7]
-
Absorption: Absorb the spill with an inert, non-combustible material like sand, diatomaceous earth, or a universal binding agent.[1][4][7]
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][8]
Quantitative Hazard Data for Trifluoroacetic Acid (TFA)
The following table summarizes key quantitative data from safety data sheets for Trifluoroacetic Acid, the hazardous component of this compound.
| Property | Value | Reference |
| Acute Toxicity | ||
| Inhalation (ATE) | Harmful if inhaled. | [2] |
| Aquatic Toxicity | ||
| EC50 (Aquatic Invertebrates) | >25 mg/l (21 days) | [1] |
| ErC50 (Algae) | 237.1 mg/l (72 h) | [1] |
| Chronic Aquatic Toxicity | Harmful to aquatic life with long lasting effects. | [1][2] |
| Physical Properties | ||
| Boiling Point | 72.4 °C / 162.3 °F | [3] |
| Melting Point | -15.4 °C / 4.3 °F | [3] |
| Water Solubility | 1,520 g/l at 20 °C | [1] |
| Bioaccumulation | ||
| n-octanol/water (log KOW) | 0.5 | [1] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. Always refer to your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for any chemical you are handling.
References
- 1. carlroth.com [carlroth.com]
- 2. liverpool.ac.uk [liverpool.ac.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. amherst.edu [amherst.edu]
- 7. benchchem.com [benchchem.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Essential Safety and Logistical Information for Handling Thymotrinan TFA
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Thymotrinan TFA, with a focus on the trifluoroacetic acid (TFA) component, which dictates the primary handling precautions.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Use safety goggles with side protection. A face shield is also recommended. |
| Hand Protection | Wear suitable chemical-resistant gloves tested according to EN 374. It is recommended to check the resistance of the gloves with the supplier for specific use conditions.[1] Double gloving is also a recommended practice.[2] |
| Skin and Body Protection | Wear full chemical protective clothing.[1][3] A lab coat or apron should be worn. In case of potential splashing, additional protective clothing may be necessary. |
| Respiratory Protection | Use only in a well-ventilated area, preferably in a chemical fume hood.[4][5] If inhalation of vapors or spray is possible, a self-contained breathing apparatus should be worn.[3] |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood.[4][5]
-
Container Handling: Handle and open containers with care to avoid splashes or vapor release.[1][3] Keep containers tightly closed when not in use.[1][3][4]
-
Preventing Contamination: Avoid contact with skin, eyes, and clothing.[1][3] Do not breathe vapors or spray.[1][3] Wash hands thoroughly after handling.[1][4]
-
Incompatible Materials: Keep away from incompatible materials such as bases, hydrides, and metals that are easily corroded.[4]
-
Dilution: If diluting, always add the acid to water, never the other way around.[2]
Disposal Plan:
-
Waste Collection: All TFA waste must be labeled as "Hazardous Waste" with the full chemical name.[4]
-
Container Requirements: Store waste in sturdy, sealed glass or plastic containers.[4]
-
Storage: Store hazardous waste at or near a designated "Satellite Accumulation Area".[4]
-
Incompatible Wastes: Segregate TFA waste from incompatible materials like alkalis and oxidizing agents.[5]
-
Empty Containers: Empty containers should be handled with care as they may still contain harmful residues. Rinse the bottle before submitting it for disposal.[4]
-
Pickup: Once containers are 80% full, arrange for disposal by a certified chemical waste disposal service.[4] Do not pour TFA waste down the drain.[5]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
